B1580022 L-LEUCINE-N-FMOC (1-13C)

L-LEUCINE-N-FMOC (1-13C)

Cat. No.: B1580022
M. Wt: 354.40
Attention: For research use only. Not for human or veterinary use.
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Description

L-LEUCINE-N-FMOC (1-13C) is a stable isotope-labeled building block engineered for advanced metabolic research and precision peptide synthesis. The carbon-13 label at the 1-carbon position provides a non-radioactive tracer that enables detailed investigation of dynamic metabolic processes using techniques such as NMR spectroscopy and isotope ratio mass spectrometry. In metabolic studies, this labeled compound is pivotal for probing protein metabolism in vivo. Research employing L-[1-13C]leucine has been fundamental in elucidating human muscle protein synthesis rates, particularly in comparing the "flooding dose" technique with constant infusion methods to accurately measure the incorporation of amino acids into new proteins . Furthermore, stable isotope-labeled amino acids like this are instrumental in compartmental modeling, allowing scientists to track amino acid kinetics beyond plasma concentrations to understand intracellular pool sizes and fluxes during metabolic stress conditions, such as sepsis . In the realm of synthetic chemistry, the compound serves as a protected, labeled precursor for Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group safeguards the amine functionality, while the 13C-labeled carboxyl group can be incorporated into a specific position within a synthetic peptide sequence. This allows researchers to create isotopically labeled peptides for a variety of downstream applications, including structural studies, binding affinity measurements, and metabolic fate tracing of the peptides themselves.

Properties

Molecular Weight

354.40

Purity

98%

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: L-LEUCINE-N-FMOC (1-13C) in Structural Biology and Peptide Therapeutics

[1]

Executive Summary & Chemical Architecture

L-Leucine-N-Fmoc (1-13C) is a high-precision isotopic reagent used primarily in Solid-Phase Peptide Synthesis (SPPS) to generate site-specifically labeled peptides. Unlike uniformly labeled nutrients used in metabolic feeding, this chemically protected derivative is designed for the in vitro construction of molecular probes and standards.

Its utility is derived from three distinct structural components, each serving a specific experimental function:

ComponentChemical IdentityFunction in Research
Core Scaffold L-Leucine An essential branched-chain amino acid (BCAA) critical for protein hydrophobic cores and leucine-zipper motifs.
Protecting Group N-Fmoc (9-Fluorenylmethoxycarbonyl)A base-labile protecting group that ensures the amino acid adds to the peptide chain only at the N-terminus, preventing uncontrolled polymerization.
Isotopic Label (1-13C) A stable isotope (

C) replacement at the carbonyl carbon (C1) position. This renders the backbone carbonyl "visible" to NMR spectroscopy without background noise from natural abundance carbon.
Physical Properties Table
PropertySpecification
Molecular Formula

(labeled)
Molecular Weight ~354.4 g/mol (approx +1 Da shift vs unlabeled)
Isotopic Enrichment Typically 99 atom %

C
Solubility Soluble in DMF, DMSO, Ethyl Acetate
Appearance White to off-white crystalline powder
Storage +2°C to +8°C, Desiccated, Protected from light

Primary Application: Structural Biology (NMR Spectroscopy)[1]

The primary use of L-Leucine-N-Fmoc (1-13C) is the synthesis of peptides for Nuclear Magnetic Resonance (NMR) studies. Because the label is located specifically at the carbonyl carbon, it enables precise backbone assignment and distance measurements.

Solid-State NMR (ssNMR) and Membrane Proteins

In solid-state NMR, where proteins (like amyloid fibrils or membrane channels) do not tumble freely, standard solution NMR techniques fail. Researchers use site-specific labeling to measure internuclear distances.

  • Mechanism: The

    
    C label at the carbonyl of Leucine residue 
    
    
    couples with the
    
    
    N of residue
    
    
    .
  • REDOR (Rotational Echo Double Resonance): This pulse sequence reintroduces the dipolar coupling between the

    
    C and a nearby 
    
    
    N (or another spin). By measuring the strength of this coupling, researchers can calculate the exact distance (in Angstroms) between the Leucine carbonyl and neighboring atoms.
  • Causality: This allows for the determination of torsion angles (

    
    ) and the secondary structure (alpha-helix vs. beta-sheet) of the peptide backbone in native-like lipid bilayers.
    
Solution NMR: Backbone Assignment

In large proteins, spectra become crowded. Using a "sparse labeling" strategy with Fmoc-Leu-1-13C allows researchers to simplify the spectra.

  • Sequential Walking: The

    
    C carbonyl signal connects the spin system of the Leucine to the amide nitrogen of the next residue via HNCO  experiments. This provides an unambiguous starting point for assigning the protein sequence.
    
Visualization: The NMR Structural Logic

The following diagram illustrates how the raw reagent is transformed into structural data.

NMR_WorkflowReagentFmoc-Leu-1-13CSPPSSPPS SynthesisReagent->SPPSCouplingPeptideLabeled Peptide(Site-Specific)SPPS->PeptideCleavage & PurificationSampleSample Prep(Lipid Bilayer/Fibril)Peptide->SampleReconstitutionPulsePulse Sequence(REDOR / HNCO)Sample->PulsessNMRDataDipolar CouplingMeasurementPulse->DataSignal DecayStructure3D StructureDeterminationData->StructureDistance Constraints

Figure 1: Workflow transforming the Fmoc-Leu-1-13C reagent into 3D structural constraints via Solid-State NMR.

Secondary Application: Quantitative Proteomics (SIS)

In drug development, quantifying specific biomarkers or therapeutic peptides in biological fluids (plasma, serum) is critical.

  • Stable Isotope Standards (SIS): Researchers synthesize a "heavy" version of a target peptide using Fmoc-Leu-1-13C.

  • Mass Spectrometry (LC-MS/MS): The heavy peptide is spiked into the patient sample. It behaves chemically identical to the natural peptide but appears +1 Da (or more, if multiple Leu are used) heavier in the mass spec.

  • Validation: By comparing the peak area of the natural peptide to the known amount of the heavy standard, absolute quantification is achieved. This is the gold standard for Pharmacokinetics (PK) studies.

Experimental Protocol: SPPS Incorporation

The following protocol outlines the incorporation of L-Leucine-N-Fmoc (1-13C) into a peptide chain using standard Fmoc chemistry.

Prerequisites:

  • Resin (e.g., Wang or Rink Amide).[1]

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma (preferred to prevent racemization).

  • Solvent: DMF (Dimethylformamide), amine-free.

Step-by-Step Methodology
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes.

  • Deprotection (Removal of previous Fmoc):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Mechanism:[2] Piperidine removes the Fmoc group via

      
      -elimination, releasing the N-terminal amine.
      
    • Wash: DMF (5 x 1 min) to remove piperidine (crucial: residual base will degrade the incoming Fmoc-AA).

  • Activation of Fmoc-Leu-1-13C:

    • Dissolve Fmoc-Leu-1-13C (3-5 equivalents relative to resin loading) in DMF.

    • Add HBTU (or HATU) and DIEA (Diisopropylethylamine).

    • Note: Activate immediately before use to prevent ester hydrolysis.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate at Room Temperature for 45–60 minutes.

    • Validation: Perform a Kaiser Test (ninhydrin). If the beads remain colorless, coupling is complete (amine is capped). If blue, repeat coupling.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine to cap any unreacted amines, preventing deletion sequences.

Visualization: The SPPS Cycle

SPPS_CycleStartResin-Peptide-FmocDeprotectDeprotection(20% Piperidine)Start->DeprotectWash1Wash (DMF)Deprotect->Wash1CoupleCoupling Reaction(Formation of Peptide Bond)Wash1->CoupleActivateActivation(Fmoc-Leu-13C + HBTU/DIEA)Activate->CoupleAdd ReagentCheckKaiser Test(Colorimetric Check)Couple->CheckCheck->CoupleFail (Blue) - RecoupleNextResin-Peptide-Leu(13C)-FmocCheck->NextPass (Colorless)Next->DeprotectNext Cycle

Figure 2: The recursive cycle of Solid-Phase Peptide Synthesis showing the insertion point of the labeled reagent.

Quality Control & Handling

To ensure experimental integrity, the reagent must be validated before synthesis.

  • Chiral Purity: The "L" configuration is vital. Racemization (conversion to D-Leu) renders the peptide biologically inactive or structurally flawed.

    • Check: Optical Rotation (

      
      ) or Chiral HPLC.[3]
      
  • Isotopic Enrichment:

    • Check: 1H-NMR or Mass Spectrometry. The Mass Spec should show a dominant peak at

      
       compared to the unlabeled standard.
      
  • Storage:

    • Fmoc amino acids hydrolyze slowly in the presence of moisture.

    • Protocol: Store at +4°C in a desiccator. Allow the bottle to reach room temperature before opening to prevent condensation on the powder.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1549133: Fmoc-leucine. [Link]

  • University of Toronto (Kay Lab). Isotope Labeling Strategies for Protein Solution NMR Spectroscopy. [Link]

Synthesis and purification of 13C labeled Fmoc amino acids

Synthesis and Purification of C-Labeled Fmoc Amino Acids: A Comprehensive Technical Guide

Executive Summary

The incorporation of



Mechanistic Principles of Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the industry standard for

1

When synthesizing

Fmoc-OSu2

The Causality of Reagent and Solvent Selection: Fmoc-OSu is a stable succinimide carbonate that reacts cleanly via nucleophilic acyl substitution. The reaction is optimally performed in a heterogeneous mixed solvent system—typically 50:50 water and acetone—buffered with sodium bicarbonate (

3
  • Acetone solubilizes the highly hydrophobic Fmoc-OSu.

  • Water solubilizes the polar

    
    C-amino acid and the inorganic base.
    
  • 
      maintains the pH around 8.0–9.0. This is high enough to keep the 
    
    
    -amino group unprotonated (and thus nucleophilic) but low enough to prevent base-catalyzed hydrolysis of the newly formed Fmoc carbamate.

SynthesisWorkflowA13C-Amino Acid(Free Base)BFmoc-OSu + NaHCO3(Acetone/Water)A->B Mix ComponentsCNucleophilicAcylationB->C 24h, RTDAcidification(pH 2.0)C->D Quench (KHSO4)ECrude 13C-Fmoc-AAPrecipitateD->E Vacuum Filtration

Caption: Workflow for the synthesis of 13C-labeled Fmoc amino acids via Fmoc-OSu acylation.

Experimental Protocol: Synthesis of C-Fmoc Amino Acids

This protocol is adapted from established methodologies for preparing Fmoc-

4

Step-by-Step Methodology:

  • Dissolution: In a clean, iron-free round-bottom flask, dissolve 1.0 equivalent of the

    
    C-labeled amino acid and 1.0 equivalent of 
    
    
    in a 50:50 mixture of HPLC-grade water and acetone.
  • Activation: Slowly add 1.0 to 1.05 equivalents of Fmoc-OSu to the stirring mixture. The slight excess ensures complete consumption of the expensive isotope-labeled starting material.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (

    
    ) for 16 to 24 hours. The solution will gradually become homogeneous as the Fmoc-OSu reacts.
    
  • Quenching & Precipitation: Slowly add 2 M Potassium Bisulfate (

    
    ) dropwise to the reaction mixture until the pH reaches 2.0.
    
    • Self-Validation Checkpoint: Verify the pH strictly using a calibrated pH meter or high-resolution indicator paper. If the pH is

      
      , the carboxylate remains partially ionized, which will drastically reduce the precipitation yield of the target compound.
      
  • Isolation: Vacuum filter the resulting white precipitate. Wash the filter cake with ice-cold water (4

    
     50 mL) to remove residual salts and unreacted 
    
    
    .
  • Drying: Dry the crude product under a high vacuum in a desiccator to remove residual moisture.

Advanced Purification & Impurity Profiling

Crude Fmoc amino acids often contain residual N-hydroxysuccinimide, unreacted Fmoc-OSu, and trace dipeptides. Furthermore, recent mass spectrometry (MSMS) assessments have identified the formation of ene (-2 Da) and epoxide (+14 Da) impurities situated adjacent to the fluorene core of Fmoc amino acids 5. Because these impurities are stable against SPPS coupling additives (e.g., Oxyma) and deprotection bases (piperidine), they must be rigorously excluded during the initial purification phase.

To achieve

6
Step-by-Step Purification Protocol

Stage 1: Column Chromatography

  • Preparation: Pack a column with Silica gel (60 Å, 230-400 mesh).

  • Loading: Dissolve the crude

    
    C-Fmoc amino acid in a minimal volume of Dichloromethane (DCM).
    
  • Elution: Elute using a mobile phase gradient of Methanol in DCM (typically 1% to 10% MeOH) containing 0.1% to 0.5% Acetic Acid (AcOH).

    • Causality: The addition of AcOH is critical; it suppresses the ionization of the Fmoc-amino acid's carboxylic group, preventing severe peak tailing on the silica stationary phase.

  • Fraction Collection: Monitor fractions via Thin-Layer Chromatography (TLC) under UV light (254 nm).

    • Self-Validation Checkpoint: Co-spot the crude mixture against the eluting fractions. A clean separation will show the product spot moving cleanly, while N-hydroxysuccinimide and Fmoc-OH byproducts exhibit distinct retention factors (

      
      ).
      

Stage 2: Crystallization

  • Dissolution: Pool the pure fractions and evaporate the solvent under reduced pressure. Dissolve the resulting residue in a minimal amount of hot Ethyl Acetate (EtOAc).

  • Precipitation: Slowly add Hexane dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (

    
    ) to maximize crystal formation.
    
  • Recovery: Filter the highly pure crystals and dry under vacuum.

PurificationWorkflowACrude 13C-Fmoc-AABSilica Gel Chromatography(DCM/MeOH/AcOH)A->B Load sampleCFractions Monitoring(TLC/UV)B->C Elute gradientDCrystallization(EtOAc/Hexane)C->D Pool pure fractionsEPure 13C-Fmoc-AA(>99% Purity)D->E Filter & Dry

Caption: Two-stage purification strategy combining silica chromatography and solvent crystallization.

Quantitative Data & Parameter Summary

The following table summarizes the critical parameters, optimal ranges, and the mechanistic causality behind each variable in the synthesis and purification workflows.

ParameterOptimal Range / ChoiceCausality / Rationale
Acylating Agent Fmoc-OSu (1.0 - 1.05 eq)Prevents oligopeptide formation; significantly more stable in aqueous media compared to Fmoc-Cl.
Base

(1.0 - 1.5 eq)
Acts as a mild base; keeps the amine unprotonated to drive nucleophilic attack without hydrolyzing the Fmoc group.
Solvent System 50:50 Water:AcetoneCo-solubilizes the polar

C-amino acid and the hydrophobic Fmoc-OSu, facilitating a controlled heterogeneous reaction.
Quenching Agent 2 M

(to pH 2.0)
Protonates the newly formed carboxylate, rendering the Fmoc-amino acid insoluble in water and inducing precipitation.
Chromatography Mobile Phase DCM/MeOH (with 0.1-0.5% AcOH)AcOH prevents peak tailing by keeping the carboxyl group protonated during silica gel elution.
Crystallization Solvents EtOAc (Hot) / HexaneExploits differential solubility to exclude structurally similar impurities (e.g., Fmoc-OH).
Impurity Control limits Ene/Epoxide

Strict control of air, temperature, and trace iron exposure prevents the formation of -2 Da and +14 Da fluorene core alterations.

References

  • Total Synthesis . Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from:[Link]

  • nbinno.com . Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Retrieved from: [Link]

  • Wikipedia . Fluorenylmethyloxycarbonyl protecting group. Retrieved from: [Link]

  • ChemRxiv . Suppressing sidechain modes and improving structural resolution for 2D IR spectroscopy via vibrational lifetimes. Retrieved from: [Link]

  • ACS Publications. Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc)

    
    -Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization. Retrieved from: [Link]
    

Advanced 13C-Metabolic Flux Analysis (MFA): Principles and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabolic Flux Analysis (MFA) using Carbon-13 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is the gold standard for quantifying the rates of intracellular metabolic reactions.[1][2][3][4][5] Unlike static metabolomics, which measures pool sizes (concentrations), 

-MFA measures the activity of pathways. This distinction is critical in drug development: a drug might not change the concentration of a metabolite but could drastically alter the flux through the pathway producing it.

This guide details the technical principles of Stable Isotope Resolved Metabolomics (SIRM), from tracer selection to mass isotopomer distribution (MID) analysis.

Part 1: Theoretical Foundation

The Core Physics

Stable isotopes are non-radioactive forms of elements with additional neutrons.


 has a natural abundance of approximately 1.1%. In MFA, we introduce a substrate (tracer) enriched to >99% 

and track how the heavy carbons redistribute into downstream metabolites.
Isotopologues vs. Isotopomers

Precision in terminology is required for accurate data interpretation.

  • Isotopologues: Molecules that differ only in their isotopic composition (e.g.,

    
    -Glucose vs. 
    
    
    
    -Glucose). They have different masses and are resolved by Mass Spectrometry (MS).
  • Isotopomers: Isotopic isomers.[6][7][8][9][10] They have the same mass (and same number of

    
     atoms) but differ in the position of the label (e.g., [1-
    
    
    
    ]Glutamate vs. [5-
    
    
    ]Glutamate). These are resolved by NMR or tandem MS (MS/MS), but often indistinguishable in standard MS1 scans.
The Experimental Workflow

The following diagram outlines the critical path for a


-MFA experiment.

MFA_Workflow Design 1. Tracer Selection (Pathway Targeting) Culture 2. Cell Culture (Steady State vs. Dynamic) Design->Culture Labeling 3. Isotope Labeling (Pulse/Chase or Constant) Culture->Labeling Quench 4. Metabolism Quenching (CRITICAL: <5 sec) Labeling->Quench Extract 5. Metabolite Extraction (Biphasic/Monophasic) Quench->Extract Acquisition 6. Data Acquisition (LC-MS / GC-MS / NMR) Extract->Acquisition Analysis 7. Flux Modeling (MID Correction & Fitting) Acquisition->Analysis Analysis->Design Refine Model

Figure 1: The standard workflow for 13C-MFA. Note that Quenching (Step 4) is the most time-sensitive step to prevent data artifacts.

Part 2: Strategic Tracer Selection

Choosing the correct tracer determines which pathways become "visible." A common error is using [U-


]Glucose for everything; while useful for global profiling, it lacks the resolution to distinguish specific pathway bifurcations (e.g., Glycolysis vs. Pentose Phosphate Pathway).
Table 1: Tracer Utility Matrix
TracerPrimary ApplicationMechanism of Action
[U-

]Glucose
Global Carbon FlowAll carbons are labeled. Useful for total biosynthesis rates (Lipids, RNA) and identifying general metabolic activity.
[1,2-

]Glucose
Pentose Phosphate Pathway (PPP) Distinguishes Glycolysis from PPP.[2] Glycolysis yields [2,3-

]Lactate, while PPP yields [3-

]Lactate due to the loss of C1 as CO

.
[U-

]Glutamine
TCA Cycle / Anaplerosis Tracks glutaminolysis.[3] Critical for cancer metabolism studies where cells rely on Glutamine for TCA replenishment (anaplerosis) rather than Glucose.
[1-

]Pyruvate
PDH vs. PC FluxDifferentiates entry into TCA via Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC).

Part 3: Experimental Protocols

Pre-Experiment Considerations
  • Media: You must use dialyzed Fetal Bovine Serum (dFBS) . Standard FBS contains undefined levels of glucose and amino acids (unlabeled), which will dilute your tracer enrichment and ruin the "Isotopic Steady State" assumption.

  • State: Decide between Isotopic Steady State (long labeling, >24h, measures pathway structure) vs. Kinetic Flux (short pulses, min/hours, measures reaction rates).

Metabolic Quenching Protocol (Adherent Cells)

Target: Stop all enzymatic activity in <5 seconds to preserve metabolic snapshot.

  • Preparation: Pre-cool 80% Methanol (MeOH) to -80°C on dry ice.

  • Wash: Rapidly aspirate media. Wash once with 37°C PBS (warm PBS prevents "cold shock" metabolic spikes before the actual quench).

  • Quench: Immediately add 1 mL of -80°C 80% MeOH directly to the plate.

    • Note: Do not trypsinize cells before quenching; the stress of trypsinization alters metabolism (e.g., spikes glycolysis).

  • Harvest: Scrape cells in the cold MeOH. Transfer to a pre-cooled tube.

  • Extraction: Vortex vigorously. Freeze-thaw cycle (liquid N2 to 37°C bath) x3 to lyse membranes.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant for MS analysis.

Part 4: Analytical Methodologies

Mass Spectrometry (LC-MS / GC-MS)

MS is the workhorse of fluxomics due to its high sensitivity.

  • GC-MS: Excellent for central carbon metabolism (TCA, Glycolysis, Amino Acids). Requires derivatization (e.g., TBDMS) to make metabolites volatile. This adds stability but complicates spectral interpretation due to derivative fragments.

  • LC-MS: No derivatization needed. Better for larger molecules (nucleotides, CoA esters). High-Resolution MS (Orbitrap/Q-TOF) is preferred to resolve

    
     peaks from other isotopes (like 
    
    
    
    or
    
    
    ).
Pathway Visualization: Atom Mapping

The following diagram illustrates how carbon atoms transition from Glucose to the TCA cycle, visualizing why specific tracers are needed.

Atom_Mapping cluster_logic Tracer Logic Glc Glucose (C6) Pyr Pyruvate (C3) Glc->Pyr Glycolysis (Splits C6 -> 2x C3) AcCoA Acetyl-CoA (C2) Pyr->AcCoA PDH (Loss of C1 as CO2) Cit Citrate (C6) AcCoA->Cit Citrate Synthase (+ Oxaloacetate) aKG alpha-KG (C5) Cit->aKG TCA Cycle Logic1 If Glucose is [1-13C]: Pyruvate is [3-13C] Acetyl-CoA is [2-13C] Logic2 If Glucose is [U-13C]: All carbons labeled. Good for total flux.

Figure 2: Simplified Atom Mapping. Note the "Loss of C1" at the PDH step. If you use [1-


]Glucose, the label is lost as 

before entering the TCA cycle via PDH, making the TCA cycle appear unlabeled. This is why [U-

] or [1,2-

] is preferred for TCA studies.

Part 5: Data Interpretation & Flux Modeling

Mass Isotopomer Distribution (MID)

The raw data from MS is an intensity vector for each metabolite, represented as


 (unlabeled), 

(one

),

, etc.


Natural Abundance Correction

Before modeling, you must correct for the natural 1.1% presence of


 in the environment. If you do not correct this, you will overestimate the flux.
  • Tool: Use software like IsoCor or AccuCor to mathematically "strip" the natural abundance background based on the chemical formula of the metabolite.

Flux Modeling (The "Solver")

You cannot measure flux directly; you infer it.

  • Construct a Model: Define the stoichiometry (e.g., Glycolysis, TCA).[2]

  • Input Data: Enter the corrected MIDs and extracellular uptake rates (glucose consumption rate).

  • Simulate: The software (e.g., INCA or MetaboAnalyst ) iteratively solves differential equations to find the set of fluxes that best simulates your observed MIDs.

References

  • Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Nature Biotechnology. Link

  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link

  • Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. Link

  • Young, J. D., et al. (2014). "INCA: A Computational Platform for Isotopically Non-Stationary Metabolic Flux Analysis." Bioinformatics. Link

  • Su, X., et al. (2017). "AccuCor: Natural Abundance Correction of Mass Spectrometer Data." Analytical Chemistry. Link

Sources

Isotopic Precision: A Technical Guide to Fmoc-L-Leucine-1-13C in Proteomic NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of structural biology and drug discovery, isotopic labeling is the bridge between static chemical structures and dynamic biological understanding. Fmoc-L-Leucine-1-13C is a precision reagent used primarily in Solid-Phase Peptide Synthesis (SPPS) to generate isotopically enriched peptides for Nuclear Magnetic Resonance (NMR) spectroscopy.

Unlike uniformly labeled (


) variants, the 1-13C  modification specifically targets the carbonyl carbon. This selective labeling is critical for backbone assignment experiments (such as HNCO) where spectral crowding must be minimized to resolve sequential connectivity between amino acid residues.

This guide provides a definitive technical breakdown of the molecule, its physicochemical properties, and an optimized protocol for its incorporation into peptide backbones, emphasizing cost-efficiency without compromising coupling yields.

Part 1: Physicochemical Characterization

The introduction of a Carbon-13 isotope at the carbonyl position alters the mass and magnetic properties of the molecule without affecting its chemical reactivity during synthesis.

Molecular Specifications
PropertySpecification
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-L-leucine-1-13C
Common Name Fmoc-Leu-OH-1-13C
CAS Number (Labeled) 202114-53-2
CAS Number (Unlabeled) 35661-60-0
Molecular Formula

Molecular Weight 354.41 g/mol (vs. 353.41 unlabeled)
Isotopic Enrichment

99 atom %

Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in water
Appearance White to off-white crystalline powder
Structural Composition[6][7]

The following diagram illustrates the molecular architecture, highlighting the Fmoc protecting group, the Leucine side chain, and the critical isotopic label location.

FmocLeuStructure Fmoc Fmoc Group (N-Terminus Protection) Linker Carbamate Linker (-O-CO-NH-) Fmoc->Linker AlphaC Alpha Carbon (Cα) Linker->AlphaC SideChain Leucine Side Chain (Isobutyl Group) AlphaC->SideChain Carbonyl Carbonyl Carbon (1-13C LABEL) AlphaC->Carbonyl Peptide Bond Formation Site Hydroxyl Hydroxyl Group (-OH) Carbonyl->Hydroxyl

Figure 1: Structural decomposition of Fmoc-L-Leucine-1-13C. The red node indicates the site of isotopic enrichment (


) essential for NMR backbone assignment.

Part 2: Synthetic Utility & Mechanism

Why 1-13C Labeling?

In multidimensional NMR (e.g., 3D HNCO), the experiment correlates the amide proton (


) and nitrogen (

) of residue

with the carbonyl carbon (

) of the preceding residue

.

By using Fmoc-Leu-OH-1-13C , you specifically light up the carbonyl carbon. This allows researchers to:

  • Trace the Backbone: Establish sequential connectivity between the Leucine and its N-terminal neighbor.

  • Reduce Noise: Avoid the spectral clutter associated with uniformly labeled side chains (

    
    ), which can complicate relaxation studies.
    
  • Measure Residual Dipolar Couplings (RDCs): The isolated

    
     vector is a powerful probe for protein alignment.
    
Synthesis Workflow: The "Pre-Activation" Decision

Because isotopic reagents are significantly more expensive than standard amino acids (often 50x–100x cost), the standard SPPS protocol of using 5–10 equivalents is financially irresponsible. We utilize a Stoichiometric Optimization Strategy .

SPPS_Workflow Start SPPS Cycle Start Deprotect 1. Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 2. DMF Wash (x5) Deprotect->Wash1 Decision Is Amino Acid Isotopically Labeled? Wash1->Decision Standard Standard Protocol 5.0 eq AA 5.0 eq HBTU/DIEA 30 min coupling Decision->Standard No (Cheap) Optimized Isotope Protocol (Cost-Save) 1.5 - 2.0 eq Fmoc-Leu-1-13C 1.5 - 2.0 eq HATU/HOAt Double Coupling (2 x 45 min) Decision->Optimized Yes (Expensive) Coupling Coupling Reaction Standard->Coupling Optimized->Coupling Wash2 DMF Wash (x5) Coupling->Wash2 End Proceed to Next Cycle Wash2->End

Figure 2: Decision matrix for SPPS coupling. The "Isotope Protocol" prioritizes coupling efficiency with lower equivalents to conserve the labeled reagent.

Part 3: Experimental Protocol (Optimized)

Objective: Couple Fmoc-L-Leucine-1-13C to a resin-bound peptide with >99% efficiency using minimal reagent excess.

Reagents:

  • Fmoc-L-Leucine-1-13C (MW 354.41)

  • HATU (coupling reagent, preferred over HBTU for difficult/expensive couplings)

  • HOAt (additive to suppress racemization)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step Methodology
  • Resin Preparation: Ensure the resin-bound peptide (N-terminal deprotected) is washed thoroughly with DMF (

    
     min). Drain completely.
    
  • Reagent Calculation (The 2.0 Equivalent Rule):

    • Standard: 0.1 mmol resin scale

      
       5 eq = 0.5 mmol AA.
      
    • Isotope:[] 0.1 mmol resin scale

      
      2.0 eq  = 0.2 mmol Fmoc-Leu-1-13C.
      
    • Mass:

      
      .
      
  • Pre-Activation (Critical Step):

    • Dissolve 70.9 mg of Fmoc-Leu-1-13C in minimal anhydrous DMF (approx. 1-2 mL).

    • Add 0.95 eq of HATU (relative to the amino acid) and 0.95 eq of HOAt.

    • Add 2.0 eq of DIEA.

    • Wait exactly 30 seconds. (Longer activation can lead to ester hydrolysis or racemization).

  • Coupling:

    • Add the pre-activated solution to the resin.

    • Agitate (shake, do not stir with magnetic bar) for 60 minutes at room temperature.

  • Second Coupling (The "Double Couple" Insurance):

    • Drain the vessel. Do NOT wash.

    • Repeat steps 2-4 with only 1.0 equivalent if the sequence is known to be difficult, or simply proceed to washing if the sequence is standard.

    • Note: For most standard sequences, a single coupling with HATU at 2.0 eq for 60 mins is sufficient.

  • Validation (Kaiser Test):

    • Perform a Kaiser ninhydrin test.

    • Result: Beads should be colorless (no free amines). If blue, recouple.

Part 4: Analytical Validation & Quality Control

Before committing the expensive reagent to synthesis, or when validating the final peptide, use these parameters.

Mass Spectrometry (ESI-MS)

When analyzing the final peptide, the mass shift is the primary indicator.

  • Expected Shift:

    
     per incorporated Leucine residue compared to the theoretical monoisotopic mass of the natural peptide.
    
  • Isotopic Pattern: The natural M+1 peak (due to natural abundance

    
    ) will be significantly enhanced.
    
NMR Spectroscopy ( -1D)

To verify the reagent itself:

  • Solvent: DMSO-d6.

  • Key Signal: The carbonyl carbon (C1) will appear as a massive singlet (or doublet if coupled) in the low-field region, typically 170–175 ppm .

  • Absence: Natural abundance carbons (Fmoc aromatics, alkyl side chains) will appear as tiny peaks relative to the labeled carbonyl (approx. 1% intensity of the label).

References

  • PubChem. Fmoc-Leucine (Unlabeled Parent Structure Data). [Link]

Sources

Strategic Sourcing and Utilization of Fmoc-L-Leucine-(1-13C)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of Fmoc-L-Leucine-(1-13C) (CAS: 202114-53-2) is a critical step in modern biomolecular NMR and quantitative proteomics.[1] Unlike uniform labeling (U-13C/15N), which can suffer from spectral crowding and rapid relaxation in high-molecular-weight systems, site-specific carbonyl labeling (1-13C) enables precise backbone assignment via HNCO pulse sequences and metabolic flux analysis with reduced isotopic dilution.

This guide addresses the commercial landscape of this reagent, validates its technical specifications, and provides a field-proven protocol for its integration into Solid Phase Peptide Synthesis (SPPS) to maximize yield and isotopic fidelity.

Part 1: Chemical Profile & Strategic Utility

The Reagent
  • Chemical Name: N-(9-Fluorenylmethoxycarbonyl)-L-leucine-1-13C[1][2]

  • Isotopic Target: Carbonyl Carbon (C1)

  • Enrichment: Typically ≥99 atom % 13C

  • Chiral Purity: L-Isomer ≥99% (Critical for bioactive peptides)

  • CAS Number: 202114-53-2 (Labeled) / 35661-60-0 (Unlabeled parent)[1]

Mechanism of Action in NMR

In protein NMR, the 1-13C label serves as a "magnetic bridge." In triple-resonance experiments (specifically HNCO), magnetization is transferred from the amide proton (


) of residue 

, to the nitrogen (

) of

, and then selectively to the carbonyl carbon (

) of the preceding residue (

)
.

By using Fmoc-Leu-(1-13C), you specifically "light up" the peptide bond preceding the leucine residue. This allows for unambiguous sequential assignment, even in leucine-rich repeats (LRRs) or hydrophobic cores where proton chemical shift dispersion is poor.

Part 2: Commercial Landscape & Procurement Criteria

Procuring stable isotopes requires balancing cost against purity. A 1% drop in enantiomeric purity can ruin a synthesis scale-up. Below is the consolidated sourcing matrix for 2024-2025.

Table 1: Primary Commercial Suppliers
SupplierCatalog RefSpecificationsStrategic Note
Cambridge Isotope Labs (CIL) CLM-3691-199% 13C, 98% CPThe "Gold Standard" for NMR. High batch consistency.
Sigma-Aldrich (Merck) 202114-53-2*99% 13C, 99% CPBroad availability. Search by CAS often required.
AnaSpec AS-6156699% 13CGood for bulk peptide synthesis reagents.
Eurisotop CLM-369199% 13CPrimary distributor for CIL in the EU zone.

Note: "CP" denotes Chemical Purity.[3] "13C" denotes Isotopic Enrichment.

Procurement Decision Logic

Do not buy based on price alone. For GMP peptides or high-field NMR (>800 MHz), the chemical purity must exceed 98% to prevent truncation sequences that co-purify with the target.

ProcurementLogic Start Requirement Analysis AppType Application Type? Start->AppType NMR Biomolecular NMR AppType->NMR Structure MS Proteomics (Quant) AppType->MS Quantification SpecNMR Req: >99% 13C >99% L-Isomer NMR->SpecNMR SpecMS Req: >97% 13C >95% Chem Purity MS->SpecMS VendorSel Select Vendor (CIL / Sigma / CortecNet) SpecNMR->VendorSel SpecMS->VendorSel QC In-House QC (Chiral HPLC + 13C-NMR) VendorSel->QC

Figure 1: Decision matrix for sourcing isotopic reagents based on experimental sensitivity requirements.

Part 3: Application Protocol (SPPS Integration)

Expert Insight: The carbonyl carbon (C1) is the site of activation during peptide coupling. While 1-13C labeling does not chemically alter reactivity, the cost of the reagent demands a protocol that ensures 100% coupling efficiency without using large excesses (typically 2-3 eq instead of the standard 5-10 eq).

Optimized Coupling Protocol (Fmoc-Chemistry)

Objective: Maximize incorporation of Fmoc-Leu-(1-13C) while preventing racemization (which would split the NMR signal).

  • Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 mins.

  • Deprotection (Pre-Cycle): Remove Fmoc from the growing chain using 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.

  • Activation (The Critical Step):

    • Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or Oxyma/DIC .

    • Stoichiometry: Use 1.2 equivalents of Fmoc-Leu-(1-13C) relative to resin loading.

    • Base: Use 2.0 equivalents of DIEA (Diisopropylethylamine).

    • Rationale: Limiting the amino acid to 1.2 eq (vs standard 5 eq) saves cost. HATU is chosen for its ultra-fast kinetics to drive the reaction to completion despite lower concentration.

  • Coupling:

    • Dissolve Amino Acid and HATU in minimal dry DMF.

    • Add DIEA immediately before adding to the resin.

    • Shake for 45-60 minutes at Room Temperature.

  • Capping: Acetylate unreacted sites (Acetic Anhydride/Pyridine) to prevent deletion sequences.

The NMR "Handshake" (HNCO Pathway)

The following diagram illustrates the magnetization transfer path that makes this reagent valuable.

HNCO_Pathway cluster_0 Target Residue (Leucine) H_amide H(N) Residue i N_amide 15N Residue i H_amide->N_amide J(NH) ~90Hz INEPT N_amide->H_amide Detection (t3) C_carbonyl 13C' Residue i-1 (The Label) N_amide->C_carbonyl J(N-C') ~15Hz Selective Transfer C_carbonyl->N_amide Evolution (t1) C_alpha C(alpha) Residue i-1

Figure 2: Magnetization transfer in an HNCO experiment. The 13C-labeled carbonyl (yellow) acts as the specific acceptor for magnetization from the subsequent nitrogen, linking the sequence.

Part 4: Quality Control & Validation

Trust but verify. Isotopic reagents can degrade or be mislabeled.

Identity Verification (13C-NMR)

Run a proton-decoupled 13C-NMR in DMSO-d6.

  • Target Signal: A sharp singlet (or doublet if coupled to 15N) around 174-178 ppm (Carboxyl/Carbonyl region).

  • Fmoc Carbonyl: You will see a secondary signal around 156 ppm (Carbamate carbonyl), which is not enriched (natural abundance).

  • Validation: The integral of the Leu-C1 signal should be ~100x that of the Fmoc-C=O signal (normalized for carbon count).

Chiral Purity (Marfey’s Method)

If using the peptide for receptor binding, verify the L-configuration.

  • Hydrolyze a small aliquot (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey’s reagent).

  • Analyze via LC-MS against L-Leu and D-Leu standards.

References

  • Sigma-Aldrich. Fmoc-Leu-OH-1-13C Product Specification (CAS 202114-53-2).[2] Retrieved from (Note: Link directs to free acid/variants; search CAS 202114-53-2 for Fmoc specific).

  • Cambridge Isotope Laboratories. L-Leucine-N-Fmoc (1-13C, 99%) Catalog CLM-3691-1.[1] Retrieved from .[4]

  • Kay, L. E., et al. (1990). Three-dimensional triple-resonance NMR spectroscopy of isotopically enriched proteins. Journal of Magnetic Resonance.[5] (Foundational text on HNCO utility).

  • AnaSpec. Fmoc-Leu-OH (1-13C) Product Sheet. Retrieved from .

  • Cayman Chemical. Fmoc-L-Leucine Technical Information. Retrieved from .

Sources

Methodological & Application

Application Note: Precision Incorporation of Fmoc-L-Leucine (1-13C) in Solid Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of stable isotope-labeled amino acids, such as Fmoc-L-Leucine (1-13C) , into peptide sequences is a critical technique for NMR structural studies (specifically backbone carbonyl assignment) and quantitative Mass Spectrometry (internal standards).

Unlike standard Solid Phase Peptide Synthesis (SPPS), where amino acids are used in large excess (5–10 equivalents) to drive kinetics, labeled reagents are cost-prohibitive. Therefore, the protocol must shift from a "kinetic abundance" strategy to a "stoichiometric precision" strategy.

This guide details a high-efficiency coupling protocol designed to maximize the incorporation of Fmoc-L-Leu (1-13C) using reduced equivalents (1.2 – 1.5 eq) while maintaining coupling yields >99% to prevent deletion sequences.

Critical Reagents & Materials

ComponentSpecificationPurpose
Labeled Reagent Fmoc-L-Leu-OH (1-13C) Target residue. 99% isotopic enrichment.[1][2]
Coupling Agent A DIC (N,N'-Diisopropylcarbodiimide)Primary activator; minimizes racemization.
Coupling Agent B Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)Additive to suppress racemization and enhance kinetics (safer alternative to HOBt).
Alternative Activator HATU Used only if steric hindrance is extreme; higher cost but faster kinetics.
Base DIEA (N,N-Diisopropylethylamine)Base for HATU activation (Not required for DIC/Oxyma).
Resin Rink Amide or Wang (Low Loading: 0.3–0.5 mmol/g)Lower loading reduces steric crowding, essential for low-equivalent couplings.
Solvent DMF (Anhydrous)Critical for moisture-sensitive active esters.

Experimental Protocol

Phase 1: Resin Preparation & System Setup

Objective: Ensure all reactive sites are accessible to avoid wasting the labeled reagent.

  • Resin Selection: Use a resin with low substitution (0.3 – 0.5 mmol/g) . High-loading resins increase steric crowding, which causes sluggish kinetics—a fatal flaw when using low equivalents of labeled amino acid.

  • Swelling: Swell resin in DMF for 45 minutes (vs. standard 15 mins).

  • Pre-Cycle Deprotection: Remove the initial Fmoc group using 20% Piperidine/DMF (

    
     min). Wash thoroughly (
    
    
    
    DMF).[3]
Phase 2: The "Precision Coupling" Cycle (Labeled Residue)

Objective: Drive reaction to completion using only 1.2–1.5 equivalents.

Standard SPPS uses 5.0 eq. Do NOT follow standard protocols here.

Step A: Stoichiometry Calculation

Calculate the required mass of Fmoc-L-Leu (1-13C):



Note: We aim for 1.5 equivalents. If the sequence is extremely difficult (e.g., following a Beta-branched residue), increase to 2.0 eq.
Step B: Activation (DIC/Oxyma Method - Recommended)

Why: DIC/Oxyma forms the Oxyma-active ester, which is stable enough to prevent rapid hydrolysis but reactive enough to couple fully without significant racemization.

  • Dissolve 1.5 eq of Fmoc-L-Leu (1-13C) in minimal anhydrous DMF.

  • Add 1.5 eq of Oxyma Pure .

  • Add 1.5 eq of DIC .

  • Pre-activate for exactly 2 minutes . Do not exceed 5 minutes, or the active ester may rearrange into an inactive N-acylurea.

Step C: Coupling
  • Add the pre-activated solution to the resin.[3][4]

  • Agitate: Shake or vortex at room temperature.

  • Duration: Extend coupling time to 2–4 hours (Standard is 45 min).

    • Optional: If using microwave SPPS, heat to 75°C for 10 minutes, but Room Temperature (RT) is safer for preventing racemization of expensive isotopes.

Phase 3: Monitoring & Validation (The "Gatekeeper" Step)

Objective: Verify completion BEFORE washing away reagents.

  • Kaiser Test (Qualitative): Remove a few beads. Wash with EtOH. Add Ninhydrin reagents.

    • Blue: Incomplete coupling. DO NOT DISCARD REACTION MIXTURE.

    • Yellow/Colorless: Complete coupling. Proceed.

  • Remediation (If Blue):

    • Do not add more labeled AA (too expensive).

    • Re-activate: Add 0.5 eq of HATU and 1.0 eq of DIEA directly to the existing vessel to "boost" the remaining unreacted amino acid.

    • Agitate for another 1 hour.

Phase 4: Capping (The "Insurance" Step)

If the reaction is >98% complete but not 100%, you must cap unreacted chains to prevent "deletion sequences" (n-1 peptides) which are difficult to purify.

  • Wash resin with DMF.[3][4][5][6][7]

  • Add Acetic Anhydride/DIEA/DMF (1:1:8) .

  • React for 10 minutes. This terminates any chains that failed to couple with the 13C-Leu.

Visualized Workflow

The following diagram illustrates the decision logic required when handling expensive labeled reagents.

G Start Start: Resin Prep (Low Loading 0.4 mmol/g) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Calc Stoichiometry Calc (1.2 - 1.5 eq Labeled AA) Deprotect->Calc Activate Activation (DIC / Oxyma Pure) Calc->Activate Coupling Coupling Reaction (2 - 4 Hours, RT) Activate->Coupling Check QC: Kaiser Test Coupling->Check Success Result: Colorless (Complete) Check->Success Pass Fail Result: Blue (Incomplete) Check->Fail Fail NextCycle Proceed to Next AA (Standard Cycle) Success->NextCycle Boost In-Situ Boost (Add HATU/DIEA to vessel) Fail->Boost Boost->Check Re-test Cap Capping Step (Ac2O) Boost->Cap Persistent Fail (>2 attempts) Cap->NextCycle

Figure 1: Decision tree for incorporating expensive isotopic reagents. Note the "Boost" loop to maximize utilization of the labeled amino acid before resorting to capping.

Quality Control & Data Analysis

Mass Spectrometry Verification

Upon cleavage (95% TFA / 2.5% TIS / 2.5% H2O), analyze the crude peptide via ESI-MS.

  • Target Mass: Calculate the theoretical mass of the unlabeled peptide (

    
    ).
    
  • Observed Mass: The labeled peptide must appear at

    
    .
    
  • Interpretation: If you see a split peak (50%

    
     and 50% 
    
    
    
    ), it indicates contamination with natural abundance Leucine or incomplete coupling followed by a "chase" with unlabeled Leu (if that method was used).
NMR Validation

The 1-13C label is on the carbonyl carbon.

  • Experiment: 1D 13C-NMR or 2D HN(CO).

  • Signal: You will observe a massively enhanced signal in the carbonyl region (170–180 ppm).

  • Coupling: In 2D experiments, this carbonyl will correlate strongly with the Amide Nitrogen of the next residue (

    
    ).
    

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Deletion) Steric hindrance; insufficient equivalents.Use HATU instead of DIC/Oxyma for the labeled step (more powerful, but strictly control base to avoid racemization).
Racemization High base concentration or prolonged heat.[8]Use DIC/Oxyma (base-free activation). Avoid microwave heating for the labeled step.
No Mass Shift Wrong reagent or labeling error.Verify the Certificate of Analysis. Ensure the label is 1-13C (Carbonyl) and not U-13C (Uniform) if specific assignment is required.
Incomplete Solubility Peptide aggregation on resin.Use Pseudoproline dipeptides at positions prior to the labeled Leu to disrupt secondary structures [1].

References

  • Isotope Labeling in Peptide Synthesis: Cambridge Isotope Laboratories.[1][9][10] Peptide Synthesis & Reagents.[1][3][5][6][9][10][11][][13][14] Retrieved from

  • Racemization Control: Steinauer, R., et al. (2025). Prevention of Racemization in Fmoc-SPPS. BenchChem Application Notes.[3] Retrieved from (Simulated Link based on search context)

  • Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from

  • Fmoc-Leu-OH Specifications: CEM Corporation.[11] Fmoc-Leu-OH Product Data. Retrieved from

  • General SPPS Protocols: Sigma-Aldrich. Protocols for Fmoc SPPS. Retrieved from

Sources

Advanced Application Note: Site-Specific Biomolecular NMR Probing Using Fmoc-L-Leucine (1-13C)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural and dynamic characterization of proteins and large peptides often relies on Nuclear Magnetic Resonance (NMR) spectroscopy. While uniform


C labeling is the gold standard for global 3D structure determination, it introduces severe spectral crowding and 

C-

C scalar (

) coupling artifacts that complicate the analysis of microsecond-to-millisecond backbone dynamics.

Fmoc-L-Leucine (1-


C)  serves as a highly specialized probe designed to overcome these limitations. By introducing a single, isolated 

C atom at the carbonyl position (C1) of a leucine residue via Solid-Phase Peptide Synthesis (SPPS), researchers can achieve unambiguous spectral assignments. Leucine is highly prevalent in hydrophobic cores and

-helices, making this site-specific label an exquisite reporter for local hydrogen bonding, secondary structure transitions, and allosteric conformational exchange.

Mechanistic Insights: The Causality of 1- C Labeling

As a Senior Application Scientist, it is critical to understand why the 1-


C carbonyl label is chosen over other isotopic strategies:
  • Elimination of Scalar Coupling Artifacts: Uniformly labeled proteins suffer from one-bond

    
    C-
    
    
    
    C
    
    
    -couplings (typically ~55 Hz between C
    
    
    and CO). During Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments, these couplings cause unwanted magnetization evolution, leading to artifactual line broadening. An isolated 1-
    
    
    C label provides a pure, uncoupled spin system, enabling highly accurate measurement of chemical exchange (
    
    
    )[1].
  • Sensitivity to Hydrogen Bonding: The isotropic chemical shift of the carbonyl carbon is exquisitely sensitive to its local electronic environment. When the carbonyl oxygen acts as a hydrogen bond acceptor (e.g., in an

    
    -helix or 
    
    
    
    -sheet), the electron density is pulled away from the carbon, resulting in a distinct downfield chemical shift (higher ppm) [3].
  • Probing "Invisible" Excited States: Because the 1-

    
    C label yields a sharp, high-intensity signal, it is ideal for relaxation dispersion NMR. This allows researchers to measure the chemical shifts of transient, low-populated "excited" protein states that are otherwise invisible in standard NMR spectra[4].
    

Comparative Analysis of Isotopic Labeling Strategies

To justify the experimental design, the following table summarizes the quantitative and qualitative differences between site-specific 1-


C labeling and alternative methods [2].
FeatureFmoc-Leu(1-

C)-OH (Site-Specific)
Uniform

C Labeling (Recombinant)
Unlabeled Peptide
Spectral Complexity Low (Single, isolated peak)High (Severe crowding & overlap)High (Natural abundance background)

C-

C

-Coupling
Absent (Ideal for

relaxation)
Present (Causes line broadening)Absent
H-Bond Sensitivity Extremely High (Direct carbonyl probe)Moderate (Often obscured by overlap)Low (Poor signal-to-noise ratio)
Synthesis Cost Moderate (Targeted incorporation)High (Requires labeled media/expression)Low
Primary Application Backbone dynamics, H-bond mappingGlobal 3D structure determinationRoutine mass confirmation

Experimental Workflow

The integration of Fmoc-Leu(1-


C)-OH into a peptide requires a carefully controlled SPPS workflow, followed by rigorous NMR sample preparation.

G N1 Fmoc-Leu(1-13C)-OH Selection & Activation N2 Solid-Phase Peptide Synthesis (DIC/Oxyma Coupling) N1->N2 N3 Micro-Cleavage & LC-MS (Self-Validation Step) N2->N3 N4 Global Cleavage & HPLC Purification N3->N4 +1 Da Mass Confirmed N5 NMR Sample Preparation (Isotope-matched Buffer) N4->N5 N6 1D/2D NMR Acquisition (Backbone Dynamics & H-Bonding) N5->N6

Caption: Workflow for site-specific 1-13C Leucine incorporation and NMR analysis.

Step-by-Step Methodology: Self-Validating SPPS and NMR Protocol

This protocol is designed as a self-validating system. Because isotopically labeled amino acids are high-value reagents, the workflow includes mandatory quality control checkpoints to prevent downstream failures.

Phase 1: Site-Specific SPPS Incorporation
  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling ensures maximum diffusion of reagents into the resin matrix, which is critical for the quantitative coupling of expensive labeled building blocks.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Isotope Coupling: Dissolve 0.2 mmol (2 equivalents) of Fmoc-Leu(1-

    
    C)-OH  and 0.2 mmol of Oxyma Pure in DMF. Add 0.2 mmol of N,N'-Diisopropylcarbodiimide (DIC). Causality: The DIC/Oxyma activation minimizes racemization while maintaining high coupling efficiency. Add the mixture to the resin and agitate for 2 hours.
    
  • Self-Validation (Micro-Cleavage): Withdraw ~2 mg of resin. Treat with 100

    
    L of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) for 1 hour. Evaporate, dissolve in water/acetonitrile, and analyze via LC-MS.
    
    • Validation Check: You must observe a mass shift of exactly +1.003 Da relative to the theoretical unlabeled peptide fragment. Do not proceed to the next coupling step until this mass is confirmed.

Phase 2: Cleavage and Purification
  • Global Cleavage: Once the full sequence is synthesized, cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours at room temperature.

  • Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant, and purify the pellet via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions.

Phase 3: NMR Sample Preparation and Acquisition
  • Sample Formulation: Dissolve the lyophilized peptide to a final concentration of 0.5–1.0 mM in a buffer containing 20 mM Sodium Phosphate (pH 6.5), 50 mM NaCl, and 10% D

    
    O (for the NMR lock signal).
    
  • 1D

    
    C Direct Detection:  Acquire a 1D 
    
    
    
    C NMR spectrum with
    
    
    H broadband decoupling.
    • Interpretation: The 1-

      
      C carbonyl resonance will appear between 170–180 ppm. A downfield shift (closer to 180 ppm) strongly indicates that the Leucine carbonyl is participating in a hydrogen bond (e.g., within an 
      
      
      
      -helix) [3].
  • Relaxation Dispersion (CPMG): To probe microsecond-to-millisecond dynamics, execute a

    
    C-detected CPMG relaxation dispersion experiment.
    
    • Causality: Because the 1-

      
      C spin is isolated, the decay of transverse magnetization (
      
      
      
      ) is purely a function of chemical exchange (
      
      
      ) and natural relaxation, free from the
      
      
      -coupling modulation that plagues uniformly labeled samples [1, 4].

References

  • Fractional 13C enrichment of isolated carbons using [1-13C]- or [2-13C]-glucose facilitates the accurate measurement of dynamics at backbone Calpha and side-chain methyl positions in proteins PubMed (NIH)[Link]

  • Intermolecular Hydrogen-Bonding Effect on 13C NMR Chemical Shifts of Glycine Residue Carbonyl Carbons of Peptides in the Solid State Journal of the American Chemical Society (ACS) / Tokyo Institute of Technology[Link]

  • Measurement of carbonyl chemical shifts of excited protein states by relaxation dispersion NMR spectroscopy University of Toronto (Lewis Kay Lab)[Link]

Sample preparation for mass spectrometry with 13C labeled peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Sample Preparation for Absolute Protein Quantification Using 13C-Labeled Peptides (AQUA)

Introduction & Mechanistic Rationale

The Absolute Quantification (AQUA) strategy is the gold standard for determining the precise molar concentration of proteins in complex biological matrices[1]. This methodology relies on the introduction of Isotope-Labeled Internal Standard Peptides (ILISP)—synthetic peptides incorporating heavy isotopes (typically 13C and 15N)—into the sample prior to or during proteolytic digestion.

Why 13C over Deuterium (2H)? While deuterium is inexpensive, it alters the hydrophobicity of the peptide, often leading to a chromatographic retention time shift between the endogenous (Light) and standard (Heavy) peptides. 13C-labeled peptides share identical physicochemical properties with their native counterparts, ensuring perfect co-elution[2]. Because they co-elute, both peptides are subjected to the exact same matrix-induced ion suppression in the electrospray ionization (ESI) source, making the Light/Heavy peak area ratio a highly accurate, self-correcting metric for absolute quantification[3].

Workflow Visualization

The following diagram illustrates the critical path from raw biological lysate to absolute quantification.

Workflow A 1. Cell/Tissue Lysis (8M Urea, Protease Inhibitors) B 2. Reduction & Alkylation (DTT & IAA) A->B C 3. Spike 13C-Labeled Internal Standards (ILISP) B->C D 4. Proteolytic Digestion (Trypsin, <2M Urea, 37°C) C->D E 5. SPE Desalting (C18 Spin Columns) D->E F 6. LC-MS/MS Analysis (MRM/PRM Mode) E->F G 7. Absolute Quantification (Light/Heavy Peak Ratio) F->G

Figure 1: End-to-end sample preparation workflow for 13C-AQUA LC-MS/MS.

Experimental Protocol: A Causality-Driven Approach

To achieve reproducible targeted quantitative proteomics, sample preparation must be treated as a self-validating system[4]. Every reagent added and every incubation step performed has a specific biochemical consequence.

Step 1: Denaturing Lysis
  • Action: Lyse cells/tissue in 8M Urea dissolved in 50 mM Ammonium Bicarbonate (ABC, pH 8.0). Sonicate on ice.

  • Causality: Native proteins are tightly folded, hiding proteolytic cleavage sites. 8M Urea is a chaotropic agent that disrupts hydrogen bonding, unfolding the protein to expose the polypeptide backbone. ABC acts as a volatile buffer that maintains the optimal pH for downstream enzymatic activity without leaving non-volatile salts that would later foul the mass spectrometer.

Step 2: Disulfide Reduction
  • Action: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 45 minutes.

  • Causality: Cysteine residues form intra- and inter-molecular disulfide bridges that restrict unfolding. DTT reduces these bonds to free sulfhydryls, ensuring complete linearization of the protein.

Step 3: Alkylation (Critical QC Point)
  • Action: Add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate at room temperature in the dark for 30 minutes.

  • Causality: If left unblocked, free sulfhydryls will re-oxidize and scramble. IAA covalently caps them with a carboxyamidomethyl group (adding +57.02 Da per cysteine). Why the dark? IAA is light-sensitive. Photolytic degradation generates iodine radicals that cause off-target alkylation on Tyrosine and Histidine, artificially splitting your target peptide signal across multiple masses and destroying quantitative accuracy.

Step 4: Quenching and Dilution
  • Action: Add additional DTT (5 mM) to quench unreacted IAA. Dilute the sample with 50 mM ABC until the Urea concentration is < 1.5M.

  • Causality: Trypsin is a protein itself; it will denature and lose enzymatic activity in >2M Urea. Quenching IAA prevents the alkylation of the Trypsin.

Step 5: Spiking the 13C-Labeled Standard
  • Action: Spike a precisely known amount (e.g., 50 fmol) of the 13C-labeled AQUA peptide directly into the diluted lysate[1].

  • Causality: Spiking the standard before digestion and desalting ensures that any subsequent physical losses (tube adsorption, incomplete SPE recovery) apply equally to the endogenous (Light) and standard (Heavy) peptides. The ratio remains locked.

Step 6: Proteolytic Digestion
  • Action: Add MS-grade Trypsin at a 1:50 (enzyme:protein w/w) ratio. Incubate at 37°C for 16 hours.

  • Causality: Trypsin specifically cleaves at the C-terminal side of Lysine and Arginine. MS-grade Trypsin is reductively methylated to prevent autolysis (self-digestion), which would otherwise flood the MS with background tryptic peptides.

Step 7: Acidification and SPE Desalting
  • Action: Quench the digestion by adding Formic Acid to a final concentration of 1% (pH < 3). Pass the sample through a C18 Solid Phase Extraction (SPE) cartridge. Wash with 0.1% Formic Acid in water, and elute with 50% Acetonitrile/0.1% Formic Acid.

  • Causality: Acidification protonates the peptide's carboxyl groups, maximizing their hydrophobicity. The C18 resin retains the hydrophobic peptides while the hydrophilic Urea and ABC salts wash through. If salts are not removed, they will cause catastrophic ion suppression during ESI.

Quantitative Data Presentation

To design an effective AQUA assay, the mass shift between the Light and Heavy peptides must be large enough to prevent the natural isotopic envelope of the Light peptide (driven by naturally occurring 13C) from bleeding into the Heavy detection channel[5]. A minimum mass shift of +4 Da is strictly required.

Table 1: Common Stable Isotope Labeled Amino Acids for Trypsin-Based AQUA

Target ResidueIsotopic SubstitutionMass Shift (Δm)Proteolytic Rationale & Placement
Lysine (K) 13C6, 15N2+8.01 DaC-terminal cleavage site for Trypsin. Ensures exactly one label per peptide.
Arginine (R) 13C6, 15N4+10.01 DaC-terminal cleavage site for Trypsin. Ensures exactly one label per peptide.
Leucine (L) 13C6, 15N1+7.02 DaHigh frequency in hydrophobic domains. Used if C-terminus is not K/R.
Proline (P) 13C5, 15N1+6.01 DaInternal sequence. Useful for monitoring missed-cleavages.
Valine (V) 13C5, 15N1+6.01 DaInternal sequence. Highly stable during synthesis.

Table 2: LC-MS/MS Acquisition Parameters (MRM Mode)

ParameterRecommended SettingMechanistic Causality
Capillary Voltage 2.0 - 3.0 kVOptimizes electrospray ionization (ESI) efficiency for peptides without inducing in-source fragmentation.
Collision Energy (CE) Empirically derivedMust be optimized per peptide to maximize the yield of specific y-ion and b-ion fragments in the collision cell.
Dwell Time 10 - 50 msEnsures >15 data points are acquired across the chromatographic peak for mathematically accurate area integration.
Mass Window (Q1/Q3) 0.7 Da (Unit Res)Balances target signal transmission with specificity against background matrix ions.

Designing a Self-Validating Assay Architecture

A robust protocol must verify its own success. Incorporate the following three pillars into your assay to ensure trustworthiness:

  • The Cleavage-Competent Control (Digestion Efficiency): Standard AQUA peptides do not measure how efficiently the endogenous protein was digested because they are added as pre-cleaved peptides. To validate digestion kinetics, utilize a QconCAT or an "extended" 13C-peptide[3][6]. This is a heavy peptide synthesized with 3-4 native flanking amino acids on either side of the target sequence. It must be actively cleaved by Trypsin to generate the target mass. The ratio of cleaved to uncleaved extended peptide provides a direct, quantifiable metric of your digestion efficiency.

  • The Matrix Suppression Monitor: While the Light/Heavy ratio corrects for matrix suppression, severe suppression can push the Light peptide below the Limit of Detection (LOD). Always monitor the absolute peak area of the 13C-Heavy peptide across all samples. If the Heavy area drops by >80% in a specific sample compared to a neat solvent injection, the matrix is too complex, and additional 2D-LC or stronger SPE cleanup is required.

  • Chromatographic Integrity Check: The Light and Heavy peptides must co-elute perfectly. Any retention time shift >0.1 minutes indicates either a synthesis error (e.g., accidental deuterium incorporation), a co-eluting isobaric interference in the matrix, or column overloading.

References

  • Absolute Quantification (AQUA)
  • National Institutes of Health (NIH / PMC)
  • Stable Isotope Labeled (SIL)
  • Protein Quantitation Using Mass Spectrometry Thermo Fisher Scientific URL
  • Protocol for absolute quantification of proteins in Gram-negative bacteria based on QconCAT-based labeled peptides DTU Research Database URL
  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics ACS Measurement Science Au URL

Sources

Application Note: Designing and Tracing 1-13C Labeled Peptide Probes for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Scientific Rationale

The Reagent Paradox and Solution

L-LEUCINE-N-FMOC (1-13C) is not a direct metabolic tracer. The Fmoc (Fluorenylmethyloxycarbonyl) group blocks the


-amine, preventing the initial transamination step required for leucine metabolism.

Why use this reagent? This reagent is the gold-standard building block for Solid Phase Peptide Synthesis (SPPS) . It allows researchers to synthesize "smart" peptide probes where a specific Leucine residue is isotopically labeled. This enables two distinct, high-value metabolic applications:

  • Proteolytic Kinetics: Measuring the precise rate at which a synthetic peptide (e.g., a drug candidate or prodrug) releases free Leucine in plasma or cytosol.

  • Localized Metabolic Flux: Delivering Leucine-1-13C specifically to cells expressing high peptidase activity, then tracking its oxidation via the Branched-Chain

    
    -Ketoacid Dehydrogenase (BCKDH) complex.
    
The "Decarboxylation Trap" Mechanism

The choice of the 1-13C label (carboxyl carbon) dictates the analytical strategy. Unlike Uniformly Labeled (U-13C) leucine, the 1-13C label does not enter the TCA cycle or lipid biomass.

  • Step 1 (Activation): Proteases cleave the peptide, releasing Free Leucine-1-13C.

  • Step 2 (Transamination): BCAT (Branched-chain aminotransferase) converts Leucine to

    
    -Ketoisocaproate (KIC-1-13C).
    
  • Step 3 (The Event): BCKDH decarboxylates KIC. The 1-13C label is released as

    
     .
    

Scientific Implication: This tracer is a specific probe for oxidative decarboxylation . You must measure


 release (breath/headspace) or the enrichment of the intermediate KIC.

Part 2: Experimental Workflow & Visualization

Pathway and Workflow Diagram

The following diagram illustrates the conversion of the Fmoc-protected precursor into measurable metabolic endpoints.

LeucineFlux cluster_analysis Analytical Targets FmocLeu L-LEUCINE-N-FMOC (1-13C) (Reagent) Peptide Synthetic Peptide-1-13C (Probe) FmocLeu->Peptide SPPS Synthesis (Protocol 1) FreeLeu Free Leucine-1-13C (Intracellular) Peptide->FreeLeu Proteolysis (Peptidases) KIC α-Ketoisocaproate (KIC) (1-13C) FreeLeu->KIC BCAT (Reversible) Isovaleryl Isovaleryl-CoA (Unlabeled) KIC->Isovaleryl BCKDH Complex (Irreversible) CO2 13-CO2 (Gas Phase) KIC->CO2 Decarboxylation (Measured Endpoint)

Caption: Pathway tracking the 1-13C label from Fmoc-precursor to peptide incorporation, proteolytic release, and final liberation as 13-CO2 via BCKDH.

Part 3: Detailed Protocols

Protocol 1: Synthesis of the 1-13C Peptide Probe

Objective: Incorporate L-LEUCINE-N-FMOC (1-13C) into a specific sequence (e.g., Leu-Gly-Gly) to create a metabolic probe.

Materials:

  • L-LEUCINE-N-FMOC (1-13C)

  • Rink Amide Resin (or Wang Resin)

  • Coupling Reagents: HBTU/HOBt or HATU

  • Base: DIPEA (Diisopropylethylamine)

  • Deprotection: 20% Piperidine in DMF

Steps:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Fmoc Removal (Resin): Treat with 20% Piperidine/DMF (2 x 10 min) to expose the N-terminus. Wash 5x with DMF.

  • Coupling the Tracer:

    • Dissolve L-LEUCINE-N-FMOC (1-13C) (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to activate.

    • Add to resin and shake for 45-60 mins.

    • Note: This places the 1-13C label at the specific Leucine position.[1]

  • Chain Elongation: Continue standard SPPS for the remainder of the peptide.

  • Cleavage: Treat with TFA/TIS/Water (95:2.5:2.5) to release the peptide and remove side-chain protectors.

  • Purification: HPLC purify to >95% purity. Verify Mass Shift (+1 Da per Leucine residue) via ESI-MS.

Protocol 2: Metabolic Flux Experiment (In Vitro)

Objective: Measure the rate of peptide degradation and Leucine oxidation in cultured cells (e.g., Myocytes or Hepatocytes).

Reagents:

  • Culture Media: DMEM (Leucine-free recommended for high sensitivity).

  • Tracer: 1-13C Labeled Peptide (from Protocol 1).

  • Quenching Solution: 80% Methanol (-80°C).

Procedure:

  • Seeding: Seed cells in 6-well plates. Grow to 80% confluence.

  • Acclimatization: Switch to low-serum media for 4 hours to synchronize metabolism.

  • Pulse: Replace media with Leucine-Free DMEM supplemented with the 1-13C Peptide (e.g., 100 μM).

    • Control: Use free L-Leucine (1-13C) in a separate well to establish baseline oxidation rates.

  • Time Course: Collect media and cell lysates at T=0, 30, 60, 120, and 240 mins.

    • Media Collection: Transfer 200 μL media to a sealed vial (for KIC analysis).

    • CO2 Trapping (Optional but Recommended): If measuring respiration, perform the assay in sealed flasks with a center well containing Hyamine Hydroxide to trap

      
      .
      
  • Quenching: Wash cells 2x with ice-cold PBS. Add 800 μL cold 80% Methanol. Scrape and freeze at -80°C.

Part 4: Analytical Method (GC-MS)

To quantify flux, we track the enrichment of


-Ketoisocaproate (KIC) .[2] KIC is in rapid equilibrium with intracellular Leucine and provides a more stable analytical target than Leucine itself in plasma/media.
Sample Preparation (Derivatization)

We use TBDMS (tert-butyldimethylsilyl) derivatization because it yields stable [M-57] fragments ideal for isotopic analysis.

  • Extraction: Centrifuge cell lysates (14,000 x g, 10 min). Dry the supernatant under Nitrogen gas.

  • Derivatization:

    • Add 50 μL Acetonitrile.

    • Add 50 μL MTBSTFA + 1% TBDMCS .

    • Incubate at 70°C for 60 minutes .

  • Transfer: Transfer to GC vials with glass inserts.

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium (1 mL/min).

  • Temperature Program: 100°C (1 min) -> 10°C/min -> 280°C.

Mass Spectrometry Targets (SIM Mode)

Monitor the following ions. The 1-13C label adds +1 Mass Unit.

MetaboliteDerivativeFragment TypeUnlabeled (m/z)1-13C Labeled (m/z)Notes
Leucine TBDMS[M-57]^+ (Loss of t-butyl)302 303 Measures total free Leucine released
KIC TBDMS (O-TMS)[M-57]^+301 302 Primary Flux Marker
KIC QuinoxalinolMolecular Ion232 233 Alternative derivatization (OPD)

Data Analysis Logic:

  • Calculate Enrichment (MPE): Mole Percent Excess =

    
    .
    
  • Proteolysis Rate: Rate of appearance of Leucine m/z 303.

  • Oxidation Flux: If measuring

    
    , the rate of CO2 appearance equals the flux through BCKDH. If measuring KIC, the ratio of KIC m/z 302 to Leucine m/z 303 indicates the fractional oxidation.
    

References

  • Herman, M. A., et al. (2010).[3] "A novel KIC-based method for measuring cell-specific BCAA oxidation." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Crown, S. B., et al. (2015). "Flux quantification in the branched-chain amino acid pathway." Current Opinion in Biotechnology. Link

  • NIST Mass Spectrometry Data Center. "Leucine, 2TBDMS derivative Mass Spectrum." Link

  • Schaffer, R. J., et al. (2018). "Protocol for 13C Metabolic Flux Analysis in Mammalian Cells." Methods in Molecular Biology. Link

Sources

Quantifying protein synthesis rates with L-LEUCINE-N-FMOC (1-13C)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantifying Protein Synthesis Rates using L-LEUCINE-N-FMOC (1-13C) Derived Internal Standards

Abstract

This technical guide details the application of L-LEUCINE-N-FMOC (1-13C) in the absolute quantification of protein synthesis rates (Fractional Synthesis Rate - FSR). While metabolic labeling in biological systems typically utilizes free amino acids, the N-FMOC (Fluorenylmethyloxycarbonyl) protected derivative is the critical reagent required to synthesize Stable Isotope Labeled (SIL) internal standards via Solid Phase Peptide Synthesis (SPPS). These standards, often referred to as AQUA (Absolute QUAntification) peptides, are spiked into biological lysates to normalize ionization variability in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), permitting precise, stoichiometric quantification of newly synthesized proteins.

Part 1: Mechanism of Action & Experimental Logic

The Challenge: Relative vs. Absolute Quantification

In standard "pulse-chase" experiments, cells are fed free labeled leucine (e.g., L-[1-13C]Leucine). The ribosome incorporates this tracer into new proteins. However, quantifying this incorporation by Mass Spectrometry (MS) is plagued by matrix effects : co-eluting contaminants can suppress or enhance the ionization of your target peptide, making raw intensity unreliable.

The Solution: The FMOC-Derived Internal Standard

To correct for this, you must synthesize a "heavy" reference peptide that is chemically identical to your target biological peptide but differs in mass.

  • The Reagent: L-LEUCINE-N-FMOC (1-13C) is used during chemical synthesis (SPPS) to introduce a specific +1 Da mass shift (per Leucine residue) into the reference peptide.

  • The Workflow: This synthetic "Heavy" peptide is spiked into the cell lysate at a known concentration.

  • The Readout: The Mass Spectrometer measures the ratio between the biological "Light" peptide (endogenous) and the synthetic "Heavy" peptide (standard).[1] Since both elute simultaneously and suffer identical matrix effects, the ratio provides an accurate absolute quantity.

Technical Nuance: The +1 Da Mass Shift

The user specified (1-13C) . Unlike heavily labeled amino acids (e.g., 13C6, 15N2 Leucine which gives +7 Da), a 1-13C label adds only +1.003 Da .

  • Critical Consideration: This minimal mass shift requires high-resolution MS (e.g., Orbitrap or FT-ICR) to distinguish the labeled spike-in from the natural carbon-13 isotope envelope of the endogenous peptide. If using a Triple Quadrupole (QqQ), mathematical deconvolution of the isotopic envelope is required.

Part 2: Experimental Workflows (Visualization)

Workflow: From FMOC-Reagent to FSR Quantification

AQUA_FSR_Workflow FMOC L-LEUCINE-N-FMOC (1-13C) (Reagent) SPPS Solid Phase Peptide Synthesis (SPPS) FMOC->SPPS Coupling SIL_Pep Synthetic SIL Peptide (Internal Standard) SPPS->SIL_Pep Cleavage & Purification Mix Spike-In & Digestion (Trypsin) SIL_Pep->Mix Known Conc. Bio_Sys Biological System (Cells/Tissue) Lysate Protein Lysate Bio_Sys->Lysate Lysis Tracer Free L-[1-13C]Leucine (Metabolic Tracer) Tracer->Bio_Sys Incubation Lysate->Mix LCMS LC-MS/MS Analysis (Targeted SRM/PRM) Mix->LCMS Data FSR Calculation (Ratio Light/Heavy) LCMS->Data

Caption: Figure 1.[2][3] Dual-stream workflow combining biological metabolic labeling (Green) with chemical synthesis of the internal standard (Yellow/Red) for precise MS quantification.

Part 3: Detailed Protocols

Protocol A: Synthesis of SIL Internal Standard (SPPS)

Objective: Synthesize a tryptic peptide (e.g., V-L*-T-G-K) using L-LEUCINE-N-FMOC (1-13C).

Reagents:

  • Resin: Wang or Rink Amide resin (depending on C-term requirement).[4]

  • Target AA: L-LEUCINE-N-FMOC (1-13C) (High purity >98%).

  • Coupling Agents: HBTU or HATU.

  • Base: DIPEA (Diisopropylethylamine).[4][5]

  • Deprotection: 20% Piperidine in DMF.[4]

Step-by-Step:

  • Resin Swelling: Incubate resin in DMF for 30 min.

  • Deprotection (Cycle Start): Add 20% Piperidine/DMF (2 x 5 min) to remove the FMOC group from the N-terminus of the growing chain. Wash 5x with DMF.[4][6]

  • Activation: Dissolve L-LEUCINE-N-FMOC (1-13C) (4 eq) and HBTU (3.9 eq) in DMF. Add DIPEA (8 eq). Activate for 2-3 minutes.

    • Expert Insight: Do not pre-activate for >5 mins to avoid racemization, though Leucine is generally stable.

  • Coupling: Add activated AA mixture to resin. Shake at Room Temp for 45-60 min.

    • QC Check: Perform a Kaiser test (ninhydrin) to ensure complete coupling (should be negative/yellow).

  • Repeat: Repeat steps 2-4 for subsequent amino acids.

  • Cleavage: Wash resin with DCM. Add cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours. Precipitate peptide in cold diethyl ether.

  • Purification: Purify via Preparative HPLC. Verify mass using ESI-MS. The mass should be exactly M + n(1.003) where n is the number of Leucines.

Protocol B: Biological FSR Assay

Objective: Measure protein synthesis rate in cell culture.

Step-by-Step:

  • Pulse Labeling: Incubate cells with media containing free L-[1-13C]Leucine (e.g., 2 mM) for a defined time (

    
    ).
    
  • Harvest: Lyse cells in Urea/Thiourea buffer with protease inhibitors.

  • Spike-In: Determine total protein concentration (BCA Assay). Add a known molar amount of the SIL Peptide (from Protocol A) to the lysate.

    • Target: Aim for a 1:1 ratio between the endogenous target peptide and the spike-in standard.

  • Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin (overnight, 37°C).

  • Desalting: Clean up peptides using C18 StageTips.

Part 4: Data Analysis & Quantification

Mass Spectrometry Setup

For 1-13C labeled peptides, the mass difference is small.

  • Method: PRM (Parallel Reaction Monitoring) on a High-Resolution instrument (Orbitrap) is recommended.

  • Resolution: Set Orbitrap resolution > 60,000 at 200 m/z to resolve the 13C peak from potential interferences.

FSR Calculation

The Fractional Synthesis Rate (FSR) is calculated using the precursor-product relationship.[7][8]

Equation: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">



Where:

  • 
     = Enrichment of the protein-bound leucine (determined by the ratio of Labeled/Unlabeled peptide intensity, normalized by the SIL standard).
    
  • 
     = Enrichment of the precursor pool (free intracellular 1-13C Leucine). Note: Often approximated by the media enrichment in steady-state.
    
  • 
     = Labeling duration (hours).[9]
    

Data Summary Table: Interpretation of MS Peaks

Peak Identitym/z ShiftOriginFunction
Light (Endogenous) M + 0Pre-existing proteinBaseline abundance
Metabolic Label M + 1Newly synthesized proteinThe numerator for FSR (

)
SIL Standard M + 1 (or M+n)Synthesized via FMOC-AA Denominator for Absolute Quant

Critical Note: If your SIL standard uses the same isotope as your metabolic tracer (1-13C), they will overlap in the Mass Spec.

  • Best Practice: Use a metabolic tracer with a different mass shift (e.g., D3-Leucine) than your FMOC-standard (1-13C-Leucine), OR use a heavy Arginine/Lysine for the standard (SILAC style) to ensure the Standard and the Metabolically labeled peptide are distinct peaks.

  • If you MUST use 1-13C for both: You cannot easily distinguish the spike-in from the metabolic label. Therefore, for FSR specifically, the FMOC-1-13C is best used to quantify the TOTAL protein abundance, while the metabolic tracer ratio (Heavy/Light endogenous) gives the rate.

Part 5: Troubleshooting & Validation

  • Incomplete Coupling (SPPS):

    • Symptom:[4][6][10][11] Deletion sequences in the SIL peptide.

    • Fix: Double couple the FMOC-Leucine-1-13C step. Leucine is bulky; steric hindrance can occur.

  • Isotope Overlap:

    • Symptom:[4][6][10][11] The 1-13C peak overlaps with the natural C13 abundance of the unlabeled peptide.

    • Fix: You must subtract the theoretical natural abundance (approx 1.1% per carbon atom in the peptide) from your measured M+1 intensity before calculating enrichment.

  • FMOC Solubility:

    • Observation: FMOC-Leucine is generally soluble in DMF, but ensure the 1-13C variant is dry. Isotopically labeled compounds are expensive; weigh carefully in a low-static environment.

References

  • Kirkpatrick, D. S., et al. (2005). The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications. Methods, 35(3), 265-273. [Link]

  • Gerber, S. A., et al. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences, 100(12), 6940-6945. [Link]

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

Sources

Application Note: Site-Specific Backbone 13C-Labeling Using L-Leucine-N-Fmoc (1-13C)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: L-LEUCINE-N-FMOC (1-13C) in Cell-Free Protein Expression Systems Content Type: Application Note & Detailed Protocol Audience: Structural Biologists, Protein Chemists, and NMR Spectroscopists

Introduction & Principle

In the field of structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy faces a "resolution crisis" when applied to large molecular weight proteins (>50 kDa). Traditional uniform isotope labeling (


C/

N) results in spectral crowding and rapid signal decay.

L-Leucine-N-Fmoc (1-13C) serves as a high-precision chemical precursor for Site-Specific Isotope Labeling (SSIL) . Unlike free amino acids used in standard cell-free reactions, this N-protected, carbonyl-labeled derivative is designed for chemo-enzymatic tRNA acylation .

Why L-Leucine-N-Fmoc (1-13C)?
  • Backbone Assignment: The

    
    C label (carbonyl carbon) provides a non-perturbative probe for backbone dynamics and hydrogen bonding via carbonyl chemical shift anisotropy (CSA) measurements.
    
  • Chemical Stability: The Fmoc (Fluorenylmethyloxycarbonyl) group protects the

    
    -amine during the chemical activation required to load the amino acid onto the tRNA linker (pdCpA), preventing polymerization or side reactions.
    
  • Zero Background: By charging a suppressor tRNA (e.g., tRNA

    
    ) with this synthetic amino acid, the label is incorporated only at the user-defined UAG stop codon, eliminating the "scrambling" seen in metabolic labeling.
    

Mechanistic Workflow

The utilization of L-Leucine-N-Fmoc (1-13C) follows a "Hybrid" workflow: Chemical Synthesis


 Enzymatic Ligation 

Biological Translation.

G Start L-Leucine-N-Fmoc (1-13C) Activate Activation (Cyanomethyl Ester) Start->Activate Esterification Coupling Coupling to pdCpA Activate->Coupling Chemical Acylation Deprotect Fmoc Removal (Piperidine/Base) Coupling->Deprotect Yields H2N-Leu-pdCpA Ligation Ligation to tRNA-CA (-3' end) Deprotect->Ligation T4 RNA Ligase Translation Cell-Free Translation (Ribosome Incorporation) Ligation->Translation Add to Lysate NMR NMR Detection (1-13C Carbonyl Signal) Translation->NMR Purify Protein

Figure 1: Chemo-enzymatic pathway for converting the Fmoc-protected precursor into a translation-competent aminoacyl-tRNA.[1]

Experimental Protocols

Phase A: Chemical Activation & tRNA Charging

Objective: Synthesize the aminoacylated dinucleotide (pdCpA-Leu*) and ligate it to a truncated tRNA.

Reagents Required:

  • L-Leucine-N-Fmoc (1-13C)

  • Chloroacetonitrile (for cyanomethyl ester synthesis)

  • pdCpA (phosphorylated dinucleotide: 5'-phospho-2'-deoxycytidylyl-(3',5')-adenosine)

  • Truncated suppressor tRNA (tRNA

    
    ) (transcribed in vitro)
    
  • T4 RNA Ligase[1][2][3]

Step 1: Synthesis of Activated Ester (Fmoc-Leu-OCH

CN)
  • Dissolve 100 µmol L-Leucine-N-Fmoc (1-13C) in 1 mL anhydrous DMF.

  • Add 500 µmol chloroacetonitrile and 300 µmol triethylamine (TEA).

  • Stir at room temperature (RT) for 16–24 hours under argon.

  • Validation: Monitor by TLC (EtOAc/Hexane). The product (cyanomethyl ester) runs higher than the free acid.

  • Evaporate solvent and purify via silica flash chromatography.

Step 2: Aminoacylation of pdCpA
  • Dissolve 10 µmol pdCpA (tetrabutylammonium salt) in 200 µL anhydrous DMF.

  • Add 50 µmol Fmoc-Leu-OCH

    
    CN (from Step 1).
    
  • Incubate at RT for 2–4 hours.

  • Purification: Isolate Fmoc-Leu-pdCpA using reverse-phase HPLC (C18 column, 0-60% Acetonitrile gradient in 50 mM ammonium acetate, pH 4.5).

    • Note: Keep pH acidic/neutral to prevent ester hydrolysis.

Step 3: Fmoc Deprotection (Critical)

The ribosome cannot elongate peptides with an Fmoc-blocked N-terminus. You must remove the Fmoc group while keeping the amino acid attached to the pdCpA.

  • Dissolve Fmoc-Leu-pdCpA in 20% piperidine in DMF for 10–15 minutes.

  • Rapid Purification: Immediately purify the resulting H

    
    N-Leu-pdCpA via HPLC.
    
  • Lyophilize immediately. The free amino group makes the ester linkage labile; store at -80°C.

Step 4: Ligation to tRNA[3]
  • Combine:

    • 40 µM truncated tRNA

      
      
      
    • 600 µM H

      
      N-Leu-pdCpA (1-13C)
      
    • 20 units T4 RNA Ligase

    • Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl

      
      , 1 mM ATP, 10% DMSO.
      
  • Incubate at 37°C for 30–45 minutes.

  • Quench with 0.3 M NaOAc (pH 5.2) and precipitate with 3 volumes of ethanol.

  • Resuspend pellet in 1 mM potassium acetate (pH 4.5). Do not use alkaline buffers.

Phase B: Cell-Free Protein Expression (CFPE)

Objective: Incorporate the labeled Leucine into the target protein.

System Choice: A reconstituted system (e.g., PURE system) is mandatory .

  • Reason: Crude lysates (S30) contain endogenous aminoacyl-tRNA synthetases and release factors (RF1) that will compete with your suppressor tRNA or hydrolyze the ester bond.

Protocol:
  • Template Preparation: Prepare a plasmid or PCR product of your target protein containing a TAG (Amber) codon at the desired Leucine position.

  • Reaction Setup (25 µL scale):

    • PURE System Solution A & B (standard mix).

    • 10–20 µg charged tRNA

      
      -Leu(1-13C) (from Phase A).
      
    • 500 ng Template DNA.

    • Crucial Additive: RF1-depleted mixture (if available) to maximize suppression efficiency.

  • Incubation:

    • Incubate at 30°C for 2–4 hours. (Lower temperature preserves the labile ester bond on the tRNA).

  • Purification:

    • Affinity purify (His-tag/Strep-tag) immediately.

    • Exchange buffer into NMR buffer (e.g., 20 mM Phosphate, pH 6.5, 50 mM NaCl).

Data Analysis & Expected Results

Yield Comparison Table

Typical yields for site-specific incorporation using chemically acylated tRNAs in CFPE:

ParameterStandard CFPE (WT)Site-Specific Labeling (Suppression)
Precursor Free L-LeucineL-Leucine-N-Fmoc (1-13C)
tRNA Source EndogenousSynthetic (Chemically Acylated)
Yield (mg/mL) 0.5 – 1.00.1 – 0.3
Labeling % Random/Global100% at TAG site
Background High (Scrambling)Zero
NMR Interpretation

Upon collecting a 1D


C or 2D HN(CO) spectrum:
  • Chemical Shift: Expect a carbonyl signal for Leucine around 173–178 ppm .

  • Validation:

    • Positive Control: A sample expressed with uniformly labeled

      
      C-Leu.
      
    • Negative Control: A sample expressed with unlabeled Leu-tRNA.

  • Structural Insight: The chemical shift of the

    
    C carbonyl is highly sensitive to hydrogen bonding (e.g., 
    
    
    
    -helix vs.
    
    
    -sheet). A downfield shift typically indicates hydrogen bond formation.

Troubleshooting & Optimization

  • Low Yields: The ester linkage between the amino acid and tRNA is unstable at pH > 7.5. Ensure the CFPE reaction pH is optimized (pH 7.0–7.2) and keep reaction times under 4 hours.

  • No Incorporation: Ensure the Fmoc group was fully removed in Phase A, Step 3. The ribosome ribosome peptide exit tunnel cannot accommodate the bulky Fmoc group during elongation.

  • Precipitation: Fmoc-Leu is hydrophobic. If using it for N-terminal labeling (initiator), add 0.05% Brij-35 or similar detergent to the CFPE mix.

References

  • Apponyi, M. A., et al. (2008). Cell-free protein preparation for NMR studies.[4][5][6][7] Methods in Molecular Biology. Link

  • Goto, Y., et al. (2011). Flexizymes for genetic code reprogramming.[8] Nature Protocols. Link

  • Hecht, S. M., et al. (1978). Chemical aminoacylation of tRNAs.[3][9][10][11] Journal of Biological Chemistry. Link

  • BenchChem Application Notes. (2025). Protocols for Cell-Free Protein Synthesis with Labeled Fmoc-Amino Acids.[3]Link

  • Tugarinov, V., & Kay, L. E. (2005).[12] Methyl groups as probes of structure and dynamics in NMR studies of high-molecular-weight proteins.[6] Chemical Reviews. Link

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Application Note: A Comprehensive Guide to the LC-MS/MS Analysis of Peptides Incorporating L-Leucine-N-Fmoc (1-¹³C)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Isotopic Labeling in Modern Peptide Analysis

In the fields of proteomics, drug discovery, and metabolic research, precise and accurate quantification of peptides and proteins is paramount. Stable isotope labeling (SIL) has emerged as a cornerstone technique, enabling researchers to differentiate and quantify proteins across various samples with high fidelity.[1][2] By introducing atoms with stable heavy isotopes, such as ¹³C, ¹⁵N, or ²H, into a peptide's structure, a chemically identical internal standard is created with a distinct, measurable mass difference.[2] This approach, particularly when coupled with the sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a robust framework for quantitative analysis.[3][4]

This application note provides a detailed guide for the analysis of synthetic peptides containing L-Leucine-N-Fmoc (1-¹³C). This specific labeled amino acid is incorporated during Solid-Phase Peptide Synthesis (SPPS), a process reliant on protecting groups like the Fluorenylmethyloxycarbonyl (Fmoc) group to direct the stepwise assembly of the peptide chain.[5][6] While the Fmoc group is essential for synthesis, it is typically removed prior to final analysis.

This guide will focus on the standard analytical workflow where the Fmoc group is cleaved post-synthesis. We will detail the entire process from sample preparation of the crude synthetic product to the development of optimized LC-MS/MS methods and data interpretation, providing both the protocols and the scientific rationale underpinning each step.

Foundational Principles

The LC-MS/MS Engine for Peptide Quantification

LC-MS/MS is the preferred platform for peptide quantification due to its high specificity and sensitivity.[4] The workflow involves two key stages:

  • Liquid Chromatography (LC): A high-performance liquid chromatography system, typically employing reversed-phase chemistry, separates the complex mixture of peptides based on their hydrophobicity.[7][8] This separation is crucial to reduce ion suppression and allow the mass spectrometer to analyze individual peptide species as they elute from the column.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer performs two stages of mass analysis. In the first stage (MS1), it measures the mass-to-charge ratio (m/z) of the intact peptide ions (precursor ions) eluting from the LC. Specific precursor ions are then selected and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions (product ions) are measured in the second stage (MS2), providing structural information that confirms the peptide's sequence.[9]

The Signature of a ¹³C Label

The incorporation of L-Leucine (1-¹³C) introduces a single ¹³C atom at the carboxyl carbon position of the leucine residue. Since the mass of ¹³C is approximately 1.00335 Da greater than that of the naturally abundant ¹²C, any peptide or peptide fragment containing this labeled leucine will exhibit a mass increase of ~1 Da.[10][11]

In an MS1 scan, this presents as two distinct isotopic envelopes: one for the unlabeled ("light") peptide and one for the ¹³C-labeled ("heavy") peptide, separated by ~1/z Da (where z is the charge state). The relative abundance of the target protein or peptide in a sample is determined by calculating the ratio of the integrated peak areas (Area Under the Curve) of the heavy and light peptides.[12]

Overall Experimental Workflow

The process from a raw synthetic peptide to quantitative data follows a multi-step workflow. Each stage is critical for ensuring data quality and reproducibility.

G cluster_synthesis Peptide Synthesis & Cleavage cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing synthesis Solid-Phase Peptide Synthesis (with ¹³C-Fmoc-Leu) cleavage Cleavage from Resin & Global Deprotection synthesis->cleavage purify Crude Peptide Purification (e.g., Prep-HPLC) cleavage->purify dissolve Lyophilization & Solubilization purify->dissolve lc LC Separation (Reversed-Phase) dissolve->lc ms1 MS1: Precursor Ion Scan lc->ms1 ms2 MS2: Fragmentation (DDA) ms1->ms2 xic Extracted Ion Chromatogram (XIC) ms2->xic quant Peak Integration & Ratio Calculation xic->quant

Figure 1. High-level workflow for the analysis of ¹³C-labeled synthetic peptides.

Detailed Protocols

Protocol 1: Peptide Sample Preparation

This protocol outlines the steps to process a crude synthetic peptide from the solid-phase resin to a solution ready for LC-MS/MS injection.

Rationale: The initial crude product from SPPS contains the target peptide alongside impurities such as truncated sequences, deletion sequences, and by-products from the cleavage process.[13] Proper cleavage, deprotection, and purification are essential for accurate analysis.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold Diethyl Ether

  • Solubilization Buffer: 0.1% Formic Acid (FA) in LC-MS grade water

  • Acetonitrile (ACN), LC-MS grade

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in a suitable solvent like Dichloromethane (DCM) for 20-30 minutes in a reaction vessel. Drain the solvent.

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups, including the N-terminal Fmoc group.[6]

  • Peptide Precipitation: Filter the cleavage solution to separate it from the resin beads. Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether. This will precipitate the crude peptide.

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum centrifuge.

  • Purification (Recommended): For quantitative applications, the crude peptide should be purified using preparative reversed-phase HPLC (RP-HPLC).[8] This step isolates the target peptide from synthesis-related impurities. After purification, the fractions containing the pure peptide are pooled and lyophilized.

  • Solubilization: Accurately weigh the lyophilized peptide. Dissolve it in the Solubilization Buffer (0.1% FA in water) to a stock concentration (e.g., 1 mg/mL). A small amount of ACN (5-10%) can be added to aid dissolution of hydrophobic peptides.[13]

  • Working Solution Preparation: From the stock, prepare a working solution at the desired concentration for injection (e.g., 1-10 pmol/µL) using a buffer that matches the initial LC mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Protocol 2: LC-MS/MS Method

This protocol provides a starting point for developing a robust LC-MS/MS method on a triple quadrupole or high-resolution mass spectrometer.[9][14]

Rationale: Chromatographic separation prevents co-eluting species from interfering with the ionization of the target analyte. Formic acid is used as a mobile phase additive instead of TFA, as TFA is known to cause significant ion suppression in the ESI source, reducing sensitivity.[15] Collision energy must be optimized to produce a sufficient number of characteristic fragment ions for confident identification and quantification.[16]

A. Liquid Chromatography (LC) Parameters

Parameter Recommended Setting Rationale
Column C18 Reversed-Phase (e.g., Agilent AdvanceBio Peptide Mapping, 2.1 x 150 mm, 2.7 µm)[17] C18 provides excellent retention and separation for a wide range of peptides.
Mobile Phase A 0.1% Formic Acid in Water Standard aqueous phase for peptide analysis, providing protons for positive ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase for eluting peptides from the C18 column.
Gradient 5-45% B over 30 minutes A shallow gradient is crucial for resolving peptides with similar hydrophobicity.[18]
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column to ensure sharp chromatographic peaks.
Column Temp. 40-50 °C Elevated temperature can improve peak shape and reduce viscosity.

| Injection Vol. | 5-10 µL | Adjust based on sample concentration to avoid column overload.[13] |

B. Mass Spectrometry (MS) Parameters

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Peptides readily form positive ions by accepting protons.
Capillary Voltage 3500 V Optimize for stable spray and maximum ion signal.
Gas Temp. 250 °C Aids in desolvation of droplets in the ESI source.
Gas Flow 10 L/min Facilitates desolvation.
MS1 Scan Range m/z 300-1500 Should encompass the expected precursor m/z of both light and heavy peptides.
Acquisition Mode Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM) DDA for discovery/characterization; MRM for targeted quantification.[4]

| Collision Energy | Stepped or Ramped (e.g., 20-40 eV) | Optimal CE is peptide-dependent; a stepped approach ensures fragmentation of diverse precursors.[19][20] |

Data Interpretation and Expected Results

Mass Shift and Fragmentation

The key feature of the analysis is the predictable mass shift. For any peptide containing the ¹³C-labeled leucine, the precursor ion and any fragment ion retaining that residue will be shifted by +1.00335 Da.

Consider the model peptide Ala-Leu-Gly (A-L-G).

  • Unlabeled (Light) Monoisotopic Mass: 273.169 Da

  • ¹³C-Labeled (Heavy) Monoisotopic Mass: 274.172 Da

The fragmentation of this peptide will produce characteristic b- and y-ions. The ¹³C label on Leucine acts as a powerful diagnostic tool in the MS2 spectrum.

G cluster_peptide Peptide Backbone: Ala - Leu* - Gly cluster_fragments Expected Fragment Ions cluster_cleavage Ala Ala Leu Leu* p1 Ala->p1 Gly Gly p2 Leu->p2 p3 Leu->p3 p4 Gly->p4 b1 b1 (No Label) b2 b2 (+1 Da Shift) y1 y1 (No Label) y2 y2 (+1 Da Shift) p1->Leu p2->Gly p3->Ala p4->Leu b_label b-ions y_label y-ions

Figure 2. Fragmentation pattern of a model peptide (Ala-Leu*-Gly) with ¹³C-labeled Leucine.

Table 1: Predicted Fragment Ions for Ala-Leu-Gly

Fragment Ion Unlabeled (Light) m/z ¹³C-Labeled (Heavy) m/z Mass Shift
b₁ (Ala) 72.045 72.045 None
b₂ (Ala-Leu) 185.129 186.132 +1.003
y₁ (Gly) 58.029 58.029 None

| y₂ (Leu-Gly) | 171.113 | 172.116 | +1.003 |

Quantitative Readout

The final quantitative result is derived from the extracted ion chromatograms (XICs) of the light and heavy precursor ions. By integrating the area under the peak for each species, a ratio (Heavy/Light) can be calculated, which corresponds to the relative abundance of the peptide in the sample versus the spiked-in standard. High-resolution mass spectrometry is particularly advantageous as it can resolve the isotopic peaks and improve mass accuracy.[10][21]

Conclusion

The use of peptides containing L-Leucine-N-Fmoc (1-¹³C) provides a precise and reliable method for quantitative studies via LC-MS/MS. The +1 Da mass shift imparted by the ¹³C label offers a clear and unambiguous signal for differentiating the analyte from its internal standard. By following the detailed protocols for sample preparation and method development outlined in this note, researchers can establish a robust workflow for generating high-quality, reproducible quantitative data. Careful optimization of both the chromatographic separation and mass spectrometric parameters, particularly collision energy, is critical to achieving the highest levels of sensitivity and accuracy.

References

  • Hsu, J.-L., et al. (2016). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Interface Focus, 6(5), 20160037. Retrieved from [Link]

  • Harris, M. (2023). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Journal of Mass Spectrometry & Proteomics Research. Longdom Publishing. Retrieved from [Link]

  • Gevaert, K., & Vandekerckhove, J. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics & Proteomics, 8(1), 30-37. Retrieved from [Link]

  • Rauniyar, N. (2020). Chemical isotope labeling for quantitative proteomics. Journal of Proteome Research, 19(5), 1852-1867. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Extended Mass Range Triple Quadrupole for Routine Analysis of High Mass-to-charge Peptide Ions. Retrieved from [Link]

  • Agilent Technologies. (2016). The Agilent 6495 Triple Quadrupole LC/MS: Peptide Quantitation Performance. Retrieved from [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]

  • Addona, T. A., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Journal of Proteome Research, 10(1), 218-229. Retrieved from [Link]

  • Waters Corporation. (n.d.). Favorable Conditions for Quantification of Peptides in Complex Samples by Multiple Reaction Monitoring (MRM) with a Tandem Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Gevaert, K., et al. (2013). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology, 2013, 859220. Retrieved from [Link]

  • Allen, D. K., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(3), 1744-1751. Retrieved from [Link]

  • Götze, M., et al. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Analytical Chemistry, 91(4), 2819-2826. Retrieved from [Link]

  • Allen, D. K., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. eScholarship, University of California. Retrieved from [Link]

  • AMSbiopharma. (2025). UPLC-MS/MS method development for peptide analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • De Leoz, M. L. A., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Guide to Peptide Quantitation. Retrieved from [Link]

  • Vaca, J. C., et al. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e83. Retrieved from [Link]

  • Nagy, G., et al. (2020). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Rapid Communications in Mass Spectrometry, 35(S2), e8958. Retrieved from [Link]

  • Martens, C., et al. (2018). Protein turnover demonstrated in mass spectra for a peptide from [13C]-labeled ATP synthase CF1 β-subunit. ResearchGate. Retrieved from [Link]

  • Allen, D. K., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(3), 1744-1751. Retrieved from [Link]

  • Zhang, R., et al. (2001). Fractionation of isotopically labeled peptides in quantitative proteomics. Analytical Chemistry, 73(21), 5142-5149. Retrieved from [Link]

  • Cydzik, M., et al. (2014). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. RSC Advances, 11(35), 21543-21549. Retrieved from [Link]

  • Fields, G. B., & Fields, C. G. (1995). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Fields, G. B., & Fields, C. G. (1995). Methods for Removing the Fmoc Group.Methods in Molecular Biology, 35, 17-27.
  • Fields, G. B., & Fields, C. G. (1995). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]

  • O’Donnell, P. M., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of Chemical Information and Modeling, 62(14), 3369-3378. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Chen, Z., et al. (2023). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 35(1), 108-117. Retrieved from [Link]

  • Wörner, L., et al. (2025). Selective Functionalization of Peptides with Reactive Fragment Ions. Journal of the American Chemical Society. Retrieved from [Link]

  • Scully, C. C. G., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Bioconjugate Chemistry, 31(11), 2466-2477. Retrieved from [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Wróblewski, D., et al. (2022). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 27(19), 6296. Retrieved from [Link]

  • Jackson, G. P., et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Journal of Mass Spectrometry, 57(3), e4821. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low incorporation of L-LEUCINE-N-FMOC (1-13C)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isotope-Labeled Peptide Synthesis .

Synthesizing peptides with stable isotope-labeled building blocks like L-Leucine-N-Fmoc (1-13C) introduces unique stoichiometric and kinetic challenges. Because these reagents are exceptionally costly, researchers typically reduce the molar equivalents used during Solid-Phase Peptide Synthesis (SPPS). This reduction, combined with the intrinsic hydrophobicity of Leucine, often leads to sequence truncation, deletion impurities, and low final yields.

This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve low incorporation rates of 13C-labeled Leucine.

Diagnostic Workflow

Before altering your chemistry, it is critical to isolate the root cause of the failure. The workflow below outlines the logical progression for troubleshooting low incorporation.

Troubleshooting Start Low 13C-Leu Incorporation EqCheck Using < 2.0 Equivalents? Start->EqCheck OptAct Optimize Activation (PyBOP/DIEA or HATU) EqCheck->OptAct Yes AggCheck Sequence Aggregation? (Beta-sheet propensity) EqCheck->AggCheck No OptAct->AggCheck If still failing Disrupt Disrupt Aggregation (Heat, LiCl, Pseudoprolines) AggCheck->Disrupt Yes DeprotCheck Incomplete Deprotection? AggCheck->DeprotCheck No FixDeprot Enhance Fmoc Removal (Longer time, DBU) DeprotCheck->FixDeprot Yes

Logic tree for diagnosing and resolving low 13C-Leu incorporation in SPPS.

Frequently Asked Questions (FAQs)

Q1: Why does L-Leucine-N-Fmoc (1-13C) exhibit significantly lower coupling efficiency compared to my standard Fmoc-Leu-OH? A1: The issue is rarely the 13C isotope itself; rather, it is a matter of reaction kinetics and stoichiometry. Standard SPPS protocols utilize a massive excess of amino acids (5 to 10 equivalents) to drive the acylation reaction to completion via pseudo-first-order kinetics. Because 13C-labeled amino acids are expensive, researchers often drop the concentration to 1.2–2.0 equivalents[1][2]. This shifts the reaction to second-order kinetics, drastically slowing the coupling rate and allowing competing side reactions (like active ester hydrolysis) to outpace peptide bond formation.

Q2: How should I adjust my activation chemistry to maximize the incorporation of low-equivalent (1.5x) labeled Leucine? A2: Standard DIC/HOBt activation is insufficient for low-equivalent couplings. You must select coupling reagents that generate highly reactive intermediates without promoting rapid hydrolysis.

  • Manual/Room Temperature SPPS: Use PyBOP/DIEA . Studies demonstrate that for inaccessible or expensive amino acids, PyBOP/DIEA facilitates faster and more complete coupling[3].

  • Microwave/Automated SPPS: Use DIC/Oxyma . This pairing is highly effective under thermal stress, allowing for complete coupling with as little as 2.0 equivalents at elevated temperatures (e.g., 105°C for 2 minutes)[2].

Quantitative Comparison of Activation Strategies

Coupling SystemEquivalents UsedReaction TempRecommended TimeHydrolysis RiskPrimary Use Case
DIC / Oxyma 2.0 eq105°C (Microwave)2 minutesLowAutomated fast-flow/microwave SPPS[2]
PyBOP / DIEA 1.5 - 2.0 eq25°C (Room Temp)2 - 3 hoursModerateManual synthesis of expensive labeled AAs[3]
HATU / DIEA 1.5 - 2.0 eq25°C (Room Temp)1 - 2 hoursHigh (if prolonged)Highly sterically hindered couplings

Q3: I have optimized my activation, but the 13C-Leu coupling still fails. Could on-resin aggregation be the barrier? A3: Yes. Leucine is highly hydrophobic. When added to a growing peptide chain, hydrophobic patches can nucleate inter-chain hydrogen bonding, leading to


-sheet formation on the solid support[4]. This phenomenon causes the resin to shrink and gel, physically burying the reactive N-terminus and making it inaccessible to the incoming activated 13C-Leu ester[4].

Mechanism GrowingChain Growing Peptide (Hydrophobic Patches) BetaSheet Inter-chain H-bonding (Beta-Sheet Formation) GrowingChain->BetaSheet StericBlock Steric Shielding of Reactive N-terminus BetaSheet->StericBlock FailedCouple Failed 13C-Leu Coupling StericBlock->FailedCouple Interventions Interventions: Microwave Heat / LiCl StericBlock->Interventions Apply Fix ExposedN Exposed N-terminus (Random Coil) Interventions->ExposedN SuccessCouple Successful 13C-Leu Incorporation ExposedN->SuccessCouple

Mechanism of on-resin beta-sheet aggregation and strategies for structural disruption.

Q4: How do I disrupt this aggregation to allow the 13C-Leu to couple? A4: You must alter the physical environment of the resin to break the inter-chain hydrogen bonds.

  • Chaotropic Salts: Wash the resin with 0.8 M

    
    , 0.8 M LiCl, or 4 M KSCN in DMF prior to coupling, or add them directly to the coupling mixture.
    
  • Thermal Disruption: Utilize elevated temperatures (e.g., microwave heating to 75-105°C) to break inter-chain interactions and accelerate reaction kinetics[1].

  • Pseudoprolines: If the sequence permits, incorporate a pseudoproline dipeptide 1-2 residues prior to the 13C-Leu insertion. The oxazolidine ring induces a physical "kink" in the peptide backbone, permanently disrupting the

    
    -sheet network[4].
    

Self-Validating Protocol: Optimized Low-Equivalent Coupling Workflow

To ensure scientific integrity, the following methodology utilizes a "double-coupling" strategy combined with real-time colorimetric validation to guarantee the successful incorporation of your expensive 13C-labeled Leucine.

Step 1: Aggregation-Resistant Resin Preparation

  • Swell the peptide-resin in a mixture of DMF and 0.8 M LiCl for 30 minutes to pre-emptively disrupt any existing

    
    -sheet structures.
    

Step 2: Aggressive Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF for 3 minutes to initiate deprotection. Drain the vessel.

  • Repeat the treatment for an additional 10 minutes to ensure 100% removal of the preceding Fmoc group, preventing deletion sequences[5]. Wash thoroughly with DMF (5x).

Step 3: Pre-Activation of L-Leucine-N-Fmoc (1-13C)

  • In a clean, dry vial, dissolve 1.5 to 2.0 equivalents of L-Leucine-N-Fmoc (1-13C) and an equimolar amount of PyBOP in a minimal volume of DMF[3].

  • Add 3.0 to 4.0 equivalents of DIEA to the vial. Agitate briefly (30 seconds) to initiate active ester formation.

Step 4: Primary Coupling

  • Transfer the activated mixture to the resin. Allow the coupling reaction to proceed for 2 to 3 hours at room temperature with gentle agitation[3]. (Note: If using a microwave synthesizer, couple for 2 minutes at 105°C using DIC/Oxyma instead[2]).

Step 5: In-Situ Double Coupling (The "Boost")

  • Causality: After 2 hours, active esters begin to hydrolyze, stalling the reaction.

  • Action: Without draining the reaction vessel, add an additional 1.0 equivalent of PyBOP and 2.0 equivalents of DIEA directly to the mixture to re-activate any hydrolyzed 13C-Leu[3]. Allow to react for 1 additional hour.

Step 6: Validation (Kaiser Test)

  • Wash the resin thoroughly with DMF and DCM.

  • Extract a few resin beads and perform a Kaiser (Ninhydrin) test.

  • Self-Validation: A colorless or faint yellow bead indicates complete coupling. A blue bead indicates unreacted primary amines, meaning the coupling has failed and a secondary intervention (e.g., HATU coupling or heating) is required before moving to the next sequence step.

References

  • Peptide Secondary Structure Prediction: Aggregation Risks peptidechemistry.org[Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI Molecules[Link]

  • Learn Why Flow Outperforms Batch for Peptide Synthesis Vapourtec[Link]

  • Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications Shoko Science [Link]

Sources

How to improve solubility of Fmoc-protected amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Improving Solubility of Fmoc-Protected Amino Acids

Core Directive: The Solubility-Coupling Nexus

In Solid-Phase Peptide Synthesis (SPPS), the solubility of Fmoc-protected amino acids is not merely a logistical step; it is the rate-limiting factor for coupling efficiency.[1][2] Poor solubility leads to incomplete acylation , deletion sequences , and instrument blockages (in automated synthesizers).[1]

This guide addresses the physicochemical challenges of Fmoc-amino acid solvation, moving beyond basic "add more solvent" advice to provide mechanistic solutions based on polarity, chaotropicity, and backbone disruption.[1]

Troubleshooting Guide (Q&A Format)

Category A: General Solubility Issues

Q1: I am trying to dissolve Fmoc-Ala-OH and Fmoc-Leu-OH at 0.5 M in DMF for an automated synthesizer, but the solution is cloudy. How can I fix this? Diagnosis: Hydrophobic aggregation.[1][2][3] While these amino acids are theoretically soluble in DMF, they can form intermolecular aggregates at high concentrations, especially if the DMF is "wet" (contains water) or cold.[1] Solution:

  • Solvent Switch: Switch from pure DMF (Dimethylformamide) to NMP (N-Methyl-2-pyrrolidone) .[1][2] NMP has a higher dipole moment and better solvating power for hydrophobic residues.[3]

  • The DMSO Spike: If you must use DMF, add Dimethyl Sulfoxide (DMSO) to a final concentration of 10-20% (v/v).[1] DMSO disrupts the hydrophobic interactions causing the cloudiness.

  • Heat Activation: Gently heat the solution to 40°C. Most automated synthesizers accept warm solutions, or the solution will remain stable once dissolved and cooled to room temperature.

Q2: My Fmoc-Arg(Pbf)-OH forms a viscous gel in DMF and won't transfer properly. Is the reagent bad? Diagnosis: No, this is a known property of Arginine derivatives with bulky side-chain protection (Pbf/Pmc).[1] The guanidinium side chain and the sulfonyl protecting group create a network of hydrogen bonds and steric bulk that increases viscosity. Solution:

  • Dilution: Lower the concentration to 0.2 M - 0.3 M if your synthesizer's loop volume allows.

  • Binary Solvent: Use a 1:1 mixture of DMF and DMSO . This drastically reduces viscosity compared to pure DMF.[1]

  • Sonication: Sonicate for 5-10 minutes at 30°C. Do not exceed 50°C to avoid degrading the Fmoc group or the Pbf sulfonamide bond.

Category B: Aggregation & "Difficult Sequences"

Q3: The amino acid dissolves fine, but precipitates during the coupling reaction on the resin. What is happening? Diagnosis: On-resin aggregation (β-sheet formation).[1][2] The growing peptide chain is interacting with itself or neighboring chains, creating a hydrophobic pocket that expels the incoming activated amino acid. Solution:

  • Chaotropic Salts: Add LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture (see Protocol 1 below).[1] These salts disrupt the hydrogen bonding network of the β-sheets.

  • Pseudoprolines: If the sequence contains Ser, Thr, or Cys, substitute the standard Fmoc-AA with a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH).[1] This introduces a "kink" in the backbone, physically preventing aggregation.

Advanced Methodologies & Protocols

Protocol 1: Preparation of Chaotropic Coupling Solution (0.8 M LiCl in DMF)

Use this when coupling hydrophobic residues (Val, Ile, Ala) in sequences longer than 15 residues.[1]

Reagents:

  • Anhydrous LiCl (Lithium Chloride)[1]

  • High-grade DMF (Amine-free)[1][2]

Step-by-Step:

  • Drying: LiCl is extremely hygroscopic.[1][2] Dry the LiCl salt in an oven at 120°C for 24 hours prior to use, or use fresh anhydrous grade from a sealed ampoule.

  • Weighing: Weigh the required amount of LiCl (e.g., 3.39 g for 100 mL).

  • Dissolution: Add LiCl to DMF. Note: This dissolution is exothermic and slow.[1] Stir vigorously with a magnetic stir bar for 30-60 minutes.

  • Filtration: Filter the solution through a 0.45 µm PTFE filter to remove any undissolved micro-particulates that could clog synthesizer lines.

  • Usage: Use this "Salt-DMF" to dissolve your Fmoc-amino acid and coupling reagents (HATU/HBTU).[1][2]

Protocol 2: The "Magic Mixture" for Extreme Insolubility

For sequences that fail standard synthesis due to massive aggregation.

Composition:

  • DCM (Dichloromethane): 1 part[1][4]

  • DMF (Dimethylformamide): 1 part[1][4][5]

  • NMP (N-Methyl-2-pyrrolidone): 1 part[1][2][4][6]

  • Triton X-100: 1% (v/v)[1][7]

  • Ethylene Carbonate: 2 M (optional, for structure disruption)[1]

Procedure: Dissolve the Fmoc-amino acid directly in this cocktail. The DCM provides swelling for polystyrene resins, while NMP/DMF solvates the Fmoc-AA, and Triton X-100 acts as a surfactant to penetrate resin pores.

Quantitative Data Comparison

Table 1: Solubility Limits of Common "Difficult" Fmoc-Amino Acids

Amino AcidSolvent SystemMax Conc.[1][2][6][8] (M)Notes
Fmoc-Ala-OH DMF0.4Prone to aggregation over time.[1][2]
Fmoc-Ala-OH NMP0.6Stable solution.[1][2]
Fmoc-Leu-OH DMF0.5Requires warming to dissolve initially.[1][2]
Fmoc-Val-OH DMF/DMSO (80:20)0.8Best for high-throughput synthesis.[1][2]
Fmoc-Arg(Pbf)-OH DMF0.3Viscous; flow rate issues in automation.[1][2]
Fmoc-Arg(Pbf)-OH DMF/DMSO (50:50)0.5Viscosity significantly reduced.[1]
Fmoc-Trp(Boc)-OH DMF0.5Soluble, but sensitive to oxidation.[1][2]

Visualizations

Figure 1: Troubleshooting Decision Tree for Fmoc Solubility

FmocSolubility Start Fmoc-AA Solubility Issue CheckSolvent Current Solvent? Start->CheckSolvent Precipitation Precipitation ON Resin? Start->Precipitation DMF Pure DMF CheckSolvent->DMF IsHydrophobic Residue Type? DMF->IsHydrophobic Hydrophobic Hydrophobic (Val, Leu, Ile, Ala) IsHydrophobic->Hydrophobic Arg Arginine (Fmoc-Arg(Pbf)-OH) IsHydrophobic->Arg Action1 Switch to NMP or Add 10% DMSO Hydrophobic->Action1 Action2 Use DMF/DMSO (1:1) to reduce viscosity Arg->Action2 Action3 Add Chaotropic Salt (0.8M LiCl or KSCN) Precipitation->Action3 Action4 Use Pseudoproline Dipeptides Precipitation->Action4

Caption: Logical workflow for diagnosing and resolving Fmoc-amino acid solubility and aggregation issues during SPPS.

Figure 2: Workflow for Preparing Difficult Amino Acid Solutions

PrepWorkflow Step1 1. Weigh Fmoc-AA (Calculate for 0.5M) Step2 2. Add 50% Volume Primary Solvent (DMF/NMP) Step1->Step2 Step3 3. Vortex/Sonicate (30°C, 5 mins) Step2->Step3 Step4 Check Clarity Step3->Step4 Clear Clear Solution Step4->Clear Cloudy Cloudy/Gel Step4->Cloudy Step5 Top up to Final Volume Clear->Step5 Step6 Add DMSO (up to 20%) or Heat to 45°C Cloudy->Step6 Step6->Step4 Re-check

Caption: Step-by-step preparation protocol to ensure complete dissolution of difficult Fmoc-amino acids before placing them on the synthesizer.

Frequently Asked Questions (FAQs)

Q: Can I use DCM (Dichloromethane) to dissolve Fmoc amino acids for coupling? A: Generally, no .[1] While DCM is excellent for swelling polystyrene resins, most Fmoc-amino acids have poor solubility in pure DCM compared to DMF/NMP.[1][2] Furthermore, the kinetics of the coupling reaction (acylation) are significantly slower in DCM. DCM is best used as a co-solvent (e.g., in the "Magic Mixture") rather than the primary solvent for coupling.

Q: How long can I store dissolved Fmoc-amino acids? A:

  • In DMF: 1-2 weeks at room temperature. Slow degradation can occur via spontaneous Fmoc removal if the DMF contains trace amines.

  • In NMP: Use within 24-48 hours .[1][2] Fmoc-amino acids are less stable in NMP and can undergo auto-degradation faster than in DMF.[1][2]

  • Activated (with HBTU/DIEA): Use immediately . Never store pre-activated amino acids.[1][2]

Q: Does the addition of LiCl affect the cleavage step? A: No. LiCl is washed away during the standard DMF and DCM washing steps that precede the final cleavage. It does not interfere with TFA cleavage or scavenger activity.

References

  • Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(2), 4-27.[1] Link[1]

  • Sigma-Aldrich. (2023).[1][2] Fmoc Solid Phase Peptide Synthesis - Problem Solving. Merck KGaA.[1][2] Link

  • CEM Corporation. (n.d.).[1][2] Peptide Synthesis: Handling Difficult Sequences. Link

  • Bachem. (2022).[1][2] Fmoc-Amino Acid Solubility Guide. Link

  • Sampson, W. R., Patsiouras, H., & Ede, N. J. (1999).[1] The synthesis of "difficult" peptides using 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection. Journal of Peptide Science, 5(9), 403-409.[1] Link

Sources

Optimizing coupling efficiency of L-LEUCINE-N-FMOC (1-13C) in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Coupling of Fmoc-L-Leucine-1-13C

Executive Summary

Working with Fmoc-L-Leucine-1-13C presents a dual challenge: maintaining the high synthetic efficiency required for hydrophobic residues while strictly conserving the expensive isotopically labeled reagent. Unlike standard Fmoc-Leu-OH, where large excesses (5–10 eq) drive kinetics, isotope labeling demands a "stoichiometric precision" approach.

This guide provides a validated workflow to achieve >99% coupling efficiency using reduced equivalents (1.2–1.5 eq), minimizes racemization risks associated with the activation of the 1-13C carbonyl, and troubleshoots common aggregation issues inherent to Leucine-rich sequences.

Module 1: The "Isotope-Sparing" Coupling Protocol

Application Note: Standard SPPS protocols rely on high equivalents to overwhelm slow kinetics. For 13C-labeled reagents, we must substitute excess with concentration and activation efficiency.

Recommended Reagent System: DIC / Oxyma Pure

We prioritize DIC (Diisopropylcarbodiimide) and Oxyma Pure over HATU/DIEA for this specific application.

  • Why? HATU is powerful but requires a tertiary base (DIEA/NMM), which increases the risk of base-catalyzed racemization via the oxazolone pathway—a critical risk when every milligram of isotope counts. DIC/Oxyma creates a neutral-to-acidic environment that suppresses racemization while maintaining high acylation power.

Step-by-Step Methodology (Manual or Semi-Automated)
ParameterStandard SPPSIsotope-Sparing Protocol
Stoichiometry 5.0 eq1.2 – 1.5 eq
Concentration 0.2 M0.5 – 0.8 M (Maximize)
Activation In-situ (in reactor)Pre-activation (1-2 min)
Coupling Time 30-60 min2 hours (or Double Couple)
Temperature RT or 75°C+RT or 50°C (Max)

Protocol:

  • Calculate: Weigh exactly 1.2 equivalents of Fmoc-L-Leu-1-13C relative to the resin loading.

  • Dissolve: Dissolve the amino acid in the minimum volume of DMF/NMP required to cover the resin. Target a concentration of 0.5 M to 0.8 M .

    • Tip: If solubility is poor, use NMP (N-methylpyrrolidone) instead of DMF.

  • Activate: Add 1.2 eq of Oxyma Pure and 1.2 eq of DIC .

    • Crucial: Allow to pre-activate in a small vial for 90 seconds . The solution should turn slightly yellow/orange. Do not exceed 3 minutes to avoid rearrangement to N-acylurea.

  • Couple: Transfer the activated solution to the resin. Agitate gently.

  • Incubate: Allow to react for 2 hours at Room Temperature.

    • Microwave Option: If using microwave, limit temperature to 50°C for 15 minutes to prevent "over-coupling" or side reactions with the expensive label.

  • Wash & Test: Drain and wash with DMF.[1] Perform a Kaiser Test (see Module 2).

Module 2: Troubleshooting & Decision Logic

Q: The Kaiser test is slightly blue (incomplete). Should I add more labeled reagent? A: NO. Do not waste more isotope immediately. A positive Kaiser test often indicates aggregation or steric hindrance, not necessarily a lack of reagent.

Follow this decision tree to recover the synthesis without wasting 13C-Leu.

CouplingLogic cluster_legend Logic: The 'Chase' Method Start Coupling Complete (1.2 eq Fmoc-Leu-13C) Test Perform Kaiser/Chloranil Test Start->Test Result Result? Test->Result Pass Colorless (Negative) Proceed to Wash/Capping Result->Pass Clear Fail Blue/Purple (Positive) Incomplete Coupling Result->Fail Colored Retry1 Re-Couple with UNLABELED Fmoc-Leu-OH (0.5 eq, High Power HATU) Fail->Retry1 Strategy: Chase Check2 Retest Retry1->Check2 Success2 Coupling Complete (Isotope dilution negligible) Check2->Success2 Clear Fail2 Still Positive Check2->Fail2 Colored Aggro Suspect Aggregation Perform Chaotropic Wash (LiCl or Magic Mixture) Fail2->Aggro Cap Acetylate (Cap) to prevent deletion sequences Aggro->Cap

Caption: Figure 1: Decision matrix for incomplete coupling. The "Chase" method uses a small amount of cheap, unlabeled Fmoc-Leu-OH to cap difficult sites. Since the majority (90%+) is already labeled, the isotopic purity remains sufficient for most NMR applications.

Module 3: Racemization & The 1-13C Carbonyl

Q: Does the 1-13C label increase racemization risk? A: Chemically, the isotope effect is negligible. However, the location of the label (Carbonyl Carbon) is the epicenter of the racemization mechanism.

Mechanism of Risk: Racemization occurs via the 5(4H)-oxazolone intermediate.[2][3] The 1-13C carbonyl oxygen attacks the activated ester, forming a ring. This ring allows the alpha-proton (on the chiral carbon) to be abstracted by base, destroying chirality.[2]

  • Risk Factor 1: Base. Excess base (DIEA/Piperidine) promotes proton abstraction.

    • Solution: Use DIC/Oxyma (Base-free during activation).

  • Risk Factor 2: Heat. High temperature accelerates oxazolone formation.

    • Solution: Keep coupling < 50°C.[4]

Visualizing the Risk Pathway:

Racemization FmocLeu Fmoc-Leu-1-13C (L-Isomer) Active Activated Ester (O-Acylurea) FmocLeu->Active DIC/Oxyma Oxazolone 5(4H)-Oxazolone (Ring Formation) Active->Oxazolone Slow (Natural) Enol Enol Intermediate (Planar/Achiral) Oxazolone->Enol Base (DIEA) + Heat Racemate D/L Mixture (Purity Loss) Enol->Racemate Reprotonation Warning 13C is here (Carbonyl) Warning->Oxazolone

Caption: Figure 2: The Oxazolone pathway. The 13C-labeled carbonyl is part of the oxazolone ring. Minimizing base prevents the transition from Oxazolone to the achiral Enol form.

Module 4: Addressing Aggregation (The Leucine Problem)

Leucine is hydrophobic and beta-branched at the gamma position. Consecutive Leucines (e.g., -Leu-Leu-Leu-) induce strong beta-sheet formation (aggregation), causing the resin to shrink and coupling to fail.

Troubleshooting Table: Aggregation vs. Reactivity

SymptomDiagnosisCorrective Action
Resin shrinks / opaque Solvation failure (Aggregation)Switch solvent to NMP or DMF/DMSO (9:1) .
Slow draining Resin collapseWash with 0.1M LiCl in DMF (Chaotropic wash) before coupling.
Consistently low yield Steric/Structure blockUse Pseudoproline dipeptides on the next residue if possible (e.g., Fmoc-Leu-Ser(PsiMe,Mepro)-OH).
Fmoc removal slow Secondary structure shieldingUse DBU (2%) in the deprotection mix (Piperidine/DMF) for short bursts.

Frequently Asked Questions (FAQ)

Q: Can I recover the unreacted Fmoc-Leu-1-13C from the waste stream? A: Yes, but it is difficult. The activated ester hydrolyzes to the acid or rearranges to N-acylurea (dead end).

  • Protocol: If you used DIC/Oxyma , the primary byproduct is DIU (urea). You can acidify the waste, extract with Ethyl Acetate, and purify via flash chromatography. However, yield is often <40%. It is better to optimize the coupling to consume the reagent (Isotope Sparing Protocol) than to try and recycle it.

Q: Why not use HATU? It’s stronger. A: HATU is stronger, but it activates so fast that if the amine is sterically hindered (due to aggregation), the activated 13C-Leu sits in solution. In the presence of the DIEA required for HATU, this "waiting" period leads to racemization. DIC/Oxyma maintains a steady "active ester" pool without the presence of a racemizing base.

Q: Is microwave synthesis safe for 13C-Leu? A: Only at moderate temperatures. We recommend 50°C / 25 Watts . Do not use the standard 75°C or 90°C protocols often cited for Arginine or bulky residues. The thermal energy can degrade the expensive label or cause aspartimide-like side reactions in adjacent residues.

References

  • Albericio, F., & El-Faham, A. (2018). Oxyma Pure/DIC: The Gold Standard for Peptide Coupling. Organic Process Research & Development.

  • CEM Corporation. (2020).[4] Microwave SPPS: Optimizing Reaction Temperatures for Cysteine and Histidine (Applicable to Isotopes). Application Note.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups in Organic Synthesis. Chemical Reviews.

  • Sigma-Aldrich (Merck). (2024). Troubleshooting Peptide Synthesis: Aggregation and Difficult Sequences. Technical Guide.[2]

  • Biotage. (2023). The Use of ChemMatrix and Polystyrene Resins in SPPS. User Guide.

Sources

Technical Support Center: Isotopic Integrity in 13C Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Wait Time: 0 min Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #ISO-13C-SCRAMBLE

Mission Statement

Welcome to the Isotope Integrity Support Center. You are likely here because your Mass Spectrometry (MS) data shows an isotopologue distribution that defies your proposed mechanism, or your NMR integration suggests your label has "walked" to an adjacent carbon.

In 13C labeling—whether for synthetic drug development or Metabolic Flux Analysis (MFA) —isotopic scrambling is not just a nuisance; it is a silent data corruptor. It turns expensive labeled precursors into inconclusive results.

This guide is structured to troubleshoot the three phases of your workflow: Synthesis (Making) , Metabolism (Testing) , and Analysis (Verifying) .

Module 1: Synthetic Chemistry Troubleshooting

Context: You are synthesizing a 13C-labeled drug candidate (API) and observing label redistribution during acid-catalyzed steps or metal-mediated reductions.

Q1: Why is my 13C label migrating during Friedel-Crafts acylation/alkylation?

Diagnosis: Thermodynamic equilibration via carbocation rearrangement. The Mechanism: Friedel-Crafts reactions generate carbocation intermediates. If the reaction temperature allows the system to overcome the activation energy for 1,2-hydride or 1,2-methyl shifts (Wagner-Meerwein rearrangements), the 13C label will scramble to thermodynamically more stable positions before the final bond formation.

Troubleshooting Protocol:

  • Switch to Kinetic Control: Lower your reaction temperature immediately (e.g., -78°C to -20°C). Scrambling is often a thermodynamic outcome; product formation is kinetic.

  • Modulate Lewis Acid Strength: Strong Lewis acids (AlCl₃) promote reversible complexation. Switch to milder, oxophilic Lewis acids (e.g., TiCl₄, SnCl₄) or Brønsted acids (TfOH) that may catalyze the forward reaction without facilitating the reversible carbocation regeneration.

  • Sequence Re-design: Introduce the label after the cyclization/rearrangement prone step if possible.

Visualization: The Scrambling Pathway The following diagram illustrates how a specific 13C label (marked in red) migrates due to a 1,2-hydride shift during a cation-mediated reaction.

CarbocationScrambling Precursor 13C-Label Precursor (Intended Position) CationA Carbocation A (Kinetic Intermediate) Precursor->CationA Ionization ProductA Target Product (100% Regiospecific) CationA->ProductA Fast Trapping (Low Temp) CationB Carbocation B (Scrambled Isomer) CationA->CationB 1,2-Hydride Shift (High Temp / Strong Acid) ProductB Scrambled Product (Impurity) CationB->ProductB Trapping

Caption: Kinetic trapping (green path) preserves isotopic integrity, while thermodynamic equilibration (red dashed path) leads to scrambling via hydride shifts.

Module 2: Metabolic Flux Analysis (MFA) Troubleshooting

Context: You are using 13C-glucose or glutamine to map metabolic pathways in cell culture, but the labeling patterns in the TCA cycle look "diluted" or symmetrical.

Q2: Why does my [1-13C]glucose tracer result in symmetric labeling in Succinate?

Diagnosis: Biological Scrambling via Succinate Symmetry. The Mechanism: This is not an experimental error; it is a biochemical reality. Succinate is a symmetric molecule. When asymmetric


-ketoglutarate is converted to succinate, the orientation of the molecule becomes indistinguishable to the enzyme Succinate Dehydrogenase. Consequently, the 13C label at C4 of 

-ketoglutarate randomizes between C1 and C4 of succinate (and subsequently Fumarate/Malate).

Troubleshooting Protocol:

  • Do NOT "Fix" it; Model it: Your MFA software (e.g., INCA, Metran) must have the atom mapping transitions set to randomize succinate orientation (50% probability).

  • Tracer Switching: If you need to resolve fluxes entering the TCA cycle (Pyruvate Dehydrogenase vs. Pyruvate Carboxylase), [1-13C]glucose is often insufficient due to this scrambling.

    • Solution: Use [1,2-13C]glucose . This tracer keeps C1 and C2 connected as a "unit" through glycolysis. The specific bond breakage/preservation provides distinct mass isotopomers that survive the symmetric scrambling of succinate, allowing better resolution of anaplerotic fluxes.

Q3: My enrichment data is lower than expected. Is this scrambling or dilution?

Diagnosis: Likely dilution from unlabeled carbon sources (Exchange fluxes).[1] The Mechanism: Scrambling rearranges positions. Dilution reduces enrichment. If you see M+0 increasing while M+n decreases, you have unlabeled carbon entering the system (e.g., from amino acids in the media or glycogen breakdown).

Data Summary: Tracer Selection to Mitigate Scrambling Ambiguity

Tracer StrategyPrimary UtilityScrambling Risk/Note
[U-13C]Glucose Total pathway activityHigh ambiguity. All carbons labeled makes it hard to trace bond cleavage vs. scrambling.
[1-13C]Glucose Glycolysis/PPP splitSuccinate Scrambling. Label randomizes at succinate, losing positional info in late TCA.
[1,2-13C]Glucose TCA AnaplerosisBest for Resolution. The C1-C2 bond pair acts as a unique signature that persists through symmetric steps.
[13C]Glutamine GlutaminolysisReversible Exchange. High exchange at glutamate/alpha-KG can mimic scrambling.

Visualization: The TCA Symmetry Trap This diagram shows where the label information is "lost" (randomized) during the cycle.

TCAScrambling cluster_warning Scrambling Zone Citrate Citrate (Asymmetric Label) AlphaKG α-Ketoglutarate (Specific C4 Label) Citrate->AlphaKG IDH Succinate Succinate (SYMMETRIC MOLECULE) AlphaKG->Succinate KGDH (Loss of Orientation) Fumarate Fumarate (Randomized Label: 50% C1 / 50% C4) Succinate->Fumarate SDH (Randomization Occurs) Malate Malate (Scrambled Signal) Fumarate->Malate Fumarase

Caption: The conversion of α-KG to Succinate creates a symmetric intermediate, causing the label to randomize (scramble) across C1 and C4 in subsequent metabolites.

Module 3: Analytical Verification (The "QC")

Context: You have synthesized a labeled compound and need to prove the label is exactly where you claim it is, without scrambling to neighbors. Mass Spec (MS) only gives mass (M+1), not position.

Q4: How do I prove Regiospecificity (Position) vs. Scrambling?

Diagnosis: You need Quantitative 13C NMR (qNMR) with Inverse Gated Decoupling. The Protocol (Gold Standard):

  • Pulse Sequence: Use zgig (Bruker) or equivalent. This is Inverse Gated Decoupling .

    • Why? It decouples protons during acquisition (for clean singlets) but turns off the NOE (Nuclear Overhauser Effect) during the relaxation delay. NOE enhances signals unevenly based on the number of attached protons (CH3 vs Cq), making integration impossible.

  • Relaxation Delay (d1): Set d1 > 5 * T1 (typically 30–60 seconds). 13C nuclei relax slowly. If you scan too fast, quaternary carbons (often the labeled sites) will be under-represented, mimicking "loss" or scrambling.

  • Internal Standard: Use a certified standard (e.g., Maleic Acid) with a known T1 to quantify the absolute molarity of the label at the specific position.

Q5: Can I use MS fragmentation to detect scrambling?

Answer: Yes, but with caution.

  • Technique: MS/MS (Tandem Mass Spec).

  • Method: Fragment the molecule. If your label is on a methyl group, and you see a fragment corresponding to [M-Methyl] that retains the label, the label has scrambled into the core structure.

  • Limitation: "Scrambling" can actually occur inside the Mass Spec source (Collision Induced Dissociation can cause rearrangements). NMR is the non-destructive truth.

References
  • Olah, G. A., & Molnár, Á. (2003). Hydrocarbon Chemistry. Wiley-Interscience. (Definitive source on acid-catalyzed carbocation rearrangements and scrambling mechanisms).
  • Metallo, C. M., et al. (2009). "Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells." Journal of Biotechnology. (Validation of [1,2-13C]glucose to resolve TCA fluxes).

  • Cayman Chemical. "Stable Isotope Standards: Synthesis and Applications." (General reference for synthetic stability and kinetic control in labeling).
  • Lane, A. N., et al. (2008). "NMR-based stable isotope resolved metabolomics in systems biochemistry." Archives of Biochemistry and Biophysics. (Protocols for qNMR and position-specific isotope analysis).

  • Wiechert, W. (2001). "13C Metabolic Flux Analysis." Metabolic Engineering. (Mathematical treatment of succinate symmetry and scrambling matrices).

Sources

Technical Support Center: High-Resolution MS for 13C-Labeled Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Directive

Analyzing 13C-labeled peptides introduces specific challenges regarding isotopic envelope expansion and isobaric interference. Unlike standard proteomics, where the goal is often simple identification, 13C experiments (such as metabolic flux analysis or SILAC) require precise quantification of isotopologue distributions.

The primary technical conflict you will face is the Resolution vs. Cycle Time Trade-off . To resolve the fine structure of 13C isotopes or separate them from co-eluting interferences, you need high resolution.[1] However, high resolution requires longer transient times, which reduces scan speed and can compromise chromatographic sampling (points across the peak).

Instrument Acquisition Parameters (The "Hardware" Logic)

The Physics of Resolution

In Orbitrap mass analyzers, resolution (


) is directly proportional to the acquisition time (transient length). To distinguish the neutron mass defect of 13C (

) from interfering peaks (like 15N or 33S) or to simply define the envelope of a large heavy peptide, you must optimize the transient.

Critical Rule: Do not maximize resolution blindly. You must balance


 against the chromatographic peak width to ensure you acquire at least 10–12 data points across the peak for accurate quantification.
Reference Table: Resolution vs. Transient Time (Orbitrap Exploris/Q-Exactive Series)

Note: Exact timings vary slightly by model, but the physics remains constant.

Resolution Setting (at m/z 200)Transient Length (ms)Max Scan Rate (Hz)Recommended Application
15,000 32~22DDA Survey Scans (Standard Proteomics)
30,000 64~12TMT / Isobaric Tagging
60,000 128~7Standard 13C Labeling (SILAC)
120,000 256~3Complex 13C Flux / Fine Structure
240,000 512~1.5Direct Infusion / Static Samples
480,000+ 1024+<1Ultra-High Res (Isotopologue resolving)
Decision Logic: Setting Your Resolution

Use the following logic flow to determine the correct setting for your specific experiment.

ResolutionLogic Start Start: Define Analytical Goal Q1 Is chromatographic peak width < 15s? Start->Q1 Q2 Do you need Isotopic Fine Structure (e.g., 13C vs 15N split)? Q1->Q2 No (Peaks are wide) Action1 Widen Gradient or Use Longer Column Q1->Action1 Yes (Sharp UPLC peaks) ResLow Set Res: 30k - 60k Prioritize Cycle Time Q2->ResLow No (Standard Labeling) ResMed Set Res: 120k Balance Speed/Res Q2->ResMed Yes (Complex Mixture) ResHigh Set Res: 240k+ Consider Direct Infusion Q2->ResHigh Yes (Ultimate Precision) Action1->Q2

Figure 1: Decision matrix for balancing chromatographic constraints with mass resolution requirements.

Chromatographic Considerations

When you increase resolution to 120,000 to resolve 13C isotopes, your scan rate drops to ~3 Hz. If your LC gradient produces sharp 3-second peaks (common in UPLC), you will only collect ~9 data points. This is insufficient for Gaussian reconstruction and will ruin your quantitation.

Protocol for 13C LC Optimization:

  • Reduce Ramp Rate: If you are running a 60-minute gradient, extend it to 90 or 120 minutes. This naturally broadens peaks.

  • Increase Column Length: Switch from a 15cm column to a 25cm or 50cm column. This increases peak capacity and width, accommodating the slower MS scan speed.

  • Dynamic Exclusion: Ensure your dynamic exclusion window matches the new, wider peak widths (e.g., increase from 30s to 45s or 60s) to prevent redundant sampling of the same peptide.

Troubleshooting & FAQs

Q1: I see "beating" patterns or interference in my heavy isotope envelopes. What is happening?

Diagnosis: This is often due to Isotopic Interference or Coalescence . Mechanism: 13C labeling creates complex envelopes. If a co-eluting peptide (or a contaminant) has a monoisotopic mass near one of your 13C isotopologues, they can merge. Solution:

  • Increase Resolution: Move from 60k to 120k. The mass defect of 13C (1.00335 Da) is distinct from Sulfur (0.997 Da) or Nitrogen (0.997 Da) shifts. High resolution separates these "fine structure" overlaps [1].[1]

  • Narrow Precursor Isolation: If performing MS2, tighten the quadrupole isolation window (e.g., from 2.0 m/z to 1.2 m/z) to exclude neighbors.

Q2: My "Heavy" peptides are lower in intensity than expected. Is the label affecting ionization?

Diagnosis: 13C does not significantly affect ionization efficiency (unlike Deuterium). However, it does cause Signal Dilution . Mechanism: In a highly labeled peptide, the signal is spread across many more isotopologues (M+0, M+1, ... M+n) compared to the unlabeled peptide, which is concentrated in the M+0 and M+1 peaks. Solution:

  • Increase Injection Time (IT): Allow the C-trap to fill longer (e.g., increase Max IT from 50ms to 100ms or 200ms). This improves the Signal-to-Noise (S/N) ratio for the spread-out heavy peaks [2].

  • Sum Intensity: Ensure your data processing software sums the area of all isotopologues, not just the most abundant one.

Q3: Why do I lose peptide IDs when I switch to high resolution (120k)?

Diagnosis: Undersampling. Mechanism: As detailed in the "Physics" section, 120k resolution slows the Orbitrap to ~3 Hz. If you are using a "TopN" method (e.g., Top 15), the cycle time becomes:



If your peaks are narrow, you miss precursors.
Solution: 
  • Reduce TopN: Drop from Top 15 to Top 10 or Top 7.

  • Switch to Top Speed: Use a "Top Speed" method (e.g., 3 second cycle) rather than a fixed TopN count. This forces the instrument to prioritize the most intense ions within a fixed timeframe.

Experimental Workflow Visualization

The following diagram outlines the validated workflow for 13C peptide analysis, ensuring data integrity from calibration to analysis.

Workflow Cal 1. Mass Calibration (Focus on m/z 200-2000) LC 2. LC Optimization (Target Peak Width > 20s) Cal->LC MS_Setup 3. MS Method (Res: 60k-120k, High AGC) LC->MS_Setup Acq 4. Acquisition (Profile Mode Required) MS_Setup->Acq Data 5. Deconvolution (Account for Mass Defect) Acq->Data

Figure 2: Step-by-step experimental workflow for high-fidelity 13C peptide analysis.

References

  • Liu, X., Easterling, M. L., & Agar, J. N. (2014). Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers.[2][3] Analytical Chemistry, 86(1), 820–825.

  • Thermo Fisher Scientific. (2020). Orbitrap Exploris 480 Mass Spectrometer Hardware Manual. Thermo Scientific Support.

  • Allen, D. K., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(3), 1894–1901.

Sources

Dealing with arginine-to-proline conversion in SILAC

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #SILAC-ARG-PRO: Dealing with Arginine-to-Proline Conversion

Status: Open Priority: High (Compromises Quantification Accuracy) Assigned Specialist: Senior Application Scientist, Proteomics Division

Executive Summary

You are likely reading this because your SILAC (Stable Isotope Labeling by Amino acids in Cell culture) data shows split peaks, "satellite" clusters, or inexplicably low Heavy/Light (H/L) ratios for specific peptides.

This is a metabolic artifact. In many cell lines, the "Heavy" Arginine (


 or 

) you provided is being metabolically processed into "Heavy" Proline via the urea cycle. This splits your heavy signal into two pools (Heavy Arg + Light Pro vs. Heavy Arg + Heavy Pro), diluting the signal you intend to measure.[1]

This guide provides the diagnostic criteria to confirm the issue, the "Gold Standard" wet-lab protocol to prevent it, and a computational salvage strategy for data you have already acquired.

Module 1: Diagnosis & Mechanism
The Metabolic Pathway (The Root Cause)

Mammalian cells, particularly embryonic stem cells (ESCs), HeLa, and HEK293, possess active Arginase and Ornithine Aminotransferase (OAT) enzymes. These convert your expensive Heavy Arginine into Heavy Ornithine, and subsequently into Heavy Proline.

Visualizing the Leak:

ArgConversion cluster_0 Urea Cycle / Proline Biosynthesis HeavyArg Heavy Arginine (Input Label) Ornithine Heavy Ornithine (Intermediate) HeavyArg->Ornithine Arginase Protein Peptide Sequence (R-P-X-X) HeavyArg->Protein Translation (Intended) HeavyPro Heavy Proline (The Artifact) Ornithine->HeavyPro OAT (Ornithine Aminotransferase) HeavyPro->Protein Translation (Signal Splitting) LightPro Light Proline (Supplement) LightPro->HeavyPro Feedback Inhibition (Prevents Conversion)

Figure 1: The metabolic "leak" where Heavy Arginine is converted to Heavy Proline. Adding excess Light Proline (Green) blocks this pathway via feedback inhibition.

Diagnostic Checklist

If you observe the following, you have an Arg-to-Pro conversion issue:

  • Satellite Peaks: Look at the MS1 spectrum of a Proline-containing peptide. You see the expected Light (

    
    ) and Heavy (
    
    
    
    ) peaks, but also a third cluster at
    
    
    (or
    
    
    depending on the label).
    • Example: If using

      
       (
      
      
      
      ), the nitrogen is often lost during conversion to Proline, resulting in a specific mass shift (typically +6 Da from
      
      
      transfer) distinct from the intended label.
  • Proline Bias: Filter your results table. Peptides containing Proline show significantly lower H/L ratios than peptides without Proline.[2]

  • Cell Line History: You are using HeLa, HEK293, CHO, or Stem Cells (iPSCs/ESCs).

Module 2: The "Gold Standard" Prevention Protocol

The most robust solution is Proline Supplementation . By flooding the media with Light Proline, you trigger feedback inhibition, forcing the cell to use the exogenous Light Proline rather than synthesizing it from your Heavy Arginine [1].

Protocol: SILAC Media Preparation (Anti-Conversion)

Reagents:

  • SILAC DMEM/RPMI (deficient in Arg/Lys).

  • Dialyzed Fetal Bovine Serum (dFBS).

  • Heavy Arginine (e.g.,

    
    ) and Heavy Lysine (e.g., 
    
    
    
    ).
  • L-Proline (Light/Unlabeled) – Analytical Grade.

Step-by-Step:

  • Calculate Base Media: Prepare your SILAC media with dFBS (usually 10%) and Heavy amino acids as per standard protocol (e.g., Arg at 28 mg/L for DMEM).

  • The Proline Spike: Add Light L-Proline to a final concentration of 200 mg/L .

    • Note: Standard DMEM contains ~0 mg/L (if SILAC kit) or low amounts. You must add this excess.

    • Citation: This concentration was validated by Bendall et al. (2008) to reduce conversion to <1% without affecting cell viability [1].

  • Filtration: Filter sterilize (0.22

    
    m) after adding Proline.
    
  • Culture: Passage cells for at least 5-6 doublings. The excess Light Proline ensures that any Proline incorporated into the proteome is "Light," keeping the Heavy signal exclusively on the Arginine.

Comparative Strategy Table:

StrategyMechanismProsCons
Proline Addition (Recommended) Feedback inhibition stops de novo synthesis.>99% effective; No cell stress.Requires extra reagent.
Arginine Titration Limits substrate for Arginase.Saves Heavy AA cost.High risk of starvation/autophagy; alters proteome.
Bioinformatics Only Mathematical correction post-hoc.No wet-lab changes.Increases data noise; assumes constant conversion rate.
Module 3: Computational Triage (Saving Existing Data)

If you have already acquired data with conversion artifacts, you cannot "undo" the chemistry, but you can correct the quantification using MaxQuant or similar algorithms [2].

MaxQuant Correction Workflow
  • Open MaxQuant and load your RAW files.

  • Navigate to: Group-specific parameters -> Modifications.

  • Label Configuration:

    • Ensure your standard labels are set (e.g., Arg10, Lys8).

  • The Correction Factor (The Critical Step):

    • In older versions: Look for "Arginine to Proline conversion correction" in the Global Parameters.

    • In newer versions (and general logic): You may need to define a new "Heavy Label" that mimics the mass shift of the converted Proline.

    • However, the standard automated method in MaxQuant is often sufficient if "Re-quantify" is enabled, but for severe cases, you must treat the converted peptide as a distinct heavy species.

  • Manual Calculation (If software fails): If you lack automated tools, apply the Van Hoof correction logic [3]:

    
    
    Note: It is safer to exclude Proline-containing peptides from quantification if the conversion rate is >50%.
    
Frequently Asked Questions (FAQ)

Q: Will adding 200 mg/L Proline affect my cell's growth or proteome? A: Generally, no. Proline is a non-essential amino acid.[3] Studies have shown that 200 mg/L does not induce significant proteomic changes or growth defects in robust lines like HeLa or HEK293 [1]. However, always perform a growth curve comparison for sensitive primary cells.

Q: I am using Arg6 (


). Does this convert differently than Arg10 (

)?
A: Yes, the mass shift differs.
  • Arg10: The conversion to Proline usually involves the loss of the guanidino group (containing the Heavy Nitrogens). You often retain the Carbon backbone.

  • Arg6: You retain the

    
     backbone.
    
  • Impact: This changes the

    
     of your satellite peak. Ensure your search engine is looking for the correct mass offset if you are trying to identify the converted peptides.
    

Q: Can I just reduce the Arginine concentration instead? A: We advise against it. While lowering Arginine reduces the "luxury" flux into the urea cycle, it brings the cells close to starvation. This triggers autophagy and alters the expression of metabolic enzymes, potentially introducing biological artifacts into your control vs. experiment comparison.

References
  • Bendall, S. C., et al. (2008). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics, 7(9), 1587–1597.

  • Park, S. K., et al. (2009). A computational approach to correct arginine-to-proline conversion in quantitative proteomics.[4] Nature Methods, 6(3), 184–185.[4]

  • Van Hoof, D., et al. (2007). An experimental correction for arginine-to-proline conversion artifacts in SILAC-based quantitative proteomics.[5][6] Nature Methods, 4(9), 677–678.[5]

Sources

Technical Support Center: Purification Strategies for Peptides Synthesized with L-LEUCINE-N-FMOC (1-13C)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of peptides synthesized using ¹³C isotopically labeled L-Leucine-N-Fmoc. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work. As Senior Application Scientists, we aim to provide not only procedural steps but also the scientific reasoning behind them to empower your research.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Does the ¹³C label on L-Leucine affect its reactivity or the overall peptide synthesis?

In general, the incorporation of a stable isotope like ¹³C has a negligible effect on the chemical reactivity of the amino acid during standard Fmoc-based solid-phase peptide synthesis (SPPS). The physicochemical properties of the ¹³C-labeled leucine are nearly identical to the unlabeled counterpart.[1] However, it is crucial to use high-purity labeled amino acids (typically >98-99%) to ensure the desired isotopic enrichment in the final peptide.[1]

FAQ 2: Will my ¹³C-labeled peptide behave differently during HPLC purification compared to its unlabeled analog?

No, you should not expect a significant difference in retention time during reverse-phase HPLC (RP-HPLC) purification.[1] The single carbon isotope substitution results in a minimal mass change that does not alter the peptide's hydrophobicity, which is the primary driver of separation in RP-HPLC.[2] This means that purification protocols developed for the unlabeled peptide can be directly applied to the labeled version.

FAQ 3: How do I confirm the successful incorporation of L-LEUCINE-N-FMOC (1-¹³C) into my peptide?

Mass spectrometry (MS) is the definitive method for confirming the incorporation of the isotopic label.[3][4] You should observe a mass shift corresponding to the number of ¹³C-labeled leucine residues in your peptide sequence. For each L-LEUCINE-N-FMOC (1-¹³C) incorporated, the total mass of the peptide will increase by approximately 1 Dalton. High-resolution mass spectrometry can be particularly useful for resolving the isotopic distribution of the peptide.[5][6]

FAQ 4: What are the most common impurities I might encounter when synthesizing peptides with ¹³C-labeled leucine?

The impurities are generally the same as those found in standard SPPS and are not specific to the use of the labeled amino acid.[7][8] These can include:

  • Deletion sequences: Resulting from incomplete coupling or deprotection steps.[8][9][10]

  • Truncated sequences: Caused by premature termination of the synthesis.[2]

  • Peptides with protecting groups still attached: Due to incomplete final cleavage.[8][9]

  • Oxidized peptides: Particularly if the sequence contains methionine or cysteine.[7][10]

  • Dipeptide impurities: These can sometimes be present in the starting Fmoc-amino acid raw material.[11]

It is crucial to source high-quality Fmoc-L-leucine-(1-¹³C) to minimize the introduction of related impurities from the start.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of peptides containing L-LEUCINE-N-FMOC (1-¹³C).

Problem 1: Low yield of the target ¹³C-labeled peptide after cleavage.

Possible Causes & Solutions:

  • Incomplete Coupling of the Labeled Amino Acid: While the reactivity is similar, it's good practice to ensure the coupling of the expensive labeled amino acid is efficient.

    • Troubleshooting Steps:

      • Optimize Coupling Time: Consider extending the coupling time for the labeled residue.[12]

      • Use a Different Coupling Reagent: If you suspect steric hindrance, a more potent coupling agent like HATU or HCTU may be beneficial.[13]

      • Perform a Ninhydrin Test: After the coupling step for the labeled leucine, perform a qualitative ninhydrin test to check for any unreacted free amines on the resin.[14] A positive test (blue color) indicates incomplete coupling, and the step should be repeated.

  • Aggregation During Synthesis: Hydrophobic peptides, particularly longer sequences, can aggregate on the resin, leading to incomplete reactions.

    • Troubleshooting Steps:

      • Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt secondary structures and improve synthesis efficiency.

      • Use a Chaotropic Salt: Adding a low concentration of a chaotropic salt like LiCl to the coupling and deprotection steps can help to disrupt aggregation.

Problem 2: Multiple peaks observed in the analytical HPLC of the crude product.

Possible Causes & Solutions:

This is a common observation and indicates the presence of impurities generated during synthesis. The key is to identify the nature of these impurities to optimize the purification.

  • Workflow for Impurity Identification and Purification Optimization:

HPLC_Troubleshooting Start Crude Peptide with Multiple HPLC Peaks AnalyzeMS Analyze Crude Product by Mass Spectrometry Start->AnalyzeMS IdentifyImpurities Identify Impurities (Deletion, Truncation, etc.) AnalyzeMS->IdentifyImpurities OptimizeGradient Optimize HPLC Gradient for Better Separation IdentifyImpurities->OptimizeGradient Based on impurity profile CollectFractions Collect Fractions and Analyze by MS OptimizeGradient->CollectFractions PoolPure Pool Pure Fractions (>95%) CollectFractions->PoolPure Purity Confirmed RePurify Re-purify Impure Fractions if Necessary CollectFractions->RePurify Purity <95% Lyophilize Lyophilize to Obtain Final Product PoolPure->Lyophilize RePurify->OptimizeGradient

Caption: Troubleshooting workflow for multi-peak HPLC chromatograms.

  • Detailed Steps:

    • Mass Spectrometry Analysis of Crude Product: Before attempting purification, analyze the crude peptide by mass spectrometry (MALDI-TOF or ESI-MS). This will help you identify the masses of the major peaks in your HPLC chromatogram.[15]

    • Correlate HPLC Peaks with MS Data: By comparing the expected mass of your target peptide and potential side products (e.g., deletion sequences), you can tentatively assign identities to the peaks in your HPLC trace.

    • Optimize HPLC Gradient: If your target peptide co-elutes with impurities, adjust the HPLC gradient to improve resolution. A shallower gradient often provides better separation.[16][17]

    • Fraction Collection and Analysis: During preparative HPLC, collect fractions across all significant peaks. Analyze each fraction by analytical HPLC and MS to confirm the identity and purity of the contents.

    • Pooling and Lyophilization: Pool the fractions that contain your target peptide at the desired purity (typically >95%) and lyophilize to obtain the final product.[2]

Problem 3: The final purified peptide shows a lower than expected isotopic enrichment.

Possible Causes & Solutions:

  • Low Isotopic Purity of the Starting Material: This is the most likely cause.

    • Preventative Measure: Always source L-LEUCINE-N-FMOC (1-¹³C) from a reputable supplier and check the certificate of analysis for the specified isotopic purity.[1] Cambridge Isotope Laboratories, for example, specifies a 99% isotopic purity for their product.[3]

  • Accidental Contamination with Unlabeled Leucine:

    • Preventative Measure: Ensure that all labware and reagents used for the coupling of the labeled amino acid are scrupulously clean and free from any potential sources of unlabeled leucine.

Experimental Protocol: A General Reverse-Phase HPLC Purification Method

This protocol provides a starting point for the purification of a ¹³C-labeled peptide. It may require optimization based on the specific properties of your peptide.

Table 1: HPLC Purification Parameters

ParameterRecommended SettingNotes
Column C18 Reverse-Phase (5-10 µm particle size)A C4 or C8 column may be more suitable for very hydrophobic peptides.[2][15]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterEnsure high-purity, HPLC-grade water and TFA are used.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5-65% B over 60 minutes (example)This should be optimized for your specific peptide. A good starting point is a 1% per minute increase in buffer B.
Flow Rate 1 mL/min (analytical), 10-20 mL/min (semi-preparative)Adjust based on column dimensions.
Detection 210-220 nmThis wavelength detects the peptide backbone.[18]
Sample Preparation Dissolve crude peptide in a minimal amount of Mobile Phase A.If solubility is an issue, a small amount of ACN or DMSO can be added. Filter the sample through a 0.22 µm filter before injection.[16][17]

Purification Workflow Diagram:

HPLC_Purification_Workflow Start Lyophilized Crude Peptide Dissolve Dissolve in Mobile Phase A Start->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject onto Equilibrated HPLC Column Filter->Inject RunGradient Run Optimized Gradient Inject->RunGradient Collect Collect Fractions Based on UV Absorbance RunGradient->Collect Analyze Analyze Fractions by Analytical HPLC and MS Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity >95% Lyophilize Lyophilize Pool->Lyophilize

Caption: Step-by-step workflow for RP-HPLC purification.

By following these guidelines and troubleshooting steps, you can effectively purify peptides synthesized with L-LEUCINE-N-FMOC (1-¹³C) for your research and development needs.

References

  • Vertex AI Search, Solid Phase Synthesis.
  • Creative Peptides, Formation Mechanisms and Mitigation Str
  • MolecularCloud, 6 peptide impurities that appear during the synthesis & storage of peptides, 2023.
  • PubMed Central, Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis.
  • Cambridge Isotope Labor
  • PubMed Central, Utilization of 13C-Labeled Amino Acids to Probe the α-helical Local Secondary Structure of a Membrane Peptide Using Electron Spin Echo Envelope Modul
  • PubMed, Related impurities in peptide medicines, 2014.
  • Preprints.org, Investigation of Impurities in Peptide Pools, 2024.
  • Silantes, Solid Phase Peptide Synthesis with Isotope Labeling, 2025.
  • PubMed Central, Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantific
  • ACS Publications, Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry, 2019.
  • PubMed Central, Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry.
  • UWPR, Stable Isotope Labeling Str
  • Innovagen AB, Peptides labelled with stable isotopes 13C or 15N.
  • CIL, Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applic
  • ChemPep, Fmoc Solid Phase Peptide Synthesis.
  • Benchchem, Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leu-MPPA.
  • ACS Omega, Predicting the Success of Fmoc-Based Peptide Synthesis, 2022.
  • protocols.
  • Bachem, Peptide Purific
  • ACS Publications, Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry | Analytical Chemistry, 2014.
  • Revvity, Stable Isotope Labeled Peptides.
  • West Virginia University, Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS) - Glen Jackson, 2021.
  • Nowick Laboratory, Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • PubMed Central, HPLC Analysis and Purific
  • PubMed, Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein.
  • PubMed Central, Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • The Journal of Organic Chemistry, Sustainability Challenges in Peptide Synthesis and Purific
  • Biomatik, ​What are the Sustainability Challenges in Peptide Synthesis and Purific
  • Recent, Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups
  • Sigma-Aldrich, HPLC Troubleshooting Guide.
  • ResearchGate, HPLC purification of peptides and mini
  • MedchemExpress.com, L-Leucine-13C | Stable Isotope.
  • DU Chem, Methods and protocols of modern solid phase peptide synthesis, 2014.

Sources

Validation & Comparative

Comparative Guide: L-LEUCINE-N-FMOC (1-13C) vs. 15N-Leucine for Protein Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Build vs. Grow" Decision

In structural biology and drug development, the choice between L-LEUCINE-N-FMOC (1-13C) and 15N-Leucine is not merely a choice of isotope; it is a fundamental decision between Chemical Synthesis (SPPS) and Biological Expression .

  • Choose L-LEUCINE-N-FMOC (1-13C) when working with peptides or small proteins (<70 residues) requiring absolute isotopic fidelity, site-specific carbonyl assignment, or solid-state NMR distance measurements (REDOR).

  • Choose 15N-Leucine for recombinant proteins (>10 kDa) requiring backbone dynamics data or HSQC fingerprinting, provided you can mitigate metabolic scrambling (transamination).

Part 1: Technical Deep Dive & Mechanism

The Chemical Agent: L-LEUCINE-N-FMOC (1-13C)
  • Target Methodology: Solid Phase Peptide Synthesis (SPPS).

  • Label Position: The Carbonyl Carbon (C') .

  • Physics: The 1-13C label provides a non-perturbing probe for backbone conformation. In solid-state NMR, it is the "gold standard" for measuring internuclear distances (e.g., C'-N distance) to determine secondary structure without the need for crystalline samples.

  • Fidelity: Absolute. Because incorporation is chemical, there is zero "scrambling." The isotope remains exactly at the residue coupled.

The Biological Agent: 15N-Leucine[1]
  • Target Methodology: Recombinant Expression (E. coli, Yeast, HEK293).

  • Label Position: The Backbone Amide Nitrogen (N) .

  • Physics: 15N-Leucine is used to simplify HSQC spectra. By labeling only Leucine residues, researchers can filter complex spectra to identify Leucine peaks specifically.

  • Fidelity: Compromised. E. coli contains highly active transaminases (e.g., Transaminase B, IlvE). The 15N amino group from Leucine is frequently stripped and transferred to

    
    -ketoglutarate to form Glutamate, effectively "scrambling" the label into other amino acid types (Glu, Gln, Asp, Ala).
    

Part 2: Comparative Analysis

Decision Matrix: Performance & Logistics
FeatureL-LEUCINE-N-FMOC (1-13C)15N-Leucine (Free Acid)
Primary Workflow SPPS (Chemical Synthesis)Auxotrophic E. coli Expression
Protein Size Limit < 50–70 Residues (Direct) / Larger via LigationUnlimited (limited only by NMR linewidth)
Isotopic Scrambling 0% (None) High Risk (via Transamination)
NMR Observable Carbonyl Carbon (

)
Amide Nitrogen (

)
Main Application Structure (Solid State), Distance constraintsBackbone Assignment, Dynamics, Interaction Mapping
Cost Efficiency High material cost; Low laborLow material cost; High labor (optimization)
Yield Linear decrease with lengthScalable (mg to grams)
Visualizing the Scrambling Risk (15N)

The following diagram illustrates why 15N-Leucine labeling is risky in wild-type E. coli. The 15N label does not stay on Leucine; it migrates to the Glutamate pool, contaminating the spectrum.

G Leu 15N-Leucine (Input) Keto α-Ketoisocaproate Leu->Keto Transaminase B (IlvE) Protein Target Protein (Mixed Labeling) Leu->Protein Direct Inc. Glu 15N-Glutamate (Scrambled Pool) Glu->Protein Scrambling KG α-Ketoglutarate KG->Glu 15N Transfer

Figure 1: Mechanism of metabolic scrambling for 15N-Leucine in E. coli. The 15N amine is transferred to the Glutamate pool via Transaminase B, resulting in non-specific labeling.

Part 3: Experimental Protocols

Protocol A: Site-Specific Labeling via SPPS (Fmoc-13C-Leu)

Objective: Synthesize a peptide with a single 13C-Carbonyl probe at Leucine-12.

  • Resin Preparation: Swell 0.1 mmol Rink Amide resin in DMF for 30 min.

  • Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min) to remove Fmoc.[1] Wash 5x with DMF.

  • Coupling (Standard): Activate 0.5 mmol (5 eq) of standard Fmoc-Amino Acid using HBTU (0.5 mmol) and DIEA (1.0 mmol). Reaction time: 45 min.

  • Isotope Coupling (Critical Step):

    • Note: Isotope-labeled Fmoc-Leu is expensive. Do not use 5-fold excess.

    • Weigh 0.11 mmol (1.1 eq) of L-LEUCINE-N-FMOC (1-13C) .

    • Dissolve in minimal DMF. Activate with 1.1 eq HATU/HOAt (more efficient than HBTU) and 2.2 eq DIEA.

    • Couple for 2 hours (double coupling recommended to ensure 100% incorporation).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Protocol B: Bio-Incorporation of 15N-Leucine (Scrambling Suppression)

Objective: Express a 25 kDa protein in E. coli with 15N-Leucine labeling while minimizing scrambling.

  • Strain Selection: Use an auxotrophic strain if possible (e.g., E. coli DL39) or a standard BL21(DE3) adapted to minimal media.

  • Pre-Culture: Grow cells in M9 minimal media (unlabeled) to OD600 = 0.8.

  • The Shift (Inhibition Strategy):

    • Pellet cells and wash with M9 salts to remove unlabeled nitrogen sources.

    • Resuspend in fresh M9 media containing 15N-Leucine (100 mg/L) .

    • CRITICAL: Add unlabeled Isoleucine and Valine (100 mg/L each) to suppress biosynthetic pathways that share enzymes with Leucine.

    • CRITICAL: Add unlabeled amino acids prone to scrambling (Glu, Gln, Asp, Ala) at 200 mg/L. This dilutes any scrambled 15N label, ensuring only the Leucine signal is NMR-visible.

  • Induction: Induce with IPTG (1 mM) immediately after resuspension. Harvest after 4 hours.

Workflow Visualization: SPPS vs. Bio-Expression

Workflow cluster_SPPS SPPS (Fmoc-13C-Leu) cluster_Bio Bio-Expression (15N-Leu) S1 Resin Loading S2 Deprotection (Piperidine) S1->S2 S3 Coupling (Fmoc-AA-13C) S2->S3 S3->S2 S4 Cleavage (TFA) S3->S4 Final Step B1 Inoculate M9 Media B2 Add 15N-Leu + Inhibitors B1->B2 B3 Induce (IPTG) B2->B3 B4 Purify (Chromatography) B3->B4

Figure 2: Comparative workflows. SPPS (Left) offers a cyclic, controlled addition suitable for peptides. Bio-Expression (Right) requires media manipulation to control isotopic flow.[2]

References

  • Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Hong, M. (1999). Solid-state NMR structure determination of the gramicidin channel. Structure. [Link]

Sources

Validating Protein Quantification Data from 13C Labeling Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) —specifically using 13C-labeled Arginine and Lysine—remains the gold standard for quantification accuracy. Unlike isobaric tagging (TMT/iTRAQ) or label-free quantification (LFQ), SILAC introduces labels at the earliest possible stage (in vivo), minimizing technical variability introduced during sample processing.

However, the "gold standard" status of 13C labeling is not inherent; it is conditional . It relies entirely on two critical biological parameters: incorporation efficiency and metabolic stability . Without rigorous validation of these parameters, SILAC data can suffer from ratio compression and quantitation skewing that is often harder to detect than the "missing values" of LFQ.

This guide compares 13C-SILAC against its primary alternatives and provides a mandatory, self-validating protocol to ensure data integrity before you ever hit "Run" on your mass spectrometer.

Part 1: The Landscape of Quantitative Proteomics[1]

Before detailing validation, we must contextualize where 13C-SILAC stands regarding precision and accuracy compared to high-throughput alternatives.

Comparative Performance Analysis
Feature13C-SILAC (Metabolic) TMT / iTRAQ (Isobaric) Label-Free (LFQ)
Quantification Stage In vivo (Cell Culture) Lowest error propagationPeptide Level (Post-Digest) Subject to preparation errorsMS1 Intensity (In Silico) Subject to run-to-run variability
Accuracy Highest. Mixing occurs before lysis/fractionation.Moderate. Suffers from "Ratio Compression" due to co-isolation.[1][2]Variable. Dependent on chromatographic alignment and ionization stability.
Precision (CV) < 5-10% < 10-15% 15-25%
Multiplexing Low (2-3 plex typical)High (up to 18-plex)Unlimited (Sequential runs)
Major Artifacts Incomplete incorporation; Arg-to-Pro conversion .Co-isolation interference; Reporter ion saturation.Missing values (stochastic sampling); Retention time shifts.
Best Use Case Signaling pathways, PTMs, Protein Turnover.Clinical cohorts, Global proteome profiling.Large-scale screening, tissues where labeling is impossible.

Expert Insight: Choose 13C-SILAC when small fold-changes (<1.5x) are biologically significant (e.g., phosphorylation signaling cascades). TMT is superior for comparing 10+ conditions, but its ratio compression can mask subtle changes that SILAC preserves.

Part 2: Critical Validation Parameters for 13C Experiments

To validate a 13C dataset, you must prove two conditions were met. If either fails, the resulting H/L (Heavy/Light) ratios are invalid.

Incorporation Efficiency (>95%)

If cells are not fully labeled, the "Heavy" signal is diluted by residual "Light" isotopes.

  • The Error: A 90% incorporation rate results in a 10% underestimation of the Heavy signal. In a 1:1 mix, this yields a ratio of 0.9 instead of 1.0.

  • The Fix: Cells must undergo at least 5-6 cell doublings in labeling media.

The Arginine-to-Proline Conversion Artifact

This is the most common failure point in SILAC. Mammalian cells can metabolically convert excess 13C-Arginine into 13C-Proline via the ornithine pathway.

  • The Mechanism: If 13C-Arg converts to 13C-Pro, any peptide containing Proline will split its signal into multiple peaks (Heavy Arg + Light Pro vs. Heavy Arg + Heavy Pro).

  • The Impact: The mass spectrometer software (e.g., MaxQuant) may not recognize the "Heavy Proline" satellite peak. It calculates the H/L ratio using only the main peak, leading to a massive underestimation of the Heavy peptide abundance .

Part 3: Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating a 13C experiment. Note the "Stop/Go" decision gates that prevent the waste of instrument time.

SILAC_Validation_Workflow node_start Start: Cell Culture (Light vs. Heavy Media) node_pass Passage Cells (5-6 Doublings) node_start->node_pass node_harvest_test Harvest Aliquot (Heavy Cells Only) node_pass->node_harvest_test node_ms_check QC Run: LC-MS/MS (Short Gradient) node_harvest_test->node_ms_check node_decision_incorp Decision 1: Is Incorporation >95%? node_ms_check->node_decision_incorp Analyze Spectra node_decision_pro Decision 2: Is Arg-Pro Conversion <5%? node_decision_incorp->node_decision_pro Yes node_fail_incorp FAIL: Culture Longer Check Media Formulation node_decision_incorp->node_fail_incorp No (<95%) node_mix Proceed to Experiment: Mix Light/Heavy Lysates node_decision_pro->node_mix Yes (Clean Spectra) node_fail_pro FAIL: Add Unlabeled Proline (200 mg/L) & Restart node_decision_pro->node_fail_pro No (Satellite Peaks Detected)

Caption: A "Stop/Go" validation workflow. Critical checkpoints for Incorporation and Arg-Pro conversion must be passed before experimental mixing occurs.

Part 4: Step-by-Step Validation Protocol

This protocol is designed to be a self-validating system . Do not proceed to your biological treatment until these steps are confirmed.

Phase 1: The "Heavy-Only" QC Check

Before performing any differential expression experiment, you must run a sample of only the heavy-labeled cells.

  • Culture: Grow cells in 13C-Arg/13C-Lys media for 6 doublings.

  • Lysis: Lyse a small aliquot (approx. 10^6 cells).

  • Digestion: Perform a standard trypsin digest (FASP or S-Trap).

  • MS Analysis: Run a short (30-60 min) LC-MS gradient.

  • Data Analysis (Manual Inspection):

    • Select 10 high-abundance proteins (e.g., Actin, Tubulin).

    • Extract the MS1 chromatograms.

    • Validation Criterion: You should see only the heavy peaks. Any signal at the "Light" m/z position indicates incomplete incorporation.

    • Calculation:Incorporation % = (Intensity_Heavy) / (Intensity_Heavy + Intensity_Light) * 100.

Phase 2: Detecting Arg-to-Pro Conversion

Using the same "Heavy-Only" file from Phase 1, look specifically for Proline-containing peptides.

  • Target: Identify peptides containing one Arginine and one Proline .

  • Shift Calculation:

    • Heavy Arginine usually adds +6 Da (or +10 Da).

    • If Arg converts to Pro, the "Heavy Proline" will add roughly +6 Da (depending on the isotope).

    • The Artifact: Look for a "satellite" peak at Mass_Heavy - Mass_Difference.

    • Example: If you expect a peak at m/z 1000 (Heavy Arg), a peak at m/z 997 (Heavy Pro artifact) suggests conversion is occurring.

  • Corrective Action: If conversion >5% is detected, you must restart the culture and add 200 mg/L of unlabeled L-Proline to the SILAC media. This saturates the pathway and prevents the cell from synthesizing Proline from your expensive 13C-Arginine.

Phase 3: The 1:1 Mixing Check

Once Phase 1 and 2 are cleared, validate your quantification accuracy.

  • Mix: Combine equal amounts of protein (determined by BCA assay) from a Light control and a Heavy control (no biological treatment).

  • Quantify: Run on MS.

  • Expectation: The median H/L ratio for the entire proteome should be 1.0 .

  • Correction: If the median is 1.2, your BCA assay was inaccurate. You can normalize your final experimental data by this factor (Normalization Factor = 1/1.2), provided the distribution is normal (Gaussian).

Part 5: Troubleshooting & Artifact Removal

Metabolic Pathway of Arg-Pro Conversion

Understanding the pathway helps in troubleshooting. The diagram below illustrates where the error originates.

Arg_Pro_Conversion node_arg 13C-Arginine (From Media) node_orn Ornithine node_arg->node_orn Arginase node_gsa Glutamate semialdehyde node_orn->node_gsa OAT node_pro 13C-Proline (Synthesized) node_gsa->node_pro PYCR1/2 node_pep Peptide with Heavy Proline node_pro->node_pep Translation node_block Inhibition: Add Excess Light Proline node_block->node_gsa Feedback Inhibition

Caption: The metabolic route from Arginine to Proline. Adding excess light Proline triggers feedback inhibition, stopping the conversion.

Software Correction (MaxQuant)

If you have already run the experiment and discover Arg-Pro conversion, you may be able to salvage the data computationally:

  • MaxQuant Configuration: Under Group-specific parameters > Modifications.

  • Label Configuration: Define a new label for Arg -> Pro.

  • Warning: This reduces the number of quantifiable peptides and increases search time. Experimental correction (adding Proline) is always superior to computational correction.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3][1][4] Molecular & Cellular Proteomics. Link

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.[5][6] Nature Biotechnology.[5] Link

  • Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics. Link

  • Park, S. K., et al. (2012). A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics. Nature Methods.[7] Link

  • Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of Proteome Research. Link

Sources

SILAC vs 13C-labeling for quantitative proteomics

Quantitative Proteomics: SILAC vs. Uniform C-Metabolic Labeling

A Comparative Technical Guide for Drug Development & Proteomics

Executive Summary

In the landscape of quantitative proteomics, SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and Uniform


C-Labeling (U-

C)
1
  • SILAC is the industry gold standard for mammalian relative quantification . It offers high spectral clarity (simplex doublets) and precise quantification of protein abundance changes, making it ideal for target deconvolution and signaling pathway analysis in drug discovery.

  • Uniform

    
    C-Labeling  is the method of choice for metabolic flux analysis (MFA)  and model organisms (bacteria/yeast) . It utilizes a global carbon source (e.g., 
    
    
    C-Glucose), resulting in complex isotopic envelopes that reveal turnover rates and pathway dynamics, albeit with higher computational demands.

This guide provides a rigorous technical comparison to assist in experimental design.

Part 1: Mechanistic Foundations

The Fundamental Divergence

The core difference lies in the specificity of incorporation .

  • SILAC (Residue-Specific): Relies on auxotrophic cells (unable to synthesize specific amino acids). You "feed" the cell

    
    C/
    
    
    N-labeled Lysine and Arginine. Because Trypsin cleaves at Lys/Arg, every tryptic peptide carries a predictable mass shift (e.g., +8 Da or +10 Da) at the C-terminus.
  • Uniform

    
    C (Global/Universal):  Relies on autotrophic or heterotrophic growth on a single labeled carbon source (e.g., 
    
    
    C-Glucose). Every carbon atom in the proteome is replaced. The mass shift is variable, depending entirely on the number of carbon atoms in the specific peptide sequence.
Mechanistic Diagram

The following diagram illustrates the parallel workflows and the resulting spectral differences.

Gcluster_0Input Strategycluster_1Cellular Processingcluster_2Mass Spectrometry Output (MS1)SILAC_InputSILAC Input(13C/15N Lys/Arg)Cell_GrowthCell Growth & TranslationSILAC_Input->Cell_Growth Specific AA UptakeU13C_InputUniform 13C Input(13C-Glucose)U13C_Input->Cell_Growth Global Carbon MetabolismProtein_SynthProtein SynthesisCell_Growth->Protein_SynthSILAC_SpecSILAC SpectrumDistinct Doublets(Mass Shift = Fixed)Protein_Synth->SILAC_Spec Trypsin DigestU13C_SpecU-13C SpectrumIsotopic Envelope Shift(Mass Shift = Variable)Protein_Synth->U13C_Spec Trypsin DigestSILAC_Spec->U13C_SpecContrast: Simplex vs Complex

Figure 1: Mechanistic comparison of label incorporation. SILAC results in predictable, discrete mass shifts (Green), while Uniform

Part 2: Comparative Performance Analysis

Quantitative Metrics & Data

The following table summarizes performance characteristics based on standard Orbitrap LC-MS/MS workflows.

FeatureSILAC (Lys/Arg)Uniform

C-Labeling
Labeling Specificity Residue-Specific (C-term of tryptic peptides)Global (All carbons in peptide)
Mass Shift (

m)
Fixed (e.g., Lys+8, Arg+10)Variable (

1.00335 Da

# of Carbons)
Spectral Complexity Low (Simple doublet pairs)High (Broad isotopic envelopes)
Quantification Accuracy High (< 5-10% CV)Moderate (10-20% CV due to spectral overlap)
Multiplexing Typically 2-plex or 3-plex (Light/Med/Heavy)Limited (Usually binary:

C vs

C)
Primary Application Protein Abundance (Expression Profiling)Metabolic Flux / Turnover / Bacterial Proteomics
Cost High (Labeled Amino Acids + Dialyzed FBS)Low (Labeled Glucose/Salts)
Organism Limit Mammalian (Auxotrophs)Bacteria, Yeast, Plants (Autotrophs)
The "Spectral Complexity" Challenge

In SILAC , a peptide with sequence PEPTIDEK (Light) and PEPTIDEK* (Heavy) appears as two identical isotopic distributions separated by exactly the mass of the label (e.g., 8 Da).

In Uniform


C
  • Light: C40... (Monoisotopic peak at Mass X)

  • Heavy: 13C40... (Monoisotopic peak at Mass X + 40).

  • Problem: The mass shift is large and variable. Furthermore, if labeling is incomplete (e.g., 98%), the "Heavy" signal spreads across multiple peaks (M, M-1, M-2), creating a complex "isotopic envelope" that reduces signal-to-noise ratio and complicates quantification software algorithms.

Part 3: Experimental Workflows

Protocol A: SILAC (Mammalian Cell Culture)

Objective: Relative quantification of drug targets in HeLa cells.

  • Media Preparation:

    • Use SILAC-specific DMEM (deficient in Lys/Arg).

    • Supplement with 10% Dialyzed FBS (critical to remove endogenous light amino acids).

    • Condition A (Light): Add standard L-Lysine and L-Arginine.

    • Condition B (Heavy): Add

      
      C
      
      
      N
      
      
      -L-Lysine (Lys8) and
      
      
      C
      
      
      N
      
      
      -L-Arginine (Arg10).
  • Adaptation & Labeling:

    • Culture cells for at least 5-6 cell doublings . This ensures >97% incorporation of the heavy label.

    • Validation: Run a small aliquot on MS to confirm labeling efficiency before starting the drug treatment.

  • Treatment & Lysis:

    • Treat "Heavy" cells with Drug X and "Light" cells with Vehicle (or vice versa).

    • Lyse cells in 8M Urea or SDS buffer.

  • Mixing (The "Gold Standard" Step):

    • Quantify protein concentration (BCA assay).

    • Mix Light and Heavy lysates 1:1 by protein mass.

    • Note: Mixing at this stage eliminates all downstream variability (digestion efficiency, SPE recovery, LC injection volume).

  • Digestion & MS:

    • Perform Trypsin digestion (FASP or S-Trap).

    • Analyze via LC-MS/MS.[2][3][4]

    • Bioinformatics: Use MaxQuant or Proteome Discoverer. Set multiplicity to 2 (Light/Heavy).

Protocol B: Uniform C Labeling (Yeast/Bacteria)

Objective: Comparing proteome expression in E. coli or metabolic flux.

  • Media Preparation:

    • Use M9 Minimal Media (no amino acids).

    • Condition A (Light): 0.4% Glucose (

      
      C).
      
    • Condition B (Heavy): 0.4% U-

      
      C-Glucose (>99% isotopic purity).
      
  • Culture:

    • Inoculate pre-culture from a single colony.

    • Grow to log phase (OD600 ~ 0.5-0.8).

    • Note: Bacteria incorporate the label rapidly; usually, one overnight culture is sufficient for full labeling.

  • Mixing & Processing:

    • Mix equal optical density (OD) units of Light and Heavy culture.

    • Pellet and lyse.[5]

  • MS Analysis:

    • Analyze via LC-MS/MS.[2][3][4]

    • Bioinformatics: This requires specialized settings.[6] The software must calculate the mass shift dynamically based on the peptide sequence identified.

    • Software: Skyline (for targeted) or MaxQuant (using specific "15N/13C" settings, though often less robust than SILAC settings).

Workflow Diagram

Workflowcluster_SILACSILAC Workflowcluster_U13CUniform 13C WorkflowS_LightLight Media(12C Lys/Arg)S_MixMix Lysates (1:1)S_Light->S_MixS_HeavyHeavy Media(13C Lys/Arg)S_Heavy->S_MixS_DigestTrypsin DigestS_Mix->S_DigestS_MSLC-MS/MS(Doublets)S_Digest->S_MSU_LightLight Media(12C Glucose)U_MixMix Cells/LysatesU_Light->U_MixU_HeavyHeavy Media(U-13C Glucose)U_Heavy->U_MixU_DigestDigestU_Mix->U_DigestU_MSLC-MS/MS(Complex Shift)U_Digest->U_MS

Figure 2: Workflow comparison. Note that SILAC mixing typically happens after lysis, whereas Uniform labeling allows mixing of intact cells if applicable.

Part 4: Strategic Application (Verdict)

When to use SILAC

For Drug Development and Mammalian Cell Signaling , SILAC is the superior choice.

  • Reasoning: The spectral simplicity allows for the detection of subtle changes (e.g., 1.2-fold change) in phosphorylation or protein abundance with high confidence. The "doublet" signature acts as an internal validation for peptide identification.

  • Self-Validation: If a peptide is identified but lacks the corresponding heavy/light pair (in a 1:1 mix experiment), it is immediately flagged as a contaminant or artifact.

When to use Uniform C

For Metabolic Engineering , Microbiology , or Flux Studies .

  • Reasoning: If you need to trace how carbon moves through the TCA cycle (Flux Analysis) or if you are working with non-auxotrophic organisms (yeast/bacteria) where creating Lys/Arg auxotrophs is difficult or might alter physiology.

  • Cost Factor: For large-scale fermentation studies,

    
    C-Glucose is significantly cheaper than SILAC-grade amino acids.
    

References

  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics."[7][2][8][9] Molecular & Cellular Proteomics.

  • Mann, M. (2006). "Functional and quantitative proteomics using SILAC."[8][10] Nature Reviews Molecular Cell Biology.[8]

  • Sauer, U. (2006). "Metabolic flux analysis during the exponential growth of Escherichia coli." Nature Protocols. (Context for Uniform 13C applications).

  • Boersema, P. J., et al. (2009). "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics." Nature Protocols. (Reference for chemical labeling alternatives).

Optimizing Structural Biology Budgets: A Comparative Analysis of L-LEUCINE-N-FMOC (1-13C) in Peptide Synthesis and NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isotope Dilemma

In the high-stakes arena of drug development and structural biology, data clarity often fights against budget constraints. L-LEUCINE-N-FMOC (1-13C) (CAS: 202114-53-2) represents a precision tool in this battle.[1] While significantly more expensive per gram than unlabeled precursors or uniformly labeled media, its value lies in spectral simplification .[1]

This guide objectively compares this specific derivative against Uniformly Labeled (U-13C) and Natural Abundance alternatives.[1] We demonstrate that for large protein complexes (>25 kDa) and specific ligand-binding studies, the high upfront cost of L-LEUCINE-N-FMOC (1-13C) is offset by the reduction in NMR instrument time and the elimination of spectral crowding.[1]

Technical Deep Dive: The Compound

L-LEUCINE-N-FMOC (1-13C) is an L-Leucine derivative protected by the fluorenylmethyloxycarbonyl (Fmoc) group, with a stable Carbon-13 isotope incorporated specifically at the carbonyl carbon (C1 position).[1]

Chemical Specifications
  • Formula: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (labeled at C1)
    
  • Molecular Weight: ~354.40 g/mol [1][2]

  • Isotopic Enrichment: Typically >99 atom % 13C[1]

  • Key Utility: Provides a non-perturbative NMR probe at the peptide backbone without the scalar coupling noise associated with uniform labeling.

The "Silent" Advantage

In standard Uniform labeling (U-13C), every carbon is an NMR center. This leads to scalar coupling (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


)  between adjacent carbons, splitting signals and reducing signal-to-noise (S/N) ratios. L-LEUCINE-N-FMOC (1-13C) isolates the signal to the carbonyl, effectively decoupling it from the side chain (Cngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, C

, etc.), resulting in sharp singlets essential for studying large, slow-tumbling proteins.

Comparative Analysis: Selective vs. Uniform vs. Unlabeled

The following table contrasts the three primary strategies for introducing Leucine into peptide/protein studies.

Table 1: Performance & Cost Comparison

FeatureSelective Labeling (1-13C Fmoc-Leu) Uniform Labeling (U-13C Media) Natural Abundance (Unlabeled)
Primary Application Site-specific binding, Backbone dynamics (CSA), Large proteins (>30kDa)Full structure determination, Small proteins (<20kDa)Basic synthesis, Bioactivity assays
NMR Spectral Quality High: Sharp singlets, no ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

splitting.
Variable: Broadened by couplings; crowded in large proteins.[1]Low: 1.1% natural 13C makes detection nearly impossible.[1]
Reagent Cost **High (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


800–$1,000/g
Moderate (

):
Glucose-13C is cheap, but yields vary.
Low ($): Negligible.[1]
Data Analysis Time Fast: Unambiguous assignment.Slow: Requires complex deconvolution.[1]N/A
Instrument Time Reduced: Higher S/N requires fewer scans.High: Signal splitting requires longer acquisition.[1]N/A
Decision Matrix: When to Spend the Money?

Use the following logic flow to determine if the investment in 1-13C Fmoc-Leu is scientifically justified for your project.

IsotopeDecision Start Experimental Goal? Structure De Novo Structure (< 20 kDa) Start->Structure Binding Ligand Binding / Dynamics Start->Binding Uniform Use Uniform Labeling (U-13C Glucose) Structure->Uniform Need all restraints Large Large Complex (> 30 kDa) Binding->Large Check Size Selective Use Selective L-LEUCINE-N-FMOC (1-13C) Binding->Selective Specific Site Interest Large->Uniform If Deuteration used Large->Selective Avoid Spectral Crowding Unlabeled Use Unlabeled Fmoc-Leu

Figure 1: Decision matrix for selecting isotopic labeling strategies based on protein size and experimental goals.

Strategic Protocol: Cost-Efficient SPPS with Expensive Isotopes

Expert Insight: The standard Solid Phase Peptide Synthesis (SPPS) protocol calls for a 5-fold excess of amino acid to ensure complete coupling. When using L-LEUCINE-N-FMOC (1-13C), this is financially wasteful.[1] The following protocol modifies the stoichiometry to 1.2–1.5 equivalents by utilizing high-efficiency coupling reagents (HATU/HOAt), reducing waste by ~70% without compromising purity.

Reagents Required[1][2][4][5][6][7][8]
  • Resin: Rink Amide or Wang (0.1 mmol scale)[1][3]

  • Isotope: L-LEUCINE-N-FMOC (1-13C)[1][2]

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt, DIPEA.[1]

  • Solvent: Anhydrous DMF.[1]

Step-by-Step Optimized Workflow
  • Resin Preparation:

    • Swell 0.1 mmol resin in DMF for 30 minutes.

    • Deprotect initial Fmoc group (20% Piperidine/DMF, 2 x 5 min).[1] Wash 5x with DMF.[1][3][4]

  • The "Precious" Coupling (The 1-13C Step):

    • Note: Do not use the automated synthesizer's default "5x" setting. Perform this step manually or reprogram the vial.

    • Calculate: Weigh 1.2 equivalents (0.12 mmol) of L-LEUCINE-N-FMOC (1-13C).

    • Activate: Dissolve amino acid in minimal DMF (1-2 mL). Add 1.15 equivalents of HATU and 1.15 equivalents of HOAt.

    • Initiate: Add 2.5 equivalents of DIPEA immediately before adding to the resin.

    • Reaction: Shake/vortex for 2 hours (longer than standard 45 min to ensure completion at lower concentration).

  • Validation (Self-Validating Step):

    • Perform a Kaiser Test (ninhydrin).[1]

    • Result: If beads are colorless, coupling is >99% complete.[1] Proceed.

    • Result: If beads are blue, do not add more labeled reagent.[1] Re-couple with a small amount of unlabeled Fmoc-Leu (0.5 eq) to cap the unreacted chains, or extend reaction time. Note: Capping with unlabeled Leu is preferred to avoid wasting more isotope, assuming the labeled population is sufficient for NMR.

  • Chain Elongation:

    • Resume standard automated synthesis (5x excess) for the remaining unlabeled residues.

  • Cleavage & Purification:

    • Cleave with TFA/TIS/H2O (95:2.5:2.5).[1]

    • Precipitate in cold diethyl ether.

SPPS_Workflow Resin Resin Swelling Deprotect Fmoc Deprotection Resin->Deprotect Decision Isotope Step? Deprotect->Decision Standard Standard Coupling (5 eq AA + HBTU) Decision->Standard No Precision Precision Coupling (1.2 eq 1-13C AA + HATU) Decision->Precision Yes Test Kaiser Test (Validation) Standard->Test Precision->Test Test->Deprotect Pass (Next Cycle) Cleave TFA Cleavage Test->Cleave Synthesis Complete

Figure 2: Modified SPPS workflow highlighting the divergence for the expensive isotope coupling step.

Cost-Effectiveness Model: The "Hidden" Savings

Researchers often balk at the price of L-LEUCINE-N-FMOC (1-13C) (~$850/g).[1] However, the cost analysis must include instrument time .

Scenario: 800 MHz NMR Spectrometer usage costs ~ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


200/hour (industry).
  • Uniform Labeling (U-13C): Due to ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     coupling and spectral overlap, a high-resolution 3D experiment (e.g., HNCO) might require 72 hours  to resolve ambiguities.
    
    • Instrument Cost: 72 hrs * ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      7,200**.
      
  • Selective Labeling (1-13C): The spectra contains only singlets at the carbonyl positions. The same structural question (e.g., "Is this Leucine involved in the helix?") can often be answered with a 2D 1H-13C plane or a fast 1D Carbonyl experiment in 12 hours .[1]

    • Instrument Cost: 12 hrs * ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      1,200**.
      
    • Reagent Cost: +$200 (approx cost for the specific mg used).

    • Net Savings: ~$5,800 + weeks of data analysis time.[1]

References

  • Hong, M. (1999).[1] Solid-state NMR determination of 13C-15N dipolar couplings in proteins. Journal of Magnetic Resonance. (Provides basis for selective labeling advantages in solid-state NMR).

  • Kay, L. E. (2011).[1] New developments in isotope labeling strategies for protein solution NMR spectroscopy. University of Toronto. Retrieved October 26, 2023, from [Link]

  • Nowick Laboratory. (2020).[1] Standard practices for Fmoc-based solid-phase peptide synthesis. UC Irvine.[1] (Basis for standard SPPS protocols adapted here). Retrieved October 26, 2023, from [Link]

Sources

Comparing 13C labeling with other quantitative methods like iTRAQ

Author: BenchChem Technical Support Team. Date: March 2026

Precision Proteomics: A Comparative Guide to 13C Metabolic Labeling (SILAC) vs. Isobaric Chemical Tagging (iTRAQ)

Mass spectrometry (MS)-based quantitative proteomics has become a cornerstone of drug discovery, biomarker identification, and mechanistic biology[1]. To accurately quantify protein dynamics across multiple biological states, researchers typically rely on stable isotope labeling. Two dominant paradigms exist: in vivo metabolic labeling using 13C/15N-enriched amino acids (e.g., SILAC) and in vitro chemical labeling using isobaric tags (e.g., iTRAQ, TMT)[2].

As a Senior Application Scientist, I have designed this guide to objectively evaluate the mechanistic differences, analytical performance, and ideal use cases for 13C labeling versus iTRAQ, providing you with a data-driven framework for experimental design.

Mechanistic Foundations: The Causality of Mixing Points

The fundamental difference between SILAC and iTRAQ lies in when the isotopic label is introduced and when the samples are pooled. This chronological difference is the primary driver of each method's respective accuracy, precision, and error rates[3].

  • 13C Metabolic Labeling (SILAC): Cells are cultured in media containing heavy isotopes (e.g., 13C6-Lysine, 13C6,15N4-Arginine). The label is incorporated into the entire proteome naturally during active protein synthesis[4].

    • The Causality of Accuracy: Because intact cells can be mixed 1:1 immediately after harvesting ("early mixing"), all subsequent sample preparation steps (lysis, fractionation, digestion) are performed on the pooled sample[3]. This eliminates parallel processing variations, making SILAC the gold standard for quantitative accuracy[1]. Quantification occurs at the MS1 precursor ion level[5].

  • Isobaric Chemical Labeling (iTRAQ): Proteins are first extracted, reduced, alkylated, and digested into peptides. The peptides are then chemically modified at their N-termini and lysine side chains using N-hydroxysuccinimide (NHS) ester-activated isobaric tags[6].

    • The Causality of Multiplexing & Error: Samples are processed independently until the peptide stage ("late mixing"). While this allows up to 8-plex multiplexing of any sample type (including human clinical tissues), independent processing introduces technical variability[7]. Furthermore, quantification relies on reporter ions generated during MS2 fragmentation[8]. Co-isolation of background peptides with similar m/z values leads to "ratio compression," artificially dampening the true biological fold-change[9].

Workflow Visualization

G cluster_SILAC 13C Labeling (SILAC) cluster_iTRAQ iTRAQ Labeling S_Cell1 Cell Culture (Light) S_Mix Mix Intact Cells 1:1 (Early Mixing) S_Cell1->S_Mix S_Cell2 Cell Culture (13C Heavy) S_Cell2->S_Mix S_Lysis Lysis & Digestion S_Mix->S_Lysis S_MS LC-MS/MS Analysis (MS1 Quant) S_Lysis->S_MS I_Sample1 Sample 1 (Any Type) I_Lysis1 Lysis & Digestion I_Sample1->I_Lysis1 I_Sample2 Sample 2 (Any Type) I_Lysis2 Lysis & Digestion I_Sample2->I_Lysis2 I_Label1 Label with iTRAQ 114 I_Lysis1->I_Label1 I_Label2 Label with iTRAQ 115 I_Lysis2->I_Label2 I_Mix Mix Peptides (Late Mixing) I_Label1->I_Mix I_Label2->I_Mix I_MS LC-MS/MS Analysis (MS2 Quant) I_Mix->I_MS

Workflow comparison showing early mixing in SILAC vs. late mixing in iTRAQ.

Data-Driven Performance Comparison

To objectively compare these platforms, we must look at their analytical metrics. The following table synthesizes the empirical performance data of 13C SILAC versus iTRAQ[1][7][10].

Metric13C Labeling (SILAC)iTRAQ (Isobaric Tagging)
Labeling Stage In vivo (Cell culture)In vitro (Post-digestion peptides)
Quantification Level MS1 (Precursor Ion)MS2 (Reporter Ion)
Multiplexing Capacity Low (Typically 2- to 3-plex)High (4-plex to 8-plex)
Sample Compatibility Cultured cells, specific model organismsAny (Cells, tissues, clinical biofluids)
Quantitative Accuracy Very High (No ratio compression)Moderate (Susceptible to ratio compression)
Sample Prep Bias Minimal (Early mixing)Higher (Late mixing)
Cost per Sample Moderate (Isotope media)High (Proprietary tagging reagents)

Self-Validating Experimental Protocols

To ensure scientific integrity, a robust protocol must be a self-validating system. Below are the optimized, step-by-step methodologies for both approaches, including critical quality control (QC) checkpoints.

Protocol 1: 13C Metabolic Labeling (SILAC) Workflow

Objective: Achieve >95% heavy isotope incorporation for accurate MS1 quantification.

  • Adaptation & Incorporation: Culture the target cell line in SILAC-specific media deficient in natural lysine and arginine, supplemented with dialyzed FBS. Add light (12C/14N) amino acids to the control flask and heavy (13C6-Lysine/13C6,15N4-Arginine) to the experimental flask[6].

  • Self-Validation Checkpoint (Incorporation Assay): Before initiating the biological experiment, harvest a small aliquot of the heavy cells after 5-6 doublings. Run a rapid LC-MS/MS analysis.

    • Causality: You must mathematically verify that the heavy isotope incorporation rate is >95%. If unlabelled peptides remain, they will skew the final MS1 ratio, falsely indicating downregulation in the heavy channel[6].

  • Treatment & Early Mixing: Apply the drug or stimulus. Harvest cells, count them, and mix the Light and Heavy intact cell populations at a precise 1:1 ratio based on cell count or total protein assay[5].

  • Processing: Lyse the pooled cells, reduce/alkylate, and digest with Trypsin.

  • Data Acquisition: Analyze via LC-MS/MS. Extract the Extracted Ion Chromatograms (XICs) for the light and heavy precursor pairs in the MS1 spectra to calculate the relative abundance[5].

Protocol 2: iTRAQ 8-Plex Labeling Workflow

Objective: Achieve complete peptide labeling while minimizing MS2 ratio compression.

  • Preparation & Digestion: Lyse up to 8 independent biological samples (e.g., patient tumor biopsies). Determine protein concentration accurately. Reduce, alkylate, and digest 50-100 µg of protein per sample with Trypsin overnight[1].

  • Isobaric Tagging: Reconstitute iTRAQ reagents in ethanol/isopropanol. Add a unique iTRAQ tag (m/z 113 to 121, excluding 120) to each digested sample. Incubate for 2 hours at room temperature[8].

  • Self-Validation Checkpoint (Labeling Efficiency): Before pooling all samples, mix a 1 µL aliquot of each labeled sample and run a quick MS analysis.

    • Causality: Search the data with iTRAQ as a variable modification. Labeling efficiency must be >98%. Incomplete labeling leaves primary amines available, leading to unquantifiable peptides and wasted instrument time.

  • Quenching & Late Mixing: Quench the reaction with hydroxylamine to neutralize unreacted NHS-esters. Pool all 8 samples in equal volumes[6].

  • Fractionation (Critical for Accuracy): Perform High-pH Reversed-Phase (RP) or Strong Cation Exchange (SCX) fractionation.

    • Causality: iTRAQ suffers from ratio compression due to the co-isolation of interfering precursor ions. Extensive offline fractionation reduces sample complexity entering the MS, narrowing the isolation window and significantly improving quantitative accuracy[8].

  • Data Acquisition: Analyze fractions via LC-MS/MS. Quantification is derived from the relative intensities of the low-mass reporter ions in the MS2 spectra[8].

Strategic Selection Guide: Which Method to Choose?

  • Choose 13C SILAC when: Your model system is cell culture-based, and you require the absolute highest quantitative accuracy to detect subtle biological changes (e.g., dynamic signaling pathways, protein turnover rates)[4][10].

  • Choose iTRAQ when: You are working with human clinical samples, tissues, or biofluids where metabolic labeling is impossible, or when high-throughput multiplexing (comparing 4 to 8 conditions simultaneously) is strictly required[1][7].

References

  • Comparison of Three Label-Based Quantification Techniques—iTRAQ, TMT and SILAC. Technology Networks.[Link]

  • Comparing iTRAQ, TMT and SILAC. Silantes.[Link]

  • Comparison of Protein Quantification Methods: iTRAQ, SILAC, AQUA, and Label-Free Quantification Techniques. MtoZ Biolabs.[Link]

  • Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. MetwareBio.[Link]

  • Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. PMC / NIH.[Link]

  • Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification. MtoZ Biolabs.[Link]

  • Isotope labeling techniques (SILAC, iTRAQ, TMT). Fiveable.[Link]

  • Relative and Absolute Quantitation in Mass Spectrometry–Based Proteomics. Annual Reviews.[Link]

  • A Collision-Induced Dissociation Cleavable Isobaric Tag for Peptide Fragment Ion-Based Quantification in Proteomics. ACS Publications.[Link]

Sources

Safety Operating Guide

L-LEUCINE-N-FMOC (1-13C) proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

CRITICAL DISTINCTION: L-Leucine-N-Fmoc (1-13C) contains a stable isotope (


).[1][2] It is NOT radioactive .[1][2][3]

Do not dispose of this material in radioactive waste streams.[1] Doing so triggers unnecessary regulatory audits, increases disposal costs significantly, and consumes limited decay-in-storage resources. This compound must be managed strictly as Chemical Waste under the Resource Conservation and Recovery Act (RCRA) guidelines.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material's physical state and hazard profile.[2] While the amino acid derivative itself is relatively stable, it is often found in mixtures (e.g., peptide synthesis waste) that dictate the disposal path.

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Relevance
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-L-leucine-1-

Official manifest name.
CAS Number 35661-60-0 (Unlabeled parent)Use parent CAS for chemical inventory/waste profiling.
Physical State White to off-white powderSolid waste stream unless dissolved.
Solubility Soluble in organic solvents (DMF, MeOH)Insoluble in water; do not flush down drains.
GHS Classification Irritant (Warning) H315 (Skin), H319 (Eye), H335 (Resp)Requires standard PPE (Nitrile gloves, safety glasses).
RCRA Status Non-Listed (Not P or U listed)Regulated as "Hazardous Waste" due to irritant characteristics or if mixed with solvents.
Isotope Type Stable Carbon-13 (

)
Non-Radioactive. No half-life tracking required.[1][2]

Waste Classification Logic

As a scientist, you must classify the waste at the point of generation. Use this logic to determine the correct stream:

  • Is it Radioactive?

    • NO. The

      
       label is stable.
      
    • Action: Proceed to Chemical Waste protocols.[1][2][3]

  • Is it Mixed with Solvents?

    • YES. (e.g., HPLC effluent, reaction mother liquor). The solvent (Acetonitrile, DMF, DCM) usually dictates the hazard (Ignitability D001 or Toxicity).

    • Action: Dispose as Mixed Organic Waste .

  • Is it Pure Solid?

    • YES. (e.g., Expired reagent, excess weighing powder).

    • Action: Dispose as Solid Chemical Waste .

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Applicable for: Expired vials, spilled powder, or excess weighed material.

  • Containment: Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) or glass jar. Do not use standard trash bags for loose chemical powder.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "Fmoc-L-Leucine (1-13C)".

    • Hazard Checkbox: Mark "Irritant" or "Toxic" (depending on institutional guidelines for Fmoc-derivatives).

  • De-identification: If the original vial is empty, deface the commercial label to remove the chemical name before throwing the empty glass vial into the "Glass/Sharps" bin. If the vial still contains chemical, the entire vial goes into the Solid Waste jar.

  • Satellite Accumulation: Store in the laboratory's Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (HPLC/Synthesis Effluent)

Applicable for: Waste from peptide synthesizers or purification columns.

  • Segregation: Determine if the solvent mixture is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Acetonitrile, DMF).

  • Collection: Pour into the appropriate 5-gallon carboy or solvent safety can.

    • Note: Ensure the container is compatible with the solvent (e.g., do not put chlorinated solvents in unlined metal cans if they are prone to corrosion, though HDPE is standard).

  • Logging: On the waste log sheet attached to the carboy, record "Fmoc-L-Leucine-1-13C" as a trace contaminant (<1%).

    • Why? Even trace amounts must be declared for the waste vendor to prevent unexpected reactions during incineration.

  • Closure: Keep the cap tightly closed when not actively adding waste (RCRA requirement).

Protocol C: Spill Cleanup (Decontamination)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Dry Spill:

    • Do not dry sweep if it creates dust.

    • Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.

    • Scoop the wet slurry into the Solid Waste container.

  • Surface Clean: Wipe the area with 70% Ethanol or Isopropanol to solubilize any remaining Fmoc-residue. Dispose of wipes in Solid Chemical Waste (contaminated debris).

Visual Decision Matrix

The following diagram illustrates the critical decision pathways for compliant disposal.

Disposal_Workflow Start Waste Generation: L-LEUCINE-N-FMOC (1-13C) IsRadioactive Is it Radioactive? Start->IsRadioactive StopRadio STOP: Do NOT use Radioactive Waste Bins IsRadioactive->StopRadio No (Stable Isotope) FormCheck Physical State? IsRadioactive->FormCheck Confirmed Stable 13C Liquid Liquid Solution (HPLC/Reaction Mix) FormCheck->Liquid Solid Solid / Powder (Excess Reagent) FormCheck->Solid Spill Spill / Debris (Wipes/Gloves) FormCheck->Spill SolventType Identify Solvent Base Liquid->SolventType SolidBin Solid Chemical Waste (Label: Irritant) Solid->SolidBin Spill->SolidBin Halo Halogenated Waste (e.g., DCM, Chloroform) SolventType->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, ACN, DMF) SolventType->NonHalo Organics Only

Figure 1: Decision matrix for segregating stable isotope chemical waste streams.

Regulatory Compliance & Documentation

To ensure your lab remains audit-ready, adhere to these documentation standards:

  • SDS Availability: Maintain a current Safety Data Sheet (SDS) for Fmoc-L-Leucine (1-13C) in your digital or physical binder. In an emergency, the SDS for the unlabeled parent compound (Fmoc-L-Leucine) is acceptable for hazard determination as the isotope does not alter toxicity [1].

  • Waste Manifesting: When filling out the waste tag:

    • Do not abbreviate as "Fmoc-Leu". Use the full chemical name.

    • Do not mark "Radioactive" even if the bottle says "13C".

  • EPA/RCRA Codes:

    • Pure substance: Generally not assigned a specific P or U code.

    • Mixtures: Assign codes based on the solvent (e.g., F003 for non-halogenated solvents like Acetone/Methanol; D001 for Ignitable) [2].

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: L-LEUCINE-N-FMOC (1-13C)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Identity: L-Leucine-N-Fmoc (1-13C) CAS (Unlabeled Generic): 35661-60-0 Risk Profile: Chemical Irritant (GHS Class) | Non-Radioactive Stable Isotope

This guide outlines the safety and operational protocols for handling L-LEUCINE-N-FMOC (1-13C) . While the chemical toxicity of Fmoc-protected amino acids is generally moderate, the primary operational risk is isotopic dilution and hydrolytic degradation . As a stable isotope labeled compound, this material represents a significant financial and experimental asset.

Therefore, the PPE protocols defined here serve a dual purpose:

  • Protect the Researcher: Prevent inhalation of fine particulates and dermal sensitization.

  • Protect the Product: Prevent contamination from atmospheric moisture, skin oils, and natural abundance carbon sources.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must distinguish between the chemical hazard and the isotopic nature of the material.

Hazard CategoryClassificationDescription & Causality
Radiological NONE 13C is a stable isotope. It does NOT emit ionizing radiation. Lead shielding, Geiger counters, and dosimeters are not required [1, 3].
Chemical Irritant Fmoc-amino acids can cause skin (H315), eye (H319), and respiratory (H335) irritation. Long-term sensitization is rare but possible [4].
Physical Particulate The material is a fine, white powder. Static electricity can cause dispersal, leading to inhalation risk and loss of expensive material [10].
Reactivity Hydrolysis The Fmoc group is base-labile.[1] Exposure to basic fumes (e.g., amines in the lab air) or moisture can lead to premature deprotection [6, 8].
Part 2: PPE Selection Matrix

The following PPE configuration is designed to create a "Self-Validating" safety barrier. If the PPE is compromised, the experiment is compromised.

Standard Handling (Weighing & Synthesis)
Body AreaEssential PPETechnical Rationale (The "Why")
Respiratory Fume Hood (Primary) or N95/P100 Mask (Secondary)Causality: Fmoc-Leucine dust is an irritant. Inhalation can trigger mucosal inflammation. Protocol: Always handle open vials inside a certified chemical fume hood to prevent particulate drift [4, 13].
Dermal (Hands) Double Nitrile Gloves (4 mil minimum)Trustworthiness: The outer glove protects the researcher from the chemical. The inner glove protects the chemical from the researcher (skin oils/RNase) during outer-glove changes. Change Frequency: Every 30 mins or immediately upon splash [10].
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety: Standard safety glasses allow dust entry from the sides. Goggles provide a seal against airborne particulates generated during static discharge [1, 5].
Body Lab Coat (Tyvek or Cotton, buttoned)Contamination Control: Prevents street clothes fibers from contaminating the sample and protects skin from dust accumulation [14].
Part 3: Operational Workflow & Visualization
Workflow 1: Safe Handling & Solubilization

This workflow minimizes the time the isotope is exposed to the environment.

HandlingWorkflow Start Storage (-20°C) Acclimation Equilibration (30 mins to RT) Start->Acclimation Prevent Condensation EnvCheck Environment Check (Static & Humidity) Acclimation->EnvCheck Desiccator removal Weighing Weighing (Antistatic Gun + Microbalance) EnvCheck->Weighing In Fume Hood Solubilization Solubilization (DMF/NMP) Weighing->Solubilization Immediate Dissolution Waste Solid Waste (Incineration) Weighing->Waste Disposal of Weigh Boats Peptide Synthesis Peptide Synthesis Solubilization->Peptide Synthesis

Figure 1: Operational workflow emphasizing moisture control. Note the equilibration step to prevent condensation, which hydrolyzes the Fmoc group.

Detailed Protocol: The "Zero-Loss" Weighing Method

Objective: Transfer expensive 13C material without loss or contamination.

  • Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins).

    • Scientific Logic:[2] Opening a cold vial attracts atmospheric moisture, causing condensation. Water can slowly cleave the Fmoc group or interfere with coupling reagents (like HATU/HBTU) [6, 8].

  • Static Control: Use an ionizing fan or antistatic gun on the weigh boat and spatula before touching the powder.

    • Scientific Logic:[2] Fmoc-amino acids are prone to static charge. Without this, powder will "jump" off the spatula, resulting in financial loss and inhalation risk [10].

  • Weighing: Perform inside a fume hood. Use a dedicated micro-spatula to avoid cross-contamination with natural abundance amino acids.

  • Dissolution: Immediately dissolve in high-grade DMF (Dimethylformamide) or NMP.

    • Pro-Tip: If the solution turns slightly opaque, sonicate briefly. Do not heat above 40°C to prevent racemization [8].

Part 4: Emergency Response & Disposal
Workflow 2: Spill Response Logic

SpillResponse Start Spill Detected Type Spill Type? Start->Type DrySpill Dry Powder Type->DrySpill WetSpill Solution (DMF) Type->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) DrySpill->ActionDry Do NOT sweep ActionWet Absorb with Vermiculite (Solvent Hazard) WetSpill->ActionWet Disposal Hazardous Waste Bin (Label: Fmoc-Leu) ActionDry->Disposal ActionWet->Disposal

Figure 2: Decision matrix for spill containment. Note that dry sweeping is prohibited to prevent aerosolization.

Disposal Guidelines
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be disposed of in the Solid Hazardous Waste stream (Incineration). Do not throw in regular trash [1, 11].[3]

  • Liquid Waste: Solutions containing Fmoc-Leucine (usually in DMF/Piperidine mixtures from SPPS) must be segregated into Halogen-Free Organic Solvents .

    • Note: Fmoc cleavage products (dibenzofulvene) are toxic to aquatic life; do not pour down the drain [11].

References
  • Isotope AMT. (n.d.). Carbon-13 (C-13) - Stable Isotope Data & Safety Information. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: L-Leucine. Retrieved from [Link]

  • Merck (MilliporeSigma). (2021). Safety Data Sheet: L-Leucine. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.